4-Bromo-1-(phenylsulfonyl)pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVJLOSQUFTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424256 | |
| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121358-73-4 | |
| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole
This guide provides a comprehensive technical overview of 4-Bromo-1-(phenylsulfonyl)pyrazole, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific literature.
Core Identification and Properties
This compound is a substituted pyrazole derivative. The phenylsulfonyl group at the N1 position acts as a robust protecting group and modulates the electronic properties of the pyrazole ring, while the bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity.
CAS Number: 121358-73-4[1][2][3]
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Structure of this compound.
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | [2] |
| Molecular Weight | 287.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 90-92 °C | [2] |
| InChI Key | GAZKVPAWDXCGSA-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 285.94116 Da | [4] |
Synthesis and Purification
The preparation of this compound typically involves a two-step process starting from the commercially available 4-Bromo-1H-pyrazole. The choice of a phenylsulfonyl protecting group is strategic; it is stable under a wide range of reaction conditions, yet can be removed if necessary, making it ideal for multi-step synthetic campaigns.
The direct sulfonation of 4-Bromo-1H-pyrazole at the N1 position is a robust and high-yielding transformation. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The use of a base is critical to deprotonate the pyrazole, enhancing its nucleophilicity and neutralizing the HCl byproduct generated during the reaction. Dichloromethane (DCM) or a similar aprotic solvent is chosen to facilitate the reaction without participating in it.
Reaction: 4-Bromo-1H-pyrazole + Benzenesulfonyl chloride → this compound
Materials:
-
4-Bromo-1H-pyrazole (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-Bromo-1H-pyrazole in anhydrous DCM, add triethylamine. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzenesulfonyl chloride dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Self-Validation: The bicarbonate wash removes excess acid, and the brine wash removes residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Caption: Step-by-step synthesis and purification workflow.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of this compound. While specific spectra are proprietary, the expected data are summarized below based on published information for analogous structures.[5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons (multiplets, ~7.5-8.0 ppm) and the two distinct pyrazole ring protons (singlets). The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group. |
| ¹³C NMR | Resonances for the phenyl carbons and the three pyrazole ring carbons. The carbon atom bearing the bromine (C4) will appear at a characteristic upfield shift compared to the other ring carbons. |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
| IR Spectroscopy | Strong absorption bands characteristic of the sulfonyl group (S=O stretches) around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹. |
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from the reactivity of its C4-bromo substituent. This position is activated for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5]
The bromine atom serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic and medicinal chemistry.
Caption: Key cross-coupling reactions using the title compound.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9][10] The ability to readily functionalize the 4-position of the pyrazole ring using intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This process is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.
-
Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure, Respiratory system).[2]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, or vapors.[2]
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid.[2]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
References
- A&A Pharmachem. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
- Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)
- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
- PubChemLite. This compound. [Link]
- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
- PubChem. 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. [Link]
- PubChem. 4-Bromopyrazole. [Link]
- PMC - NIH.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
- NIST WebBook. 1H-Pyrazole, 4-bromo-. [Link]
- PubMed Central.
- MDPI.
- ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 3. parchem.com [parchem.com]
- 4. PubChemLite - this compound (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-1-(phenylsulfonyl)pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights into its application.
Core Physicochemical Properties
This compound is a solid, stable compound at room temperature. The introduction of a phenylsulfonyl group at the N1 position of the pyrazole ring significantly influences its electronic properties and reactivity. This group acts as a potent electron-withdrawing moiety, which not only modulates the reactivity of the pyrazole core but also serves as a protective group that can be removed under specific conditions. The bromine atom at the C4 position is strategically placed for subsequent functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 121358-73-4 | [1] |
| Molecular Formula | C₉H₇BrN₂O₂S | [1] |
| Molecular Weight | 287.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 90-92 °C | [1] |
| InChI Key | GAZKVPAWDXCGSA-UHFFFAOYSA-N | [1] |
| Synonyms | 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole | [1] |
Synthesis and Characterization
Representative Synthetic Pathway
The most direct and common method for the synthesis of this compound involves the N-sulfonylation of 4-bromo-1H-pyrazole. This reaction proceeds by the nucleophilic attack of the pyrazole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride.
Causality Behind Experimental Choices:
-
Base: A mild, non-nucleophilic organic base such as triethylamine (TEA) or a stronger inorganic base like sodium carbonate is employed. Its primary role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to neutralize the acid could lead to undesired side reactions or degradation of the starting material.
-
Solvent: An aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane (DCM) is typically chosen. These solvents are selected because they effectively dissolve the reactants without participating in the reaction. Dioxane is particularly effective for reactions requiring slightly elevated temperatures to proceed to completion.
Caption: General synthesis of this compound.
Spectroscopic Profile (Expected)
| Technique | Expected Observations |
| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.5-8.1 ppm). Protons ortho to the sulfonyl group will be furthest downfield. - Pyrazole Protons: Two singlets for the C3-H and C5-H protons. Due to the anisotropic effect of the sulfonyl group, these will be shifted downfield compared to unsubstituted pyrazole, likely in the ~7.7-8.5 ppm range. |
| ¹³C NMR | - Phenyl Carbons: Signals in the aromatic region (~127-138 ppm). - Pyrazole Carbons: Three signals expected. The C4-Br carbon will be significantly shielded (~95-100 ppm), while the C3 and C5 carbons will appear further downfield (~130-145 ppm). |
| IR Spectroscopy | - S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹. - C=C/C=N Stretch: Aromatic and heterocyclic stretching bands in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic doublet peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 286 and 288. - Key Fragments: Loss of the phenylsulfonyl group (C₆H₅SO₂) or the bromine atom. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecular architectures.
Dual-Functionality Reactivity
-
C4-Position (Bromo Group): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.), making it a cornerstone for library synthesis in drug discovery.
-
N1-Position (Phenylsulfonyl Group): The phenylsulfonyl group is a robust protecting group that deactivates the pyrazole ring towards electrophilic attack. It can be cleaved under specific reductive or basic conditions if the parent NH-pyrazole is desired later in a synthetic sequence.
Caption: Synthetic utility of this compound.
Applications in Medicinal Chemistry
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable metabolic stability and ability to form key hydrogen bond interactions with biological targets.[2] Derivatives of 4-substituted pyrazoles have shown promise across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] This starting material provides a reliable and efficient entry point for exploring the structure-activity relationships (SAR) of novel pyrazole-based drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure user safety. This compound possesses moderate acute toxicity and is an irritant.
GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Signal Word | \multicolumn{2}{l | }{Warning } |
Source: Sigma-Aldrich[1]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.
-
Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid generating dust.
-
In case of Exposure:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl derivative, demonstrating the compound's practical utility.
Step-by-Step Procedure
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically toluene/ethanol (4:1 ratio), followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (3.0 eq).
-
Reaction: Immerse the flask in a preheated oil bath and reflux the mixture (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-1-(phenylsulfonyl)pyrazole.
Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than a mere chemical; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the interplay of the bromo and phenylsulfonyl substituents, provides a reliable and versatile platform for the synthesis of novel pyrazole-containing compounds. Understanding the principles behind its synthesis and application allows researchers to strategically design and execute complex synthetic routes, accelerating the discovery of new chemical entities with therapeutic potential.
References
- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Reddy, T. J., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 104-111.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole.
- NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound.
- Belaidi, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4203.
- The Royal Society of Chemistry. (2019). Supplementary Information for Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.
- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2734409, 4-(Bromomethyl)benzenesulfonyl chloride.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Gorden, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-bromo-1-(phenylsulfonyl)pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the synthetic strategy, offers detailed, step-by-step experimental protocols, and presents the data in a clear and accessible format. The synthesis is approached as a two-step process: the regioselective bromination of pyrazole followed by the N-phenylsulfonylation of the resulting 4-bromopyrazole. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis for successful replication and optimization.
Introduction: The Significance of this compound
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring creates a versatile intermediate, this compound. The phenylsulfonyl moiety can modulate the electronic properties and metabolic stability of the molecule, while the bromo substituent serves as a convenient handle for further functionalization through various cross-coupling reactions. This allows for the generation of diverse molecular libraries for drug discovery programs.
This guide will focus on a robust and scalable two-step synthesis of this compound, providing both the practical "how" and the critical "why" for each procedural step.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a sequential two-step process. This strategy allows for high yields and excellent control over the regiochemistry of the final product.
The overall synthetic transformation is as follows:
Mechanism of N-phenylsulfonylation.
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromopyrazole | 146.97 | 5.00 g | 34.0 |
| Benzenesulfonyl Chloride | 176.62 | 6.62 g (4.8 mL) | 37.4 |
| Triethylamine (Et₃N) | 101.19 | 4.74 mL | 34.0 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated aq. NaCl (Brine) | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
Dissolve 4-bromopyrazole (5.00 g, 34.0 mmol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (4.74 mL, 34.0 mmol) dropwise to the stirred solution.
-
Slowly add benzenesulfonyl chloride (4.8 mL, 37.4 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data
The final product, this compound, can be characterized by its physical and spectroscopic properties.
| Property | Value |
| Appearance | Solid |
| Molecular Formula | C₉H₇BrN₂O₂S |
| Molecular Weight | 287.13 g/mol |
| Melting Point | 90-92 °C |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be acquired to confirm the structure and purity of the synthesized compound.
Safety Considerations
-
N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.
-
Benzenesulfonyl Chloride: Corrosive and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Acetonitrile and Dichloromethane: Volatile and potentially toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
This guide has outlined a detailed and mechanistically supported pathway for the synthesis of this compound. The two-step approach, involving a regioselective bromination followed by N-phenylsulfonylation, provides a reliable method for obtaining this valuable synthetic intermediate. By understanding the principles behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs in their pursuit of novel therapeutic agents.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PYRAZOLE. (2018). Heterocyclic Compounds AZC.
- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631.
- Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?
- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-134.
- PubChem. (n.d.). This compound.
- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Angene. (n.d.). 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, 98% Purity, C13H14BrN3O3S, 25 grams.
- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
- ResearchGate. (2012). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide.
- ResearchGate. (2012). The reaction of benzenesulfonyl chloride and the primary amine group of...
An In-depth Technical Guide to 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole: Structure, Synthesis, and Application
Abstract: This technical guide provides a comprehensive examination of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole, a pivotal intermediate in contemporary medicinal chemistry and materials science. We will dissect its molecular architecture, delineate field-proven synthetic protocols with mechanistic justifications, and provide a thorough spectroscopic characterization profile. Furthermore, this guide explores the molecule's reactivity, emphasizing its utility as a versatile building block for the synthesis of complex, high-value compounds. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important scaffold.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Several blockbuster drugs, such as Celecoxib, Sildenafil, and Ruxolitinib, feature a pyrazole core, underscoring its significance in drug discovery.[5][6]
Within this important class of compounds, 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized:
-
The pyrazole core provides the foundational biologically active scaffold.
-
The bromo-substituent at the C4 position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions for molecular diversification.[7]
-
The benzenesulfonyl group at the N1 position serves as both a protecting group and an electronic modulator, influencing the reactivity of the pyrazole ring system.
This guide will provide an in-depth analysis of this molecule, bridging the gap between its fundamental chemical properties and its practical application in advanced synthesis.
Molecular Structure and Physicochemical Properties
The structure of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is defined by the covalent linkage of these three key components. The sulfonyl group withdraws electron density from the pyrazole ring, influencing its aromaticity and the reactivity of its ring protons.
Caption: Chemical structure of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O₂S |
| Molecular Weight | 287.13 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
Synthesis and Mechanistic Rationale
The synthesis of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is logically approached via a two-step sequence starting from the parent 1H-pyrazole. This strategy ensures high regioselectivity and yield.
Caption: Synthetic workflow for 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.
Step 1: Synthesis of 4-Bromo-1H-pyrazole
The initial step involves the selective bromination of 1H-pyrazole.
Protocol:
-
Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[8]
-
Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension in one portion.
-
Stir the resulting milky-white mixture vigorously at room temperature for 12-24 hours.
-
Upon reaction completion (monitored by TLC), extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium carbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 4-bromo-1H-pyrazole, which can be purified further by recrystallization or chromatography if necessary.[8]
Mechanistic Insight: Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position. This is because the two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, leaving C4 as the most electron-rich and thus most nucleophilic carbon atom.[2] Using a mild brominating agent like NBS in a polar solvent like water provides an efficient and selective method for this transformation.[8]
Step 2: Synthesis of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole
The second step is the sulfonylation of the N1 nitrogen of the 4-bromopyrazole intermediate.
Protocol:
-
Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.
-
Add a base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution and cool in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.0-1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Mechanistic Insight: The N-H proton of pyrazole is acidic and can be readily removed by a base like TEA or pyridine.[4] This generates the pyrazolide anion, a potent nucleophile. The anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the stable N-S bond. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.
Spectroscopic Characterization Profile
A rigorous spectroscopic analysis is essential to confirm the structure and purity of the final compound. The following data are predicted based on the known effects of the substituents and analysis of similar structures.[9][10]
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H5 (Pyrazole ring) | ~7.9 - 8.1 | Singlet (s) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| H3 (Pyrazole ring) | ~7.6 - 7.8 | Singlet (s) | Less deshielded than H5. Protons on the pyrazole ring appear as singlets due to the C4 substitution. |
| Phenyl H (ortho) | ~7.9 - 8.1 | Multiplet (m) | Deshielded due to proximity to the sulfonyl group. |
| Phenyl H (meta, para) | ~7.5 - 7.7 | Multiplet (m) | Typical aromatic region. |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C5 | ~142 - 145 | Deshielded due to attachment to two nitrogen atoms. |
| C3 | ~130 - 133 | Aromatic carbon adjacent to two nitrogen atoms. |
| C4 | ~95 - 100 | Shielded carbon bearing the bromine atom. |
| Phenyl C (ipso) | ~138 - 140 | Carbon attached to the sulfonyl group. |
| Phenyl C (ortho, meta, para) | ~127 - 135 | Standard aromatic carbon range. |
Infrared (IR) Spectroscopy: Key expected absorption bands include:
-
1370-1350 cm⁻¹ and 1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.
-
3100-3000 cm⁻¹: C-H stretching for the aromatic rings.
-
~1580 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
Reactivity and Synthetic Utility
1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is not merely a final product but a versatile platform for further chemical synthesis, particularly in the construction of compound libraries for drug discovery.
Caption: Key synthetic transformations of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.
The C4-bromo substituent is the primary site of reactivity, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[11] This allows for the straightforward introduction of a wide variety of functional groups.
-
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems at the C4 position. This is a foundational strategy for building complex bi-aryl structures commonly found in kinase inhibitors and other targeted therapies.[11]
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylpyrazole derivatives. These structures are valuable for further functionalization via click chemistry or as components in materials science applications.
-
Other Couplings: The C-Br bond is also amenable to other transformations, including Heck, Stille, and Buchwald-Hartwig amination reactions, offering a vast toolkit for molecular elaboration.
The benzenesulfonyl group, while primarily a protecting group, also deactivates the pyrazole ring towards electrophilic attack, preventing unwanted side reactions during the C4-functionalization steps. It can be removed under specific conditions if the unprotected N1-H is desired in the final molecule.
Conclusion
1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is a high-value, strategically designed intermediate for chemical synthesis. Its structure combines the biologically relevant pyrazole core with a versatile bromine handle for diversification and a robust sulfonyl protecting group. The synthetic routes to its preparation are reliable, regioselective, and based on well-understood reaction mechanisms. A clear understanding of its structure, synthesis, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to fully leverage its potential in the creation of novel and complex molecules with significant therapeutic and industrial applications.
References
- Verma, R., Verma, S. K., Rakesh, K. P., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance Staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]
- Pathak, V., Kumar, V., & Singh, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Pathak, V., Kumar, V., & Singh, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]
- Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 7-16. [Link]
- Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- LookChem. (n.d.). 4-Bromopyrazole. LookChem. [Link]
- Global Chemical Network. (n.d.).
- PubChem. (n.d.). 4-Bromopyrazole.
- PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole.
- ResearchGate. (n.d.). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies.
- Global Chemical Network. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Global Chemical Network. [Link]
- Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 25(1), 123. [Link]
- Akocak, S., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]
- Shaker, A. M., & Abdellatif, K. R. A. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences, 10(4), 3583-3588. [Link]
- Kumar, A., & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(2), 1-10. [Link]
- Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]
- de Oliveira, C. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 23(11), 2919. [Link]
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups with 3,4-dihydro-2H-pyran. Royal Society of Chemistry. [Link]
- ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Royal Society of Chemistry. [Link]
- MDPI. (n.d.).
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.org.mx [scielo.org.mx]
Spectroscopic Data of 4-Bromo-1-(phenylsulfonyl)pyrazole: An In-depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic potential and unique physicochemical properties. Among these, 4-Bromo-1-(phenylsulfonyl)pyrazole is a key intermediate, offering a versatile scaffold for the synthesis of a wide array of functionalized molecules. The phenylsulfonyl group acts as a robust protecting and activating group, while the bromine atom at the 4-position provides a reactive handle for further chemical modifications through cross-coupling reactions.
A precise understanding of the molecular structure and electronic properties of this compound is paramount for its effective utilization in research and development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data of this compound, grounded in established analytical principles and methodologies. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral patterns.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the systematic numbering of the pyrazole and phenyl rings, is depicted below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrazole and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the bromine atom.
Expected ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | s | 1H | H-5 (pyrazole) |
| ~7.85 | s | 1H | H-3 (pyrazole) |
| ~7.90 - 7.80 | m | 2H | H-2', H-6' (phenyl) |
| ~7.60 - 7.50 | m | 3H | H-3', H-4', H-5' (phenyl) |
Interpretation of the ¹H NMR Spectrum
The protons on the pyrazole ring, H-3 and H-5, are expected to appear as singlets due to the absence of adjacent protons. The electron-withdrawing phenylsulfonyl group attached to N1 will deshield both H-3 and H-5, shifting their signals downfield. The protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho protons (H-2' and H-6') are typically the most deshielded due to their proximity to the sulfonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-5 (pyrazole) |
| ~131.0 | C-3 (pyrazole) |
| ~95.0 | C-4 (pyrazole) |
| ~138.0 | C-1' (phenyl) |
| ~129.5 | C-2', C-6' (phenyl) |
| ~127.0 | C-3', C-5' (phenyl) |
| ~134.0 | C-4' (phenyl) |
Interpretation of the ¹³C NMR Spectrum
The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts. The C-4 carbon, directly attached to the bromine atom, will be significantly shielded and appear upfield. The C-3 and C-5 carbons will be deshielded by the adjacent nitrogen atoms and the sulfonyl group. The phenyl carbons will appear in the aromatic region, with their chemical shifts influenced by the sulfonyl substituent.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[1]
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the aromatic rings, and the C-Br bond.
Expected IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~1100 | Medium | C-N stretch |
| ~750, ~690 | Strong | C-H out-of-plane bend (phenyl) |
| ~600 | Medium | C-Br stretch |
Interpretation of the IR Spectrum
The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The presence of the C-Br bond is indicated by an absorption in the lower frequency region of the spectrum.
Experimental Protocol for FT-IR Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan with an empty sample holder to subtract atmospheric interferences.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 286/288 | ~50/50 | [M]⁺ (Molecular Ion) |
| 141 | High | [C₆H₅SO₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum will show a prominent molecular ion peak ([M]⁺) with a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, confirming the presence of one bromine atom. Common fragmentation pathways are expected to involve the cleavage of the N-S bond, leading to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the 4-bromopyrazole radical cation. Further fragmentation of the benzenesulfonyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.
Sample Preparation:
-
For GC-MS analysis, prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For direct insertion probe analysis, a small amount of the solid sample can be used directly.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in the EI mode, typically at an electron energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-350).
Caption: Proposed mass spectral fragmentation pathway.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The data presented in this guide, including expected chemical shifts, absorption frequencies, and fragmentation patterns, serve as a valuable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data, which is fundamental to rigorous scientific research and development. The synthesis of this compound has been reported, providing a solid foundation for its availability and further investigation.[2]
References
- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1829-1834.
Sources
Spectroscopic Characterization of 4-Bromo-1-(phenylsulfonyl)pyrazole: An In-depth Technical Guide
Introduction
4-Bromo-1-(phenylsulfonyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating a pyrazole ring, a phenylsulfonyl group, and a bromine atom, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is paramount for advancing research and development involving this molecule. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. This guide is built upon the foundational principles of spectroscopic analysis and draws from established data for analogous chemical structures to present a robust analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below. The causality behind each step is explained to ensure data of the highest quality.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound. The sample should be of high purity to avoid interference from impurities.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is a more polar alternative if solubility is an issue.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Insoluble particles can degrade the quality of the NMR spectrum.
2. Instrument Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of aromatic and pyrazole protons.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of protons between scans, leading to more accurate integration.
-
Number of Scans: 16-64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, as quaternary carbons can have longer relaxation times.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[2]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the phenylsulfonyl group. The predicted chemical shifts and multiplicities are based on the analysis of similar pyrazole and phenylsulfonyl-containing compounds.[3][4][5]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | Doublet | 2H | Protons ortho to the sulfonyl group (H-2', H-6') |
| ~7.8 | Singlet | 1H | Pyrazole proton (H-5) |
| ~7.6-7.8 | Triplet | 1H | Proton para to the sulfonyl group (H-4') |
| ~7.5-7.7 | Triplet | 2H | Protons meta to the sulfonyl group (H-3', H-5') |
| ~7.4 | Singlet | 1H | Pyrazole proton (H-3) |
-
Phenylsulfonyl Protons: The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded and appear at the lowest field (~8.0-8.2 ppm). The meta and para protons will resonate at slightly higher fields.
-
Pyrazole Protons: The two protons on the pyrazole ring are in different chemical environments and are expected to appear as singlets, as they are not coupled to each other. The proton at the C-5 position is adjacent to a nitrogen atom and the bromine-bearing carbon, while the C-3 proton is flanked by two nitrogen atoms. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the phenylsulfonyl group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on established ranges for aromatic and heterocyclic carbons.[1][6][7]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Pyrazole Carbon (C-5) |
| ~140 | Phenylsulfonyl Carbon (C-1') |
| ~135 | Phenylsulfonyl Carbon (C-4') |
| ~130 | Phenylsulfonyl Carbons (C-3', C-5') |
| ~128 | Phenylsulfonyl Carbons (C-2', C-6') |
| ~125 | Pyrazole Carbon (C-3) |
| ~95 | Pyrazole Carbon (C-4) |
-
Phenylsulfonyl Carbons: The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be found around 140 ppm. The other aromatic carbons will appear in the typical range of 128-135 ppm.
-
Pyrazole Carbons: The carbon atom bearing the bromine (C-4) is expected to be significantly shielded due to the heavy atom effect of bromine and will appear at a higher field (around 95 ppm). The other two pyrazole carbons will be in the more typical aromatic/heterocyclic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Experimental Protocol: Acquiring Mass Spectra
The choice of ionization technique is crucial for obtaining a meaningful mass spectrum. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation.
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Instrument Setup and Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they can be readily protonated.
-
Infusion: The sample solution can be directly infused into the mass spectrometer.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable and strong signal for the molecular ion.
Mass Spectrum Analysis
The mass spectrum of this compound will provide key information for its structural confirmation.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 286/288 | [M+H]⁺ | Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[8][9] |
| 222/224 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) is a common fragmentation pathway for phenylsulfonyl compounds.[10][11] |
| 141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
-
Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8] For the protonated molecule, this will appear at m/z 286 and 288.
-
Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by the cleavage of the S-N bond and the loss of the sulfonyl group. A significant fragment would be the phenylsulfonyl cation at m/z 141. Another common fragmentation for sulfonyl compounds is the loss of SO₂.[10][12][13][14]
Workflow Diagrams
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for MS analysis.
Integrated Spectroscopic Analysis
The combination of NMR and MS data provides a powerful and synergistic approach to the unequivocal structural confirmation of this compound.
-
Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).
-
¹H and ¹³C NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the presence of the pyrazole and phenylsulfonyl moieties and their substitution pattern.
Together, these techniques leave no ambiguity as to the structure of the synthesized compound, ensuring the integrity of subsequent research and development activities.
References
- ResearchGate.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- New Journal of Chemistry (RSC Publishing).
- Taylor & Francis Online.
- PubMed.
- Wiley Online Library.
- PubMed.
- Chemistry LibreTexts.
- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- ResearchGate.
- Chemistry LibreTexts. 5.2 Mass Spectrometry.
- Organic Mass Spectrometry.
- Synlett. [Ce(L-Pro)2]2 (Oxa)
- ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates.
- ResearchGate.
- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate.
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- Oregon St
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aaqr.org [aaqr.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, with numerous pyrazole-containing drugs approved by the FDA.[3][4] The metabolic stability of the pyrazole ring, coupled with its ability to serve as both a hydrogen bond donor and acceptor, allows for versatile interactions with biological targets.[4][5] This guide provides a comprehensive overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond
Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[6] The anti-inflammatory effects of pyrazoles are primarily attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action
Signaling Pathway: Pyrazole Derivatives in the Inflammatory Cascade
Caption: Pyrazole derivatives, like Celecoxib, selectively inhibit COX-2, reducing inflammatory prostaglandins while sparing cytoprotective ones.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.
| Substitution Pattern | Key Moieties | Impact on Activity | Reference |
| 1,5-Diarylpyrazoles | p-Sulfonamidophenyl at N1, p-tolyl at C5 | Essential for COX-2 selectivity (Celecoxib scaffold). | [6] |
| 3,5-Diarylpyrazoles | Trifluoromethyl group at C3, various aryl groups at C5 | Potent and selective COX-2 inhibition. | [6] |
| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX inhibition. | [6] |
Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema Model in Rats
This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.
-
Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the pyrazole derivative).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[2]
Anticancer Activity: A Multi-targeted Approach
The pyrazole scaffold is a key component in a number of anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[9]
Mechanism of Action
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[9][11] Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor, is a clinically approved pyrazole-containing drug.[5]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[12][13] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis.[9]
-
p53-MDM2 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some pyrazole derivatives have been designed to inhibit the interaction between p53 and its negative regulator, MDM2, thereby reactivating p53's tumor-suppressive functions.[14]
Experimental Workflow: Screening for Anticancer Activity
Caption: A typical workflow for evaluating the anticancer potential of new pyrazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrazole derivatives can be fine-tuned by modifying their substitution patterns.
| Target | Key Substituents | Effect on Activity | Reference |
| EGFR | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Potent inhibitory activity. | [11] |
| Tubulin | 3,4,5-trimethoxyphenyl group | High antimitotic and microtubule-destabilizing effects. | [13] |
| PI3 Kinase | Pyrazole carbaldehyde derivatives | Potent inhibition and excellent cytotoxicity against breast cancer cells. | [9] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] Their structural versatility allows for the development of compounds that can overcome the growing challenge of antimicrobial resistance.[16]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are varied and can involve:
-
Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[16]
-
Disruption of Cell Membrane Integrity: Certain pyrazole derivatives can interfere with the structure and function of microbial cell membranes, causing leakage of cellular contents.
-
Inhibition of Essential Enzymes: Pyrazoles can also target other crucial enzymes in microbial metabolic pathways.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazoles is influenced by the lipophilicity and electronic properties of their substituents.
| Microorganism | Substitution Pattern | Observed Activity | Reference |
| Staphylococcus aureus (Gram-positive) | Coumarin-attached pyrazole derivatives | High inhibitory activity. | [16] |
| Escherichia coli (Gram-negative) | Imidazo-pyridine substituted pyrazoles | Potent broad-spectrum activity. | [16] |
| Candida albicans (Fungus) | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivatives | High antifungal activity. | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[18]
Cannabinoid Receptor Antagonism and Other CNS Activities
Beyond their anti-inflammatory, anticancer, and antimicrobial properties, pyrazole derivatives have shown significant activity in the central nervous system (CNS). A notable example is their role as cannabinoid receptor antagonists.
Mechanism of Action
The biarylpyrazole Rimonabant was developed as a potent and selective antagonist for the brain cannabinoid receptor (CB1).[19][20] By blocking the CB1 receptor, these compounds can antagonize the effects of cannabinoids and have potential therapeutic applications in areas such as obesity and addiction.[19][21] The structural requirements for potent CB1 receptor antagonism include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[19][20]
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has led to the development of compounds with a wide range of biological activities, addressing critical unmet medical needs. The continued exploration of structure-activity relationships, coupled with modern synthetic methodologies and a deeper understanding of biological targets, will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (n.d.).
- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.).
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (n.d.).
- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (n.d.).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.).
- Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.).
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
- Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.).
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. (n.d.).
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Therapeutic Applications of Substituted Pyrazoles
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this unique molecular framework has demonstrated a remarkable versatility, leading to its incorporation into a wide array of pharmacologically active agents.[3][4] The inherent chemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its amenability to substitution at various positions, make it a "privileged scaffold" in drug discovery.[5][6] This allows for the fine-tuning of a molecule's physicochemical properties to optimize its efficacy, selectivity, and pharmacokinetic profile.
Substituted pyrazoles have a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][7] This guide provides an in-depth technical exploration of the therapeutic applications of substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the synthesis and evaluation of these promising therapeutic agents.
Mechanisms of Action: How Substituted Pyrazoles Exert Their Therapeutic Effects
The diverse pharmacological effects of substituted pyrazoles stem from their ability to interact with a multitude of biological targets. The specific substitutions on the pyrazole core dictate the molecule's shape, electronic distribution, and ultimately, its binding affinity for specific enzymes, receptors, and signaling proteins.
Anti-inflammatory Activity: The COX-2 Inhibition Pathway
A significant number of pyrazole-based drugs exert their anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.
Molecular modeling studies have revealed that the pyrazole scaffold can form crucial hydrogen bonds and π-π interactions within the active site of the COX-2 enzyme, leading to its inhibition.[8] This targeted approach offers a significant advantage over non-selective NSAIDs, which also inhibit the COX-1 isoform, an enzyme involved in maintaining the integrity of the gastric mucosa. The selective inhibition of COX-2 by certain pyrazole derivatives, such as celecoxib, reduces the risk of gastrointestinal side effects.
Caption: Inhibition of the COX-2 pathway by substituted pyrazoles.
Anticancer Activity: Targeting Kinase Signaling and Apoptosis
In the realm of oncology, substituted pyrazoles have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-containing drugs like ibrutinib, ruxolitinib, and axitinib have demonstrated significant clinical success by targeting specific kinases involved in cancer progression.[5][9]
Furthermore, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[6] The mechanism often involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways, leading to the selective elimination of malignant cells.
Caption: Dual anticancer mechanisms of substituted pyrazoles.
Drug Design and Development: Structure-Activity Relationships
The therapeutic potential of a substituted pyrazole is intrinsically linked to the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is paramount for designing novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Key Substituent Effects on Biological Activity
| Position | Substituent Type | Impact on Activity | Example Target |
| N1 | Large, hydrophobic groups | Often crucial for binding to hydrophobic pockets in enzymes. | Kinases |
| C3 | Aryl or heteroaryl rings | Can engage in π-stacking interactions with aromatic residues in the target protein. | COX-2 |
| C4 | Electron-withdrawing groups | Can modulate the electronics of the pyrazole ring, influencing binding affinity. | Various |
| C5 | Small, polar groups | May form hydrogen bonds with the target protein, enhancing specificity. | Various |
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of novel pyrazole-based therapeutics relies on robust and reproducible experimental methodologies. This section provides an overview of a common synthetic route and a standard biological assay.
Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Synthesis
The Knorr pyrazole synthesis is a classical and widely used method for constructing the pyrazole ring.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add the substituted hydrazine derivative (1.1 equivalents) to the solution.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole.
Caption: Workflow for Knorr pyrazole synthesis.
In Vitro Kinase Inhibition Assay
To evaluate the potential of a synthesized pyrazole derivative as a kinase inhibitor, an in vitro kinase assay is a standard method.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (substituted pyrazole) at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the kinase activity.
Notable Substituted Pyrazole Drugs in Clinical Use and Development
The therapeutic success of substituted pyrazoles is evident in the number of approved drugs and promising clinical candidates.
| Drug Name | Therapeutic Area | Mechanism of Action | Developmental Status |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor | Marketed |
| Ibrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor | Marketed |
| Ruxolitinib | Oncology | Janus Kinase (JAK) 1/2 Inhibitor | Marketed |
| Axitinib | Oncology | VEGFR, PDGFR, c-KIT Inhibitor | Marketed |
| Niraparib | Oncology | PARP Inhibitor | Marketed[6] |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor | Marketed[5] |
| Lenacapavir | Antiviral (HIV) | HIV Capsid Inhibitor | Marketed[9] |
Conclusion and Future Perspectives
Substituted pyrazoles continue to be a highly fruitful area of research in drug discovery. Their versatile chemistry and broad range of biological activities ensure their continued relevance in the development of new therapies for a wide spectrum of diseases. Future research will likely focus on the development of pyrazole derivatives with even greater selectivity for their targets, leading to improved efficacy and reduced side effects. The application of computational modeling and artificial intelligence in drug design is expected to accelerate the discovery of novel pyrazole-based drug candidates. The inherent potential of the pyrazole scaffold, combined with innovative scientific approaches, promises a bright future for this remarkable class of therapeutic agents.
References
- BenchChem. A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals.
- Research Journal of Pharmacy and Technology. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- PubMed Central. Current status of pyrazole and its biological activities.
- Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives.
- MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Bentham Science. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. jchr.org [jchr.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylsulfonyl Pyrazole Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its versatile scaffold to a plethora of therapeutic agents. When functionalized with a phenylsulfonyl group, this privileged structure gains unique physicochemical and pharmacological properties that have been expertly exploited in the design of highly selective and potent drugs. This guide provides a comprehensive exploration of the multifaceted role of the phenylsulfonyl group in pyrazole derivatives, from its profound impact on cyclooxygenase-2 (COX-2) inhibition to its emerging significance in oncology and neurodegenerative disease research. We will delve into the intricate structure-activity relationships, molecular-level interactions, and pharmacokinetic profiles that define this important chemical motif. Detailed experimental protocols and in-depth analysis of key compounds will equip researchers with the foundational knowledge to leverage the phenylsulfonyl pyrazole scaffold in their own drug discovery endeavors.
Introduction: The Synergy of Pyrazole and Phenylsulfonyl Moieties
The pyrazole ring system is a versatile building block in medicinal chemistry, celebrated for its metabolic stability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking.[1] The introduction of a phenylsulfonyl group at one of the nitrogen atoms of the pyrazole ring dramatically influences the molecule's electronic and steric properties. This substitution is not merely an addition of bulk; it is a strategic maneuver that can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile.
The phenylsulfonyl group, with its tetrahedral geometry and the electron-withdrawing nature of the sulfonyl moiety, can act as a hydrogen bond acceptor and engage in favorable interactions with biological targets.[2] Furthermore, the phenyl ring provides a platform for further functionalization, allowing for the fine-tuning of a compound's properties to achieve desired therapeutic effects. The synergy between the pyrazole core and the phenylsulfonyl substituent has given rise to a class of compounds with remarkable therapeutic potential.
The Archetype: Phenylsulfonyl Pyrazoles as Selective COX-2 Inhibitors
The most prominent example of a phenylsulfonyl pyrazole derivative is Celecoxib, a selective non-steroidal anti-inflammatory drug (NSAID) that has had a significant impact on the management of pain and inflammation.[3] The phenylsulfonyl group is the lynchpin of Celecoxib's selectivity for COX-2 over its isoform, COX-1.
Mechanism of COX-2 Selectivity
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. The selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.
The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. The phenylsulfonyl group of Celecoxib is perfectly poised to occupy this side pocket, forming a stable complex with the enzyme.[2] Molecular docking studies have revealed that the sulfonyl oxygen atoms form hydrogen bonds with key amino acid residues within this side pocket, such as His90 and Arg513, thereby anchoring the inhibitor and conferring its high selectivity for COX-2.[4]
Caption: Binding of Celecoxib to the COX-2 active site.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies on phenylsulfonyl pyrazole derivatives as COX-2 inhibitors have provided valuable insights for drug design. Key findings include:
-
The Sulfonamide Moiety: The -SO2NH2 group is critical for COX-2 selectivity and potency. Replacement with other groups often leads to a loss of activity.
-
Substituents on the Phenylsulfonyl Ring: Small, electron-withdrawing groups on the phenyl ring can enhance activity, while bulky substituents are generally detrimental.
-
The Pyrazole Core: The substitution pattern on the pyrazole ring is crucial. Diaryl substitution at the 1- and 5-positions is a common feature of potent inhibitors.
-
The Trifluoromethyl Group: The CF3 group at the 3-position of the pyrazole ring, as seen in Celecoxib, contributes to both potency and selectivity.
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | p-tolyl | CF3 | >100 | 0.04 | >2500 |
| Derivative 1 | Phenyl | CF3 | 50 | 0.1 | 500 |
| Derivative 2 | p-tolyl | H | >100 | 1.5 | >67 |
| Derivative 3 | p-methoxyphenyl | CF3 | 15 | 0.05 | 300 |
Table 1: In vitro COX-1 and COX-2 inhibitory activity of selected phenylsulfonyl pyrazole derivatives.
Beyond Inflammation: Phenylsulfonyl Pyrazoles in Oncology
The versatility of the phenylsulfonyl pyrazole scaffold extends beyond its anti-inflammatory applications. A growing body of research highlights its potential as a platform for the development of novel anticancer agents, particularly as kinase inhibitors.[3][5]
Targeting Kinases in Cancer Therapy
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The phenylsulfonyl pyrazole scaffold has been successfully employed to design inhibitors of various kinases, including:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Phenylsulfonyl pyrazole derivatives have been identified as potent and selective inhibitors of the G2019S mutant of LRRK2, which is associated with an increased risk of Parkinson's disease and has also been implicated in some cancers.[2]
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have demonstrated inhibitory activity against CDKs, which are key regulators of the cell cycle.[6]
-
Receptor Tyrosine Kinases (RTKs): The phenylsulfonyl pyrazole core has been incorporated into inhibitors of RTKs such as EGFR and VEGFR, which are involved in tumor growth and angiogenesis.[4]
The phenylsulfonyl group in these kinase inhibitors often engages in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase, contributing to their potency and selectivity.[2][4]
Caption: General binding mode of a phenylsulfonyl pyrazole kinase inhibitor.
Phenylsulfonyl Pyrazoles in Neurodegenerative Diseases
Recent studies have explored the potential of phenylsulfonyl pyrazole derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7][8] The neuroprotective effects of these compounds are often attributed to their anti-inflammatory and antioxidant properties. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines in microglial cells, which are implicated in the neuroinflammatory processes associated with these diseases.[7]
Furthermore, the phenylsulfonyl pyrazole scaffold is being investigated for its ability to inhibit enzymes relevant to neurodegeneration, such as acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[9]
Pharmacokinetic Profile and ADME Considerations
The phenylsulfonyl group significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives.
-
Absorption and Distribution: The lipophilicity imparted by the phenylsulfonyl group can enhance oral absorption. However, high lipophilicity can also lead to increased plasma protein binding, which may limit the free drug concentration.
-
Metabolism: The primary route of metabolism for many phenylsulfonyl pyrazoles, including Celecoxib, is oxidation of the aryl substituents, often mediated by cytochrome P450 enzymes, followed by conjugation.[10][11] The pyrazole ring itself is generally resistant to metabolic degradation.
-
Excretion: Metabolites are primarily excreted in the feces and urine.[10]
| Parameter | Celecoxib |
| Bioavailability | ~22-40% (fasted) |
| Protein Binding | ~97% |
| Metabolism | Primarily hepatic (CYP2C9) |
| Major Metabolites | Carboxylic acid and glucuronide conjugates (inactive) |
| Elimination Half-life | ~11 hours |
| Excretion | Feces (~57%), Urine (~27%) |
Table 2: Pharmacokinetic properties of Celecoxib.[10]
Experimental Protocols
Synthesis of a Phenylsulfonyl Pyrazole Derivative (Celecoxib)
This protocol outlines a common synthetic route to Celecoxib, starting from 4-methylacetophenone.
Caption: Synthetic workflow for Celecoxib.
Step 1: Claisen Condensation
-
To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add 4-methylacetophenone.
-
Slowly add ethyl trifluoroacetate to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, quench the reaction with an aqueous acid solution.
-
Extract the product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with an organic solvent and purify by standard methods.
Step 2: Cyclocondensation
-
Dissolve the product from Step 1 and 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux for several hours.
-
Upon completion of the reaction, cool the mixture to allow for the crystallization of Celecoxib.
-
Collect the product by filtration and recrystallize from a suitable solvent to obtain pure Celecoxib.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2.
-
Prepare solutions of the test compound at various concentrations.
-
In separate assay wells, pre-incubate human recombinant COX-1 and COX-2 enzymes with the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.
Challenges and Future Directions
Despite the success of phenylsulfonyl pyrazole derivatives, challenges remain. The sulfonamide group, while crucial for the activity of many of these compounds, can sometimes be associated with off-target effects and hypersensitivity reactions, although the risk is generally low for non-antibiotic sulfonamides.[5][12]
Future research in this area will likely focus on:
-
Bioisosteric Replacement: Exploring bioisosteres for the sulfonamide group to improve the safety profile and pharmacokinetic properties of these compounds.[13][14]
-
Novel Targets: Expanding the application of the phenylsulfonyl pyrazole scaffold to new and challenging biological targets.
-
Targeted Drug Delivery: Developing strategies to deliver these compounds specifically to diseased tissues, thereby enhancing efficacy and reducing systemic side effects.
-
Combination Therapies: Investigating the synergistic effects of phenylsulfonyl pyrazole derivatives with other therapeutic agents.
Conclusion
The phenylsulfonyl pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its remarkable success in the development of the selective COX-2 inhibitor Celecoxib has paved the way for its exploration in a wide range of therapeutic areas, from oncology to neurodegenerative diseases. The phenylsulfonyl group is not merely a passive substituent but an active participant in molecular recognition, conferring potency and selectivity through specific interactions with biological targets. A thorough understanding of the structure-activity relationships, mechanistic insights, and pharmacokinetic profiles of these compounds is essential for the rational design of the next generation of phenylsulfonyl pyrazole-based drugs. This guide has provided a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- Al-Ghorbani, M., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(16), 1957-1972. [Link]
- U.S. Food and Drug Administration. (1999). Celebrex Clinical Pharmacology and Biopharmaceutics Review. [Link]
- Whirl-Carrillo, M., et al. (2012). Celecoxib Pathway, Pharmacokinetics. Pharmacogenet Genomics, 22(4), 310-315. [Link]
- U.S. Food and Drug Administration. (1998). NDA 20-998: Celebrex (celecoxib) capsules. [Link]
- Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7895-7913. [Link]
- Drug Design.org. Bioisosterism. [Link]
- Synapse. (2025). What is the role of bioisosterism in drug design? [Link]
- Borselli, D., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry, 63(14), 7447-7457. [Link]
- DermNet. (2021). Sulfonamides (Sulfa Drugs) And The Skin. [Link]
- Ali, A. A.-M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820. [Link]
- El-Sayed, M. A.-A., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
- Hamza, A. H., et al. (2024). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Turkish Computational and Theoretical Chemistry, 9(3), 45-56. [Link]
- Abuelizz, H. A., et al. (2018).
- Sharma, P., et al. (2022). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 7(40), 35693-35717. [Link]
- Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(8), 1845-1863. [Link]
- Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Abuelizz, H. A., et al. (2018).
- El-Damasy, A. K., et al. (2022).
- Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Kucukguzel, I., & Kucukguzel, S. G. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. [Link]
- Nishikawa, Y., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]
- Cihan-Üstündağ, G., & Çapan, G. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(3), 362. [Link]
- Wang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4785. [Link]
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1341. [Link]
- Gabr, M. T. (2020). Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters, 30(17), 127370. [Link]
- Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]
- Gabr, M. T. (2020). Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters, 30(17), 127370. [Link]
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5038. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 11. tandfonline.com [tandfonline.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Bioisosterism - Drug Design Org [drugdesign.org]
A Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[4][5] This versatile structure exhibits a broad spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][6][7][8] The unique physicochemical characteristics of the pyrazole core, including its capacity to function as both a hydrogen bond donor and acceptor, underpin its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[9]
This guide offers a comprehensive exploration of contemporary synthetic methodologies, pivotal therapeutic applications, and detailed experimental protocols essential for the discovery and development of novel pyrazole-based compounds.
I. Modern Synthetic Methodologies for the Pyrazole Core
The synthesis of the pyrazole ring has progressed from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies.[1][10] These advancements provide superior yields, enhanced regioselectivity, and access to a wider range of chemical structures.[1]
Classical Synthesis: Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11] This foundational strategy remains a key approach for creating simple pyrazole structures.[1] A variation of this method utilizes the reaction of chalcones with hydrazines, which typically proceeds via a Michael addition followed by cyclization.[1]
[3+2] Cycloaddition Reactions
A powerful method for constructing the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction.[1][10][11] This approach commonly involves the reaction of a diazo compound with an alkyne or alkene.[1] Nitrilimines, often generated in situ from arylhydrazones, can also serve as the 1,3-dipole for cycloaddition with vinyl derivatives.[1][11]
Multicomponent Reactions (MCRs)
MCRs offer an efficient and atom-economical route to highly substituted pyrazoles in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate libraries of diverse compounds for high-throughput screening.
II. Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
The pyrazole scaffold is a key constituent in drugs targeting a wide array of diseases, with notable success in oncology and inflammation.[1][4]
Oncology
A significant number of FDA-approved pyrazole-containing drugs are indicated for various cancers.[4][12] For instance, Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer. The pyrazole ring in Crizotinib plays a crucial role in its binding to the ATP-binding pocket of the kinase.
Anti-inflammatory Agents
Celecoxib, a selective COX-2 inhibitor, is a widely known anti-inflammatory drug featuring a pyrazole core. The trifluoromethyl and sulfonamide moieties on the pyrazole ring are critical for its selectivity and potency.
Antimicrobial and Antiviral Activities
Pyrazole derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[2][6][13] Their mechanism of action can vary, from inhibiting essential bacterial enzymes to disrupting viral replication processes.[13][14]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds.[15][16][17] Key considerations in SAR exploration include:
-
Substitution Pattern: The position and nature of substituents on the pyrazole ring dramatically influence biological activity.
-
Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic systems, improving properties like solubility and metabolic stability.[9]
-
Conformational Rigidity: The planar nature of the pyrazole ring can help in pre-organizing substituents for optimal interaction with a biological target.
III. Experimental Protocols for Synthesis and Biological Evaluation
General Protocol for a Three-Component Reaction (MCR) to Synthesize Substituted Pyrazoles
This protocol is based on common MCR strategies for synthesizing highly substituted pyrazoles.[1]
1. Reaction Setup:
-
To a solution of an aldehyde (1.0 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).
2. Catalyst Addition:
-
Introduce a catalyst, such as a few drops of a mineral acid (e.g., HCl) or a Lewis acid, to the mixture.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
5. Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired substituted pyrazole.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of novel pyrazole compounds.
IV. Data Presentation and Analysis
Summarizing quantitative data in a structured format is essential for comparing the biological activities of newly synthesized compounds.
Table 1: In Vitro Biological Activity of Novel Pyrazole Derivatives
| Compound ID | R1 | R2 | R3 | Target IC50 (nM) | Cell Viability EC50 (µM) |
| PYZ-001 | -H | -Ph | -CF3 | 15.2 | > 50 |
| PYZ-002 | -Cl | -Ph | -CF3 | 8.7 | 45.3 |
| PYZ-003 | -F | -Ph | -CF3 | 12.1 | > 50 |
| PYZ-004 | -H | -c-Hex | -CF3 | 150.4 | > 50 |
| Celecoxib | - | - | - | 40.1 | 25.8 |
V. Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[12][13] Future efforts will likely focus on the development of novel synthetic methodologies to access even more diverse chemical space. Additionally, the application of computational methods, such as molecular docking and machine learning, will play an increasingly important role in the rational design of new pyrazole-based therapeutic agents with improved potency, selectivity, and safety profiles.
VI. References
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Google Scholar.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Google Scholar.
-
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. BenchChem.
-
Review: biologically active pyrazole derivatives - RSC Publishing. Royal Society of Chemistry.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health.
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. Semantic Scholar.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Google Scholar.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI.
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. ResearchGate.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. ResearchGate.
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. MDPI.
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Science.
-
Representative drugs containing the pyrazole scaffold. - ResearchGate. ResearchGate.
-
View of A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals. Ignited Minds Journals.
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Google Scholar.
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Google Scholar.
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Institutes of Health.
-
Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. American Chemical Society.
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. National Institutes of Health.
-
A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. - ResearchGate. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [jchr.org]
- 3. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Introduction: Contextualizing 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery
An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-(phenylsulfonyl)pyrazole
This compound (CAS No. 121358-73-4) is a heterocyclic building block of significant interest to the scientific community.[1][2] As a member of the pyrazole family, it serves as a crucial intermediate in the synthesis of novel compounds for pharmaceutical research and development. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[3][4][5][6][7] The phenylsulfonyl moiety and the bromo-substitution provide specific reactive sites for further molecular elaboration, making this compound a versatile tool for drug development professionals.
However, its utility in the laboratory is predicated on a thorough understanding of its hazard profile and the stringent application of safety protocols. This guide provides an in-depth, experience-driven framework for researchers and scientists to handle this compound safely, ensuring both personal protection and the integrity of experimental outcomes.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is a solid, crystalline powder that is classified as hazardous.[1][8] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of this compound. The key hazard statements and classifications are summarized below.
| Hazard Class | Category | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Sources: Sigma-Aldrich, Fisher Scientific.[1][9][10]
The causality behind these classifications stems from the compound's chemical reactivity. The pyrazole ring and its substituents can interact with biological macromolecules, leading to irritation upon contact with skin and mucous membranes. If inhaled, the fine powder can irritate the respiratory tract.[1] Ingestion can lead to systemic effects consistent with acute oral toxicity.[1][11]
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 121358-73-4 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₇BrN₂O₂S | Sigma-Aldrich[1] |
| Molecular Weight | 287.13 g/mol | Sigma-Aldrich[1] |
| Physical State | Solid, Crystalline Powder | ChemicalBook, Sigma-Aldrich[1][8] |
| Melting Point | 90-92 °C | Sigma-Aldrich[1] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a multi-layered approach combining robust engineering controls with appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable, as the hood contains airborne particles and prevents inhalation, which can cause respiratory irritation.[1][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9][12]
-
Emergency Stations: Ensure that a fully functional emergency eyewash station and safety shower are located in close proximity to the workstation.[10][12] Their accessibility is critical for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be based on a thorough risk assessment. For this compound, the following are mandatory:
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[8][10][12] A face shield should be considered if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Use chemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected for tears or holes before each use.[8][11] After handling the compound, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[8]
-
Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect the skin and personal clothing from contamination.[8][9]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator (or equivalent EN 149 standard) must be used.[8][12]
The rationale for this specific combination of PPE is to create a complete barrier against the identified hazards: skin irritation, serious eye irritation, and respiratory tract irritation.[1]
Section 3: Standard Operating Procedure (SOP) for Handling and Storage
Adherence to a validated SOP is critical for ensuring safety and experimental reproducibility.
Workflow for Safe Handling and Solution Preparation
This protocol outlines the essential steps for safely weighing the solid compound and preparing a stock solution.
Caption: Standard workflow for handling this compound.
Storage Requirements
Proper storage is essential to maintain the chemical's stability and prevent accidental release.
-
Container: Store in the original, tightly closed container.[8][9][12][13]
-
Environment: Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[8][9][10]
-
Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents, which can cause vigorous reactions.[9][10][12]
Section 4: Spill Management and Emergency Response
Preparedness is key to mitigating the impact of an accidental spill. The response protocol is dictated by the scale of the spill.
Minor Spill Response (Solid Powder)
A minor spill is defined as a small quantity (< 5g) that can be safely managed by trained laboratory personnel without risk of significant exposure or environmental release.[14]
-
Alert & Isolate: Alert personnel in the immediate area.
-
Assess: Ensure the spill does not pose a fire hazard.
-
PPE: Don the appropriate PPE as described in Section 2.2.
-
Containment: Avoid creating dust. Do NOT use a dry paper towel, which can aerosolize the powder.[14]
-
Cleanup: Gently sweep up the solid material using a brush and scoop or plastic dustpan.[9][10] Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[9][10]
-
Decontamination: Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[15][16]
-
Report: Document the incident according to your institution's EHS policy.
Major Spill Response
A major spill involves a large quantity of material or occurs in a poorly ventilated area, presenting a significant hazard that is beyond the capability of local staff to clean up.[14]
-
EVACUATE: Immediately evacuate the area, alerting others as you leave.
-
ISOLATE: Close the doors to the affected area to contain vapors and dust.
-
CALL FOR HELP: Contact your institution's emergency response number (e.g., EHS, Campus Safety) and provide details about the chemical spilled and the location.
-
ASSIST: Await the arrival of the trained emergency response team and provide them with the Safety Data Sheet (SDS) for this compound.
Emergency Response Decision Flow
Caption: Decision tree for responding to a chemical spill.
Section 5: First Aid and Exposure Management
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][10][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9][10] If skin irritation develops or persists, seek medical attention.[9][11][12]
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10][12][13]
-
Ingestion: Do NOT induce vomiting.[8][10] If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or a Poison Control Center immediately.[8][9][11]
Section 6: Disposal Considerations
All waste containing this compound, including the pure compound, contaminated materials, and empty containers, must be treated as hazardous waste. Disposal must be carried out through an approved waste disposal plant in strict accordance with all applicable federal, state, and local environmental regulations.[9][11][12][13] Do not allow the chemical to enter drains or waterways.[8][9]
Conclusion
This compound is a valuable reagent in the field of drug discovery. Its potential, however, is matched by its hazards. By understanding its toxicological profile and rigorously applying the engineering controls, personal protective equipment, and handling protocols detailed in this guide, researchers can work with this compound effectively and safely. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific excellence.
References
- SAFETY DATA SHEET - 4-Bromoanisole.Fisher Scientific.[Link]
- Chemical spill cleanup procedures.J&K Scientific LLC.[Link]
- 4-Bromopyrazole | C3H3BrN2 | CID 16375.PubChem - NIH.[Link]
- Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflamm
- Laboratory Chemical Spill Cleanup and Response Guide.CUNY.[Link]
- 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole, min 97%.CP Lab Safety.[Link]
- Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists.PubMed.[Link]
- Standard Operating Procedure for Custodial Chemical Spill Cleanup.Environmental Health & Safety.[Link]
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole: an emerging privileged scaffold in drug discovery.PMC - PubMed Central.[Link]
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Discovery and development of pyrazole-scaffold Hsp90 inhibitors.PubMed.[Link]
- Current status of pyrazole and its biological activities.PMC - PubMed Central.[Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.MDPI.[Link]
- Discovery of N-pyridoyl-Δ2 -pyrazolines as Hsp90 inhibitors.PubMed.[Link]
Sources
- 1. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
An In-Depth Technical Guide to the Solubility of 4-Bromo-1-(phenylsulfonyl)pyrazole in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-(phenylsulfonyl)pyrazole, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles governing its solubility. We will delve into predictive methodologies based on molecular structure, present robust experimental protocols for empirical determination, and discuss the critical factors that modulate solubility in various organic media.
Introduction: The Significance of a Versatile Building Block
This compound (CAS No: 121358-73-4) is a heterocyclic compound of significant interest in synthetic chemistry.[1] Its structure, which features a pyrazole core, a reactive bromine atom, and a phenylsulfonyl group, makes it an exceptionally versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]
A thorough understanding of a compound's solubility is paramount for its effective application. From optimizing reaction conditions and product purification to formulating active pharmaceutical ingredients (APIs), solubility data informs critical decisions throughout the research and development pipeline. This guide serves as a foundational resource for predicting, determining, and manipulating the solubility of this compound.
Physicochemical Properties & Solubility Principles
The solubility of a compound is dictated by its intrinsic physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[4]
Key Molecular Characteristics of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | |
| Molecular Weight | 287.13 g/mol | [1] |
| Melting Point | 90-92 °C | |
| Form | Solid |
An analysis of its structure reveals several key features influencing its solubility:
-
Pyrazole Ring: This five-membered aromatic ring containing two nitrogen atoms imparts a degree of polarity. While the parent pyrazole has some water solubility, its derivatives' solubility is heavily influenced by substituents.[5][6]
-
Phenylsulfonyl Group: This is a bulky and highly polar group. The sulfonyl (SO₂) moiety is a strong hydrogen bond acceptor, which can promote interaction with polar solvents.
-
Bromo Group: The bromine atom adds to the molecular weight and increases the overall lipophilicity (non-polar character) of the molecule, which can reduce solubility in highly polar solvents like water.
-
Overall Polarity: The combination of the polar sulfonyl group and the moderately polar pyrazole ring, contrasted with the non-polar phenyl ring and bromo-substitution, results in a molecule of intermediate polarity. It is not expected to be highly soluble in either very polar (water) or very non-polar (hexane) solvents, but rather in solvents of moderate polarity.
Furthermore, as a crystalline solid with a melting point of 90-92 °C, significant energy (lattice energy) is required to break the intermolecular forces holding the crystal structure together before solvation can occur.[7]
Predicted Solubility Profile
It is imperative that these predictions are confirmed experimentally for any critical application.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale |
| Water | Polar Protic | 10.2 | Insoluble | The molecule's large non-polar surface area (phenyl ring, bromine) outweighs the polar contributions of the sulfonyl and pyrazole groups. |
| Methanol | Polar Protic | 5.1 | Sparingly Soluble | Can act as a hydrogen bond donor and acceptor, but the overall molecular size may limit high solubility. Solubility likely increases with heat.[7] |
| Ethanol | Polar Protic | 4.3 | Soluble | Lower polarity than methanol provides a better match for the molecule's mixed characteristics. A common choice for recrystallization.[7] |
| Acetone | Polar Aprotic | 5.1 | Soluble | Good dipole-dipole interactions with the phenylsulfonyl group. A versatile solvent for compounds of intermediate polarity. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble | Effective at solvating moderately polar organic compounds. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | A good balance of polarity and non-polar character makes it a strong candidate for high solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Very Soluble | Excellent solvent for a wide range of organic molecules due to its polarity and ability to solvate cations. |
| Toluene | Non-polar | 2.4 | Sparingly Soluble | The non-polar nature is a poor match for the polar sulfonyl group. Some solubility is expected due to the aromatic phenyl ring. |
| Hexane | Non-polar | 0.1 | Insoluble | The high polarity of the sulfonyl group prevents dissolution in this aliphatic hydrocarbon solvent. |
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The equilibrium (or shake-flask) method is a reliable and widely used technique.[4]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom. The excess is critical to guarantee that the resulting solution is saturated.
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant, controlled temperature (e.g., 25 °C). The system must be agitated for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[4] Temperature control is vital as solubility is temperature-dependent.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature until the excess solid has fully settled. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant solution. It is crucial not to disturb the solid at the bottom of the vial. A filter syringe (e.g., 0.45 µm PTFE) should be used to ensure no solid particulates are transferred.
-
Analysis: Quantify the concentration of the solute in the sampled solution. This is typically done using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L.
Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Conclusion: A Predictive Framework for Practical Application
This compound is a molecule of intermediate polarity, with its solubility profile being governed by the interplay between its polar phenylsulfonyl moiety and its less polar aromatic systems. It is predicted to be most soluble in moderately polar aprotic solvents such as THF, ethyl acetate, and acetone, with limited solubility in both highly polar and non-polar extremes.
While this guide provides a robust theoretical and predictive framework, it must be emphasized that for all critical applications in synthesis, purification, and formulation, these predictions should be validated through rigorous experimental determination. The protocols and principles outlined herein provide the necessary tools for researchers to confidently and accurately characterize the solubility of this important chemical intermediate.
References
- Solubility of Things.Pyrazole.
- Unknown.
- Unknown.Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd.Procedure For Determining Solubility of Organic Compounds | PDF.
- BenchChem.
- Sigma-Aldrich.4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4.
- Chemistry For Everyone (YouTube).How To Determine Solubility Of Organic Compounds?
- Solubility of Things.4-methylpyrazole.
- ChemicalBook.Pyrazole | 288-13-1.
- SALTISE.CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Sigma-Aldrich.4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4.
- Alfa Chemistry.CAS 121358-73-4 this compound.
- PubChem.The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- MDPI.
- National Center for Biotechnology Information.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Investigating the Mechanism of Action of 4-Bromo-1-(phenylsulfonyl)pyrazole: A Strategic Approach
An In-depth Technical Guide for Researchers
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 4-Bromo-1-(phenylsulfonyl)pyrazole combines this versatile heterocycle with a phenylsulfonyl moiety, a group also associated with significant biological effects, and a reactive bromine atom, which is useful for creating chemical derivatives.[3] While the synthesis and potential bioactivity of related structures are noted, the specific molecular mechanism of action (MOA) for this compound remains to be elucidated. This guide presents a comprehensive, multi-phased strategic framework for the systematic investigation of this compound's MOA. We will detail a logical progression of experiments, from initial phenotypic screening and target identification to target validation and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a robust, self-validating investigative workflow designed to deliver a high-confidence model of the compound's biological function.
Foundational Strategy: From Phenotype to Mechanism
Elucidating a small molecule's MOA is a critical step in drug discovery, transforming a bioactive "hit" into a validated lead.[4][5] A successful investigation hinges on a logical, iterative process that builds a chain of evidence from a general cellular effect to a specific molecular interaction and its downstream consequences. Our strategy is designed in three distinct but interconnected phases, ensuring that each step validates the last.
Figure 1: Overall Investigative Workflow. A high-level overview of the phased approach to determining the mechanism of action, from initial biological effect to a validated molecular model.
Given the prevalence of pyrazole derivatives in oncology research, a logical starting point is to hypothesize an anti-proliferative effect.[6][7][8][9][10][11] An initial screen against a panel of cancer cell lines (e.g., NCI-60) would establish a quantifiable biological effect and identify sensitive cell lines for subsequent mechanistic studies.
Phase I: Identifying the Molecular Target
Once a reproducible phenotype is established, the primary objective is to identify the direct binding partner(s) of this compound. Employing at least two orthogonal methods is critical for generating high-confidence candidates and minimizing method-specific artifacts.[12][13]
Unbiased, Affinity-Based Target Identification
Affinity chromatography remains a cornerstone of target identification.[14][15][16] This method uses an immobilized version of the small molecule to "fish" for its binding proteins from a complex cellular lysate.
Figure 2: Affinity Chromatography Workflow. This diagram outlines the key steps in identifying target proteins using an immobilized small molecule probe.
Protocol 1: Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., polyethylene glycol) attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for bioactivity. Covalently attach the linker to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Culture a sensitive cancer cell line to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Binding/Incubation: Incubate the clarified cell lysate with the affinity-probe beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads that have been derivatized only with the linker and no compound.
-
Washing: Pellet the beads by centrifugation and wash extensively (at least 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins. A key step for ensuring specificity is competitive elution: incubate the washed beads with a high concentration (e.g., 100x IC50) of the free, unmodified this compound. This ensures that only proteins specifically displaced by the compound are collected.
-
Sample Preparation for Mass Spectrometry: Concentrate the eluted proteins and separate them by SDS-PAGE. Perform an in-gel trypsin digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Candidate targets are those that are significantly enriched in the compound-probe pulldown compared to the control beads, especially those identified via competitive elution.
Unbiased, Label-Free Target Identification
To complement affinity-based methods, a label-free approach is essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures target engagement in a native cellular environment, avoiding the need for chemical modification of the compound.[17][18][19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[20][21]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Identification
-
Cell Treatment: Treat intact, cultured cells with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.[17]
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by high-speed centrifugation.
-
Protein Analysis: Analyze the soluble fractions using mass spectrometry (this is often referred to as Thermal Proteome Profiling or TPP). Proteins that remain soluble at higher temperatures in the drug-treated samples compared to the vehicle-treated samples are identified as stabilized binding partners.
Hypothesis-Driven Screening: Kinome Profiling
Many pyrazole-containing compounds are known to be kinase inhibitors.[10] Therefore, a parallel, hypothesis-driven approach is to screen the compound against a broad panel of recombinant kinases. This can rapidly identify potential kinase targets and provide information on selectivity. Several commercial services offer kinome profiling.[22][23][24][25]
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM |
| Kinase A | 8% | 15% |
| Kinase B | 92% | 98% |
| Kinase C | 12% | 28% |
| Kinase D | 4% | 9% |
| Kinase E | 65% | 89% |
| Table 1: Hypothetical Kinome Profiling Data. This table illustrates sample results from a kinase panel screen, highlighting specific kinases B and E as potential high-affinity targets for this compound. |
Phase II: Validating the Candidate Target
Identifying a binding protein is not sufficient to claim it as the drug's functional target.[26][27] Validation is the process of demonstrating that the engagement of the compound with the candidate protein is directly responsible for the observed biological effect.[4][28][29]
Confirming Target Engagement in Cells
CETSA can be adapted to generate an isothermal dose-response (ITDR) curve, which provides definitive evidence of target engagement within intact cells.[20]
Protocol 3: CETSA Isothermal Dose-Response (ITDR) Fingerprinting
-
Determine Tagg: From the initial CETSA melt curve (Protocol 2), identify the temperature at which approximately 50% of the candidate protein aggregates in the vehicle-treated sample (Tagg).
-
Cell Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Heat Challenge: Heat all samples at the single, predetermined Tagg temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated fractions as described previously.
-
Quantification: Quantify the amount of soluble target protein remaining at each drug concentration using Western blotting. A dose-dependent increase in soluble protein indicates target engagement. The resulting curve can be used to determine a cellular EC50 for binding.
Genetic Validation
The most rigorous validation involves demonstrating that genetically modulating the target protein mimics the effect of the compound. Using techniques like RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the expression of the candidate target protein should reproduce the phenotype observed with compound treatment (e.g., decreased cell proliferation). If a knockdown of the target protein reduces cell viability, it provides strong evidence that the inhibitory action of the compound on this target is responsible for its anti-proliferative effects.
Phase III: Elucidating the Downstream Pathway
With a validated target, the final phase is to understand the downstream signaling consequences of its modulation.
Phosphoproteomics for Pathway Analysis
If the validated target is a kinase (or a protein that regulates a kinase), its inhibition will lead to changes in the phosphorylation status of its downstream substrates. Quantitative phosphoproteomics is a powerful mass spectrometry-based technique to map these changes across the entire proteome.[30][31][32]
This workflow involves treating cells with the compound, digesting the proteome, enriching for phosphopeptides, and then analyzing them with LC-MS/MS to identify and quantify changes in phosphorylation at specific sites.[33] This data can reveal the signaling pathways that are directly and indirectly affected by the compound's activity.[34]
Figure 3: Hypothetical Signaling Pathway. This diagram illustrates how inhibiting a validated target kinase could disrupt downstream signaling, leading to a specific cellular outcome.
Conclusion
The framework presented here provides a robust, multi-faceted approach to systematically dissect the mechanism of action of this compound. By integrating unbiased, orthogonal target identification methods (Affinity Chromatography, CETSA) with rigorous target validation and deep pathway analysis (Phosphoproteomics), researchers can build a comprehensive and high-confidence model of the compound's biological activity. This detailed understanding is paramount for advancing a promising bioactive molecule through the drug discovery pipeline.
References
- Validating cancer drug targets.
- Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Molecular Biosciences.
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
- Target Identification and Validation (Small Molecules). University College London.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Kinome Profiling Service. MtoZ Biolabs.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Target identification of small molecules: an overview of the current applications in drug discovery.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem.
- Affinity Chromatography.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Affinity-based target identification for bioactive small molecules. MedChemComm.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Kinome Profiling. Oncolines B.V..
- Target Identification and Valid
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. BenchChem.
- Target Valid
- PhosPiR: an automated phosphoproteomic pipeline in R.
- Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research.
- KinomeView® Profiling. Cell Signaling Technology.
- How to Analyze Phosphoproteomics Data with R and Bioinform
- Phosphoproteomics Workflow Explained: From Sample to Data.
- A Pipeline for Drug Target Identification and Valid
- Pyrazoles as anticancer agents: Recent advances.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Validating cancer drug targets. Johns Hopkins University.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis.
- A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. Molecular & Cellular Proteomics.
- Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
- The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Small molecule target identification using photo-affinity chrom
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium.
- Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.
- Pharmacological Activity of Bromo-Phenyl Derivatives of Substituted Pyrazoles. International Journal of Advanced Research in Science, Engineering and Technology.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
- Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validating cancer drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. srrjournals.com [srrjournals.com]
- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assayquant.com [assayquant.com]
- 23. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 26. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 27. icr.ac.uk [icr.ac.uk]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 32. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 34. Proteomics and phosphoproteomics data interpretation using QIAGEN Ingenuity Pathway Analysis - tv.qiagenbioinformatics.com [tv.qiagenbioinformatics.com]
Methodological & Application
Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole from 4-bromopyrazole. This application note is intended for researchers, scientists, and professionals in drug development who utilize pyrazole derivatives as key building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The protocol herein is presented with in-depth explanations of the experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of N-Sulfonylated Pyrazoles
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1] The functionalization of the pyrazole ring is a critical aspect of medicinal chemistry, allowing for the modulation of a compound's biological activity. The acidic N-H proton of the pyrazole ring can, however, interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions. To circumvent this, the protection of the pyrazole nitrogen is often a necessary strategic step.
The phenylsulfonyl group serves as an effective N-protecting group for pyrazoles. Its electron-withdrawing nature enhances the stability of the pyrazole ring and deactivates it towards unwanted side reactions. Furthermore, the phenylsulfonyl group can influence the regioselectivity of subsequent functionalization reactions and can be cleaved under specific conditions if required. This application note details a robust and efficient method for the N-sulfonylation of 4-bromopyrazole.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via an N-sulfonylation reaction. This involves the nucleophilic attack of the pyrazole nitrogen of 4-bromopyrazole on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The choice of an appropriate solvent is crucial for the success of the reaction. Aprotic solvents like dichloromethane or acetonitrile are commonly used as they dissolve the reactants and do not interfere with the reaction. The overall transformation is a straightforward and high-yielding method for the preparation of N-sulfonylated pyrazoles.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Bromopyrazole | 98% | Commercially Available | 2075-45-8 |
| Benzenesulfonyl chloride | 99% | Commercially Available | 98-09-9 |
| Triethylamine (Et3N) | ≥99.5%, anhydrous | Commercially Available | 121-44-8 |
| Dichloromethane (CH2Cl2) | Anhydrous | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | N/A | |
| Brine (Saturated NaCl solution) | Prepared in-house | N/A | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | 7487-88-9 | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | N/A |
| Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine is a flammable liquid with a strong odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Always wear appropriate PPE during the entire experimental procedure.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromopyrazole (1.0 eq). Dissolve the 4-bromopyrazole in anhydrous dichloromethane (10 mL per 1 g of 4-bromopyrazole).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq) dropwise.
-
Addition of Benzenesulfonyl Chloride: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material (4-bromopyrazole) is more polar than the product.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexane and ethyl acetate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Appearance: White to off-white solid.
-
Melting Point: 90-92 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J = 2.4 Hz, 1H), 7.95 – 7.92 (m, 2H), 7.68 – 7.64 (m, 1H), 7.58 – 7.54 (m, 2H), 7.52 (d, J = 2.4 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 137.9, 134.3, 129.5, 128.5, 128.3, 117.8, 94.7.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₇BrN₂O₂S [M+H]⁺: 286.95, found 286.9.[2]
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Summary of Reaction Parameters
| Parameter | Value |
| Reactants | 4-Bromopyrazole, Benzenesulfonyl Chloride, Triethylamine |
| Molar Ratio | 1 : 1.1 : 1.2 (4-Bromopyrazole : Benzenesulfonyl Chloride : Triethylamine) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Workup | Aqueous wash with NaHCO₃ and Brine |
| Purification | Recrystallization or Column Chromatography |
| Expected Yield | > 85% |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions. - Extend reaction time and monitor by TLC. - Check the quality of reagents. |
| Loss during workup/purification | - Perform extractions carefully. - Optimize recrystallization solvent system. | |
| Presence of Starting Material | Insufficient reaction time or stoichiometry | - Increase reaction time. - Ensure accurate measurement of reagents. |
| Formation of Side Products | Reaction with water (hydrolysis of benzenesulfonyl chloride) | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The phenylsulfonyl group acts as an effective protecting group for the pyrazole nitrogen, facilitating further synthetic transformations. The described procedure is high-yielding and employs readily available reagents and standard laboratory techniques. The provided characterization data will aid in the verification of the final product. This protocol is a valuable resource for chemists involved in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.
References
- PubChem. This compound. [Link][3]
- MDPI.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][6]
- International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][7]
- ResearchGate.
- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link][8]
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link][9]
- Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)
- SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link][11]
- Google Patents. Method for purifying pyrazoles. [12]
Sources
Strategic Synthesis of 4-Aryl-1-(phenylsulfonyl)pyrazoles via Suzuki-Miyaura Coupling
An Application Note and Protocol for Researchers
This guide provides a detailed protocol and technical insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-1-(phenylsulfonyl)pyrazole. It is designed for researchers in medicinal chemistry and organic synthesis, offering a robust methodology for creating diverse pyrazole-based scaffolds.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various agents in oncology and neurology. The ability to controllably functionalize the pyrazole ring is therefore of paramount importance. The Suzuki-Miyaura coupling stands out as one of the most versatile and reliable methods for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at specific positions.
This document focuses on the coupling at the C4 position of the pyrazole ring, starting from this compound. The phenylsulfonyl group serves a dual purpose: it acts as a protecting group for the pyrazole nitrogen and its electron-withdrawing nature modulates the electronic properties of the ring, often facilitating the key oxidative addition step in the catalytic cycle.
Reaction Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound. The generally accepted catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. The electron-withdrawing phenylsulfonyl group can help to facilitate this process by making the C4 position more electrophilic.
-
Transmetalation : The aryl group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.
-
Reductive Elimination : The two organic fragments (the pyrazole and the new aryl group) are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The success of the coupling hinges on the careful selection of four key components:
-
Palladium Catalyst/Ligand : The choice of catalyst and its associated ligands dictates the efficiency of the reaction.
-
Pd(PPh₃)₄ (Tetrakis) : A common, air-sensitive but effective catalyst. It provides the necessary phosphine ligands directly.
-
PdCl₂(dppf) : An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich ferrocenylphosphine that promotes both oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope.
-
-
Base : The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
-
Potassium Carbonate (K₂CO₃) : A widely used, cost-effective inorganic base suitable for many standard couplings.
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can accelerate the reaction, especially with sterically hindered or electronically deactivated substrates.
-
-
Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
1,4-Dioxane/Water : A common and effective mixture that provides a good balance of polarity to dissolve both the organic substrates and the inorganic base.
-
Toluene/Ethanol/Water : Another popular system where toluene is the primary organic phase and ethanol helps to increase the solubility of the reagents.
-
-
Boronic Acid/Ester : The coupling partner. Boronic acids are most common, but boronic esters (like pinacol esters) can offer greater stability and are often used for less stable aryl groups.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reactants : this compound, Arylboronic acid
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)
-
Base : Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents : 1,4-Dioxane (anhydrous), Deionized Water
-
Glassware : Schlenk flask or round-bottom flask, condenser, magnetic stir bar
-
Equipment : Magnetic stirrer hotplate, inert gas line (Nitrogen or Argon), rotary evaporator, standard purification equipment (e.g., silica gel for column chromatography).
Figure 2: General Experimental Workflow.
-
Vessel Preparation : To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Rationale: Using a slight excess of the boronic acid helps to drive the reaction to completion. The base is used in stoichiometric excess to ensure efficient activation of the boronic acid.
-
-
Catalyst Addition : Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.01-0.05 eq).
-
Rationale: Catalyst loading is typically kept low (1-5 mol%) to minimize cost and residual palladium in the final product.
-
-
Solvent Addition : Add anhydrous 1,4-dioxane and deionized water in a ratio of approximately 4:1 (v/v) to achieve a starting material concentration of ~0.1 M.
-
Degassing : Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use a freeze-pump-thaw cycle (3 times).
-
Rationale: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction : Place the flask under a positive pressure of inert gas and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-1-(phenylsulfonyl)pyrazole product.
Case Study & Expected Results
The following table summarizes a typical reaction based on a literature precedent for the synthesis of 4-(4-methoxyphenyl)-1-(phenylsulfonyl)pyrazole.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Catalyst | PdCl₂(dppf) |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O |
| Temperature | 100 °C |
| Time | 12 hours |
| Reported Yield | 92% |
This example demonstrates the high efficiency of the protocol for coupling an electron-rich arylboronic acid. Yields will vary depending on the electronic and steric properties of the specific boronic acid used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently dried glassware or wet solvents.3. Base is not strong enough or has poor solubility. | 1. Ensure thorough degassing; use fresh catalyst.2. Flame-dry glassware; use anhydrous solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. |
| Formation of Side Products (e.g., Homo-coupling of Boronic Acid) | 1. Reaction temperature is too high.2. Presence of oxygen.3. Incorrect stoichiometry. | 1. Lower the reaction temperature.2. Improve degassing procedure.3. Use a smaller excess of boronic acid (e.g., 1.1 eq). |
| Debromination of Starting Material | Presence of protic impurities or catalyst decomposition pathways. | Ensure anhydrous conditions. Screen different ligands or catalyst precursors. |
| Difficulty in Purification | Product co-elutes with impurities or residual catalyst. | Optimize the solvent system for column chromatography. Consider a different purification method like recrystallization. |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the structure and the successful formation of the new aryl-pyrazole bond.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound.
-
Chromatography : HPLC or LC-MS to determine the purity of the final product.
References
- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Bioactive Agents. Molecules.
- Aggarwal, N., & Kumar, R. (2013). A review on recent developments in the synthesis of pyrazole derivatives. European Journal of Medicinal Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Tyagi, V., et al. (2015). Recent advances in the synthesis of pyrazoles: a review. RSC Advances.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics.
- Billore, R., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry.
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold and the Strategic Imperative of C-4 Functionalization
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as a versatile hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone of modern drug design. While functionalization at the N1 and C3/C5 positions is well-established, the strategic derivatization of the C4 position has emerged as a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, a powerful and versatile methodology for the C-4 functionalization of pyrazole scaffolds, starting from the readily accessible 4-bromopyrazole building block. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these reactions, providing researchers with the rationale needed to optimize conditions, troubleshoot challenges, and adapt these protocols to novel substrates.
Core Concept: The General Catalytic Cycle
At the heart of these transformations lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental workflow is paramount for troubleshooting and optimization.
Application Notes and Protocols for the N-arylation of 4-bromopyrazole
Introduction: The Strategic Importance of N-Arylpyrazoles
The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methodologies for its construction. The N-arylation of pyrazoles, particularly functionalized pyrazoles like 4-bromopyrazole, provides a direct route to a diverse array of complex molecules. The bromine atom at the C4 position serves as a valuable synthetic handle for further downstream functionalization, making the N-arylation of 4-bromopyrazole a strategically important transformation.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-arylation of 4-bromopyrazole. We will delve into the two most powerful and widely adopted catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. This guide emphasizes the "why" behind experimental choices, offering insights into reaction mechanisms and practical considerations for successful execution.
I. Palladium-Catalyzed N-arylation: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been successfully applied to the N-arylation of pyrazoles.[1][2] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often dictates the scope and efficiency of the reaction.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps.[1][2][3][4] The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. Subsequent coordination of the pyrazole and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylpyrazole product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][2] The oxidative addition of the aryl halide to the Pd(0) species is often the rate-determining step.[5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig N-arylation.
Protocol 1: Palladium-Catalyzed N-arylation of 4-bromopyrazole with an Aryl Bromide
This protocol provides a general procedure for the Buchwald-Hartwig coupling of 4-bromopyrazole with an aryl bromide. The use of a bulky, electron-rich phosphine ligand such as tBuDavePhos has been shown to be effective for the amination of 4-halopyrazoles.[6][7]
Materials:
-
4-bromopyrazole
-
Aryl bromide (e.g., 4-bromoanisole)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Experimental Workflow:
Figure 2: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd(dba)₂ (0.02 mmol, 2 mol%), tBuDavePhos (0.04 mmol, 4 mol%), 4-bromopyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromopyrazole.
Key Considerations for Palladium-Catalyzed N-arylation:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species.[2][3] |
| Ligand | Bulky, electron-rich phosphines (e.g., tBuDavePhos, XPhos, BrettPhos) | These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[4][6][8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The base is required to deprotonate the pyrazole, facilitating its coordination to the palladium center.[3][4] |
| Solvent | Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) | These solvents are compatible with the organometallic intermediates and high reaction temperatures. |
| Aryl Halide Reactivity | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | The reactivity of the aryl halide follows the trend of bond dissociation energy.[3] |
II. Copper-Catalyzed N-arylation: The Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for the formation of C-N bonds, utilizing a copper catalyst.[9] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that employ catalytic amounts of copper and various ligands, allowing for milder reaction conditions and broader substrate scope.[10][11][12]
Mechanism of the Ullmann Condensation
The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species is generated in situ and reacts with the pyrazole to form a copper pyrazolate complex. Oxidative addition of the aryl halide to this complex forms a Cu(III) intermediate. Subsequent reductive elimination yields the N-arylpyrazole and regenerates the active Cu(I) catalyst.[9]
Figure 3: Proposed catalytic cycle for the Ullmann N-arylation.
Protocol 2: Copper-Catalyzed N-arylation of 4-bromopyrazole with an Aryl Iodide
This protocol describes a general procedure for the copper-catalyzed N-arylation of 4-bromopyrazole using an aryl iodide. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting these reactions.[10][13]
Materials:
-
4-bromopyrazole
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Step-by-Step Procedure:
-
To a dry reaction vial, add CuI (0.05 mmol, 5 mol%), 4-bromopyrazole (1.0 mmol, 1.0 equiv), the aryl iodide (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the vial with a septum and purge with an inert gas.
-
Add anhydrous DMF (5 mL) and DMEDA (0.1 mmol, 10 mol%) via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite and wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Considerations for Copper-Catalyzed N-arylation:
| Parameter | Recommendation | Rationale |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂ | These are common and inexpensive copper sources that are effective in catalyzing the reaction.[11][14] |
| Ligand | Diamines (e.g., DMEDA), amino acids, phenanthrolines | Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle.[10][15][16][17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is necessary to deprotonate the pyrazole. The choice of base can significantly impact the reaction efficiency.[11] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, NMP) | These solvents are typically required to solubilize the reagents and achieve the necessary reaction temperatures.[9][14] |
| Aryl Halide Reactivity | Ar-I > Ar-Br >> Ar-Cl | Aryl iodides and bromides are the most common substrates for Ullmann-type reactions.[9][10] |
III. Microwave-Assisted N-arylation: Accelerating Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[18][19] For the N-arylation of 4-bromopyrazole, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields.[20][21][22] Both palladium- and copper-catalyzed protocols can be adapted for microwave synthesis.
Protocol 3: Microwave-Assisted Copper-Catalyzed N-arylation of 4-bromopyrazole
This protocol provides a general procedure for the rapid, microwave-assisted, ligand-free copper-catalyzed N-arylation of 4-bromopyrazole.[20]
Materials:
-
4-bromopyrazole
-
Aryl bromide (e.g., 4-bromoanisole)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Step-by-Step Procedure:
-
To a microwave reaction vial, add CuI (0.1 mmol, 10 mol%), 4-bromopyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (3 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in Protocol 2.
Conclusion
The N-arylation of 4-bromopyrazole is a critical transformation for the synthesis of a wide range of valuable compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective and versatile methodologies to achieve this transformation. The choice between these two methods will depend on factors such as substrate scope, functional group tolerance, cost, and available equipment. For rapid synthesis and optimization, microwave-assisted protocols provide a significant advantage. The detailed protocols and considerations provided in this application note are intended to serve as a practical guide for researchers to successfully implement these important synthetic methods in their work.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?| Chemical Insights.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF - ResearchG
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Public
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactiv
- 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles - Organic Chemistry Portal.
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI.
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC - NIH.
- Ullmann condens
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- An Effective N-Ligand for Copper-Catalyzed N-Aryl
- Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles - PubMed - NIH.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
- Copper-Catalyzed N-Arylation of Amides Using (S)
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry - ACS Public
- Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC - NIH.
- Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles | Organic Letters - ACS Public
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Microwave-assisted solvent-free N-arylation of imidazole and pyrazole - Tetrahedron Letters - ElectronicsAndBooks.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed.
- Ullmann Reaction - Organic Chemistry Portal.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview - YouTube.
- Synthesis of substituted N-heterocycles by N-aryl
- CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - ResearchG
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 17. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. m.youtube.com [m.youtube.com]
The Strategic Utility of 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a "Privileged" Motif in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents due to its unique physicochemical properties and synthetic versatility.[1][2][3] Pyrazole-containing drugs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Notably, several FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its significance in contemporary drug development.[3][8]
The strategic functionalization of the pyrazole ring is paramount to modulating the biological activity of the resulting compounds. Among the various functionalized pyrazole building blocks, 4-Bromo-1-(phenylsulfonyl)pyrazole has emerged as a particularly valuable and versatile intermediate. The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the phenylsulfonyl group at the N1-position acts as an activating and protecting group, influencing the reactivity of the pyrazole ring and facilitating its purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Chemical Properties and Synthesis
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂O₂S | [9][10] |
| Molecular Weight | 287.13 g/mol | [9][10] |
| Appearance | Solid | |
| Melting Point | 90-92 °C | |
| CAS Number | 121358-73-4 | [10] |
Synthetic Approach: A Two-Step Protocol
While various methods exist for the synthesis of substituted pyrazoles, a common and reliable approach to this compound involves a two-step sequence starting from the readily available 4-bromopyrazole.
Step 1: Bromination of Pyrazole
The synthesis typically begins with the bromination of pyrazole at the C4 position. This can be achieved using various brominating agents.[11]
Step 2: N-Sulfonylation
The subsequent N-sulfonylation of 4-bromopyrazole with benzenesulfonyl chloride in the presence of a base yields the desired this compound. The phenylsulfonyl group not only protects the N1-position but also enhances the reactivity of the C4-bromo substituent in subsequent cross-coupling reactions.
Caption: Synthetic workflow for this compound.
Core Applications in Medicinal Chemistry: Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is the key to its utility, enabling the construction of diverse molecular architectures through palladium-catalyzed cross-coupling reactions. The two most prominent and impactful applications are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[7][8][12][13] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 4-position of the pyrazole ring, a crucial step in the synthesis of many kinase inhibitors and other biologically active molecules.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenyl-1-(phenylsulfonyl)pyrazole.
Rationale for Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by activating the boronic acid.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals, as the amine functionality is a common feature in bioactive molecules.[14][15] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the pyrazole ring.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv) to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk flask, add this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the pre-formed catalyst solution to the flask containing the reactants.
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)-1-(phenylsulfonyl)pyrazole.
Rationale for Experimental Choices:
-
Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Bulky, electron-rich phosphine ligands like XPhos are highly effective in promoting the Buchwald-Hartwig amination by facilitating both the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and the base.
Deprotection of the Phenylsulfonyl Group
For the final drug candidate, the removal of the phenylsulfonyl protecting group is often a necessary step. This can typically be achieved under basic conditions, for example, using a strong base like sodium hydroxide in a suitable solvent system. The ease of removal is an important consideration in the overall synthetic strategy.[16]
Application in Kinase Inhibitor Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily synthesize a diverse library of 4-substituted pyrazoles using this compound as a starting material is invaluable for structure-activity relationship (SAR) studies aimed at discovering potent and selective kinase inhibitors.
Derivatives of 4-substituted pyrazoles have shown inhibitory activity against a range of kinases, including:
-
ROS1 Kinase: A receptor tyrosine kinase implicated in some forms of non-small cell lung cancer.[17]
-
Haspin, CLK1, DYRK1A, and CDK9: Serine/threonine kinases involved in cell cycle regulation and other cellular processes.[3]
-
Aurora Kinases: A family of serine/threonine kinases that are key regulators of mitosis.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives as Kinase Inhibitors: Advanced Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of pyrazole derivatives as kinase inhibitors. By integrating foundational principles with actionable experimental methodologies, this document serves as a practical resource for advancing kinase inhibitor research.
I. Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1][2] The pyrazole ring has emerged as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of a wide range of kinases.[1][2][3] Notably, the pyrazole moiety can act as a bioisosteric replacement for other functionalities, offering a versatile platform for the design of potent and selective kinase inhibitors.[3] Several FDA-approved drugs, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.
The therapeutic potential of pyrazole derivatives extends across numerous kinase families, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Akt, and Aurora kinases, implicating them in the treatment of various cancers and inflammatory disorders.[3] The core principle behind their mechanism of action often involves competitive inhibition at the ATP-binding site. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine base of ATP and thereby blocking the phosphotransferase activity of the enzyme.[2]
II. Key Methodologies for Evaluating Pyrazole-Based Kinase Inhibitors
The characterization of novel pyrazole derivatives as kinase inhibitors necessitates a multi-faceted approach, encompassing biochemical assays to determine direct enzyme inhibition, cell-based assays to assess cellular potency and mechanism of action, and synthetic protocols for compound generation.
A. Synthesis of the Pyrazole Core: A Generalized Approach
The versatility of the pyrazole scaffold is, in part, due to the numerous synthetic routes available for its construction. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of diverse substituents at various positions of the pyrazole ring, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.
Protocol 1: General Synthesis of a Substituted Pyrazole Scaffold
This protocol outlines a generalized procedure for the synthesis of a pyrazole core through the reaction of a 1,3-diketone with a substituted hydrazine.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol or acetic acid (solvent)
-
Sodium acetate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using a hydrochloride salt, a mild base like sodium acetate can be added to neutralize the acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the starting materials. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.
Causality Behind Experimental Choices:
-
The choice of solvent (ethanol vs. acetic acid) can influence the reaction rate and selectivity. Acetic acid can act as both a solvent and a catalyst.
-
Heating is often necessary to overcome the activation energy of the cyclocondensation reaction.
-
TLC monitoring is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Purification is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
B. In Vitro Kinase Inhibition Assay: Determining IC50 Values
The initial evaluation of a pyrazole derivative's inhibitory potential is typically performed using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production is directly proportional to the inhibition of the kinase.
Protocol 2: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2)
-
Kinase-specific substrate (peptide or protein)
-
Pyrazole inhibitor stock solution (e.g., in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase and its substrate in kinase reaction buffer.
-
Perform serial dilutions of the pyrazole inhibitor in DMSO, then dilute further in kinase buffer to create 2X compound solutions. A typical concentration range for initial screening is 0.1 nM to 10 µM.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination. For JAK kinases, ATP Km values can range from approximately 4 µM to 40 µM.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X pyrazole inhibitor solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.
-
Negative Control (Vehicle Control): Wells containing DMSO instead of the inhibitor represent 0% inhibition and are used to normalize the data.
-
No Enzyme Control: Wells without the kinase enzyme serve as a background control for the luminescent signal.
C. Cell-Based Assays: Assessing Cellular Potency and Viability
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.
Protocol 3: Cell Viability Assessment using the MTT Assay
This protocol describes the use of the MTT assay to evaluate the effect of a pyrazole-based kinase inhibitor on the viability of a relevant cancer cell line (e.g., HEL cells for a JAK inhibitor).
Materials:
-
Cancer cell line (e.g., HEL - human erythroleukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well for HEL cells) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole inhibitor in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Add 100 µL of the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Rationale for Experimental Choices:
-
Cell Line Selection: The choice of cell line should be relevant to the kinase being targeted. For example, HEL cells, which have a constitutively active JAK2 mutation, are a suitable model for testing JAK2 inhibitors.[5]
-
Seeding Density: The optimal seeding density ensures that the cells are in the logarithmic growth phase during the experiment.
-
Incubation Time: The duration of compound treatment should be sufficient to observe an effect on cell viability.
-
Controls: The inclusion of vehicle and positive controls is essential for data normalization and assay validation.
D. Target Engagement and Pathway Analysis: Western Blotting
Western blotting is a powerful technique to confirm that a pyrazole inhibitor is engaging its target kinase within the cell and modulating the downstream signaling pathway. This is typically achieved by measuring the phosphorylation status of the kinase itself or its direct substrates.
Protocol 4: Western Blot Analysis of Phosphorylated Proteins
This protocol provides a method to analyze the phosphorylation of a key signaling protein (e.g., STAT3) in a relevant cell line treated with a pyrazole-based kinase inhibitor (e.g., a JAK inhibitor).
Materials:
-
Cell line cultured and treated with the pyrazole inhibitor as described in the MTT assay protocol.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
Laemmli sample buffer (4X or 6X)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., rabbit anti-phospho-STAT3 and rabbit anti-total-STAT3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating the cells with the inhibitor, wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-STAT3) or a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Expert Insights:
-
Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to preserve the phosphorylation state of the proteins.
-
BSA for Blocking: Using BSA instead of milk for blocking is recommended when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.
-
Loading Control: Probing for a total protein or a housekeeping protein is essential to confirm that any observed changes in phosphoprotein levels are not due to differences in the amount of protein loaded.
III. Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets.
| Pyrazole Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | |
| JAK2 | 2.8 | ||
| Compound 3f | JAK1 | 3.4 | [6] |
| JAK2 | 2.2 | [6] | |
| JAK3 | 3.5 | [6] | |
| Afuresertib analog | Akt1 | 1.3 | [1] |
| Compound 7 | Aurora A | 28.9 | [1] |
| Aurora B | 2.2 | [1] | |
| Compound 25 | CDK1 | 1520 | [1] |
Visualizing Signaling Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.
Caption: The JAK/STAT signaling pathway and the inhibitory action of Ruxolitinib.
Caption: A generalized experimental workflow for the evaluation of pyrazole-based kinase inhibitors.
IV. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone in the development of novel kinase inhibitors. The protocols and insights provided in this guide offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of new pyrazole-based compounds. Future research in this area will likely focus on the development of more selective inhibitors to minimize off-target effects, the exploration of novel pyrazole derivatives against emerging kinase targets, and the use of advanced techniques such as proteomics and structural biology to further elucidate their mechanisms of action.
V. References
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]
-
MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. [Link]
-
ResearchGate. (n.d.). Signaling in JAK2 V617F cells before, during, and after discontinuation.... ResearchGate. [Link]
-
Seif, F., et al. (2020). The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. Postgraduate Medical Journal, 96(1136), 339-340. [Link]
-
ResearchGate. (n.d.). Schematic representation of the effects of ruxolitinib dual inhibition of JAK1 and JAK2.... ResearchGate. [Link]
-
Norman, P. (2014). ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling. Journal of medicinal chemistry, 57(14), 5845-5861. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Gritsan, Y., et al. (2020). Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms. Cancers, 12(9), 2686. [Link]
-
de Freitas, G. B., et al. (2021). Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay. European Journal of Pharmaceutical Sciences, 162, 105822. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Bromo-1-(phenylsulfonyl)pyrazole as a Pivotal Intermediate in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical design, with its derivatives forming the basis of numerous high-performance herbicides, insecticides, and fungicides.[1][2][3][4][5] This five-membered heterocyclic scaffold offers a unique combination of metabolic stability and synthetic versatility, allowing for precise tuning of biological activity.[6][7] Among the various functionalized pyrazoles, 4-Bromo-1-(phenylsulfonyl)pyrazole has emerged as a particularly valuable intermediate for research and development professionals.
The strategic placement of its functional groups is key to its utility. The phenylsulfonyl group serves as an effective protecting group for the pyrazole nitrogen, preventing unwanted side reactions and directing subsequent functionalization.[8][9] More critically, the bromine atom at the 4-position acts as a versatile synthetic handle, enabling a wide range of C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling.[8][10][11] This allows for the efficient construction of complex molecular architectures, such as those found in the highly successful class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[6][12][13][14]
This guide provides an in-depth look at the synthesis and application of this compound, with a focus on its use in constructing the core of SDHI fungicides via Suzuki-Miyaura cross-coupling reactions.
Synthesis of the Core Intermediate: this compound
The preparation of this key intermediate is a straightforward process involving the protection of commercially available 4-Bromo-1H-pyrazole.
Rationale: The N-H proton of a pyrazole is acidic and can interfere with many organometallic reactions, such as Grignard additions or metal-halogen exchange. The introduction of the electron-withdrawing phenylsulfonyl group passivates this position, ensuring that subsequent reactions, like Suzuki coupling, occur exclusively at the C4-bromo position. This protection strategy is fundamental to achieving high selectivity and yield in multi-step syntheses.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Bromo-1H-pyrazole (1.0 eq), triethylamine (1.5 eq), and anhydrous dichloromethane (DCM, approx. 10 mL per gram of pyrazole).
-
Cooling: Cool the resulting stirred suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford this compound as a white crystalline solid.
Caption: Workflow for the synthesis of the core intermediate.
Application in Agrochemical Synthesis: A Case Study in SDHI Fungicides
The C4-bromo position of our intermediate is primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly well-suited for this purpose.[8][10][14][15][16]
This reaction is central to the synthesis of many SDHI fungicides, which require the coupling of a pyrazole core to a substituted (bi)phenyl moiety.[13][14] For example, the fungicide Fluxapyroxad contains a 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluorobiphenyl-2-yl)pyrazole-4-carboxamide structure.[13] While the exact industrial synthesis may vary, we can demonstrate the key C-C bond-forming step using our intermediate.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Before proceeding to the synthesis, it is crucial to understand the biological target. SDHI fungicides work by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[12][17][18] This enzyme is a critical component of both the Krebs cycle and the electron transport chain. By binding to the ubiquinone binding site of the SDH enzyme, these fungicides block the transfer of electrons, halting cellular respiration and ATP production, which ultimately leads to the death of the fungal pathogen.[12][18]
Caption: SDHI fungicides inhibit Complex II of the respiratory chain.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki coupling to form a 4-aryl-1-(phenylsulfonyl)pyrazole, the core of many advanced fungicides.
-
Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (e.g., 3,4,5-trifluorophenylboronic acid, 1.2 eq), and a powdered base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). The choice of catalyst and ligand is critical and may require optimization.[16]
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of 1,4-dioxane to water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the 4-aryl-1-(phenylsulfonyl)pyrazole.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Suzuki Coupling Reactions
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling protocol. Yields are highly dependent on the specific substrates and optimization of the catalytic system.
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | DME/H₂O | 85 | 8 | 80-90% |
| 3,4,5-Trifluorophenylboronic acid | Ruphos-Pd-G2 (2%) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 75-88% |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 70-85% |
Conclusion
This compound is a high-value, versatile intermediate that provides an efficient entry point into the synthesis of complex pyrazole-containing agrochemicals. Its well-defined reactivity, particularly in robust and scalable reactions like the Suzuki-Miyaura coupling, makes it an indispensable tool for researchers and synthetic chemists in the crop protection industry. The protocols and insights provided herein serve as a foundational guide for leveraging this building block in the discovery and development of next-generation fungicides and other vital agricultural solutions.
References
- A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (n.d.). ResearchGate.
- Synthesis method of fluxapyroxad based on Suzuki reaction. (n.d.). Eureka | Patsnap.
- The Importance of Purity in Agrochemical Intermediates: Focus on Pyraclostrobin Synthesis. (n.d.). SINOPEG.
- Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU - University of Hertfordshire.
- CN106008348A - Method for synthesizing pyraclostrobin intermediate. (n.d.). Google Patents.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2020). ACS Publications.
- CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole. (n.d.). Google Patents.
- Synthetic routes for pyranopyrazole and their derivatives. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH.
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2022). ACS Publications.
- CN110105287B - Synthesis process of pyraclostrobin. (n.d.). Google Patents.
- CN108610290B - Preparation method of fluxapyroxad. (n.d.). Google Patents.
- CN106008347A - Synthesis technology of pyraclostrobin. (n.d.). Google Patents.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2015). PMC.
- Pyrazole derivatives used in drugs, agrochemicals, and materials. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate.
- Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. (n.d.). Der Pharma Chemica.
- 4-Bromo-1H-pyrazole | 2075-45-8. (n.d.). J&K Scientific LLC.
- This compound. (n.d.). PubChemLite.
- 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone. (2011). PubMed.
- 4-Bromo-1H-Pyrazole (CAS: 2075-45-8): A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (2009). NIH.
- 4-Bromo pyrazole-3-carboxylic acid | 13745-17-0. (n.d.). J&K Scientific.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
- 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-meth-yl]. (2009). PubMed.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved from [http://www.chinesecheml ett. com/article/id/207]([Link] ett. com/article/id/207)
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central.
- PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). C-LOCKSS.
- Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (n.d.). ResearchGate.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). ScienceDirect.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). MDPI.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. ccspublishing.org.cn [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 14. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 15. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Functionalization of the Pyrazole Ring: A Detailed Guide to Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties.[1][2][3] The ability to strategically modify the pyrazole ring at its nitrogen and carbon atoms is crucial for tuning its physicochemical properties and biological functions, making the development of robust functionalization protocols a key area of research.[4][5] This guide provides an in-depth exploration of experimental procedures for the functionalization of the pyrazole ring, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.
Understanding the Reactivity of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts distinct reactivity patterns. The N1-position is readily deprotonated and susceptible to substitution, while the N2-position is generally less reactive but can be functionalized under specific conditions. In terms of electrophilic substitution, the C4-position is the most nucleophilic and therefore the most reactive.[6] Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack or deprotonation by strong bases due to the influence of the adjacent nitrogen atoms.[5] The C5 proton is particularly acidic, facilitating its functionalization.[4]
PART 1: N-Functionalization of the Pyrazole Ring
N-functionalization is a primary strategy for diversifying pyrazole derivatives. The introduction of alkyl, aryl, and other substituents on the ring nitrogen atoms significantly impacts the molecule's steric and electronic properties.
N-Alkylation
Direct N-alkylation using alkyl halides is a fundamental and widely used method for introducing alkyl groups onto the pyrazole ring. The reaction typically proceeds via an SN2 mechanism.
Protocol 1: General Procedure for N-Alkylation of Pyrazole [7]
Materials:
-
Pyrazole (1.0 mmol, 1.0 eq.)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 mmol, 1.1 eq.)
-
Base (e.g., K2CO3, NaH) (1.5 mmol, 1.5 eq.)
-
Solvent (e.g., DMF, Acetonitrile) (5 mL)
Procedure:
-
To a solution of pyrazole in the chosen solvent, add the base and stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitoring by TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the N-H of the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. The choice of base depends on the acidity of the pyrazole and the reactivity of the alkyl halide.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.
N-Arylation
The introduction of an aryl group at the nitrogen atom is crucial for many pharmaceutical applications.[8] Metal-catalyzed cross-coupling reactions, particularly the Ullmann condensation and Buchwald-Hartwig amination, are the most effective methods for N-arylation.
Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation) [9][10]
Materials:
-
Pyrazole (1.0 mmol, 1.0 eq.)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.2 mmol, 1.2 eq.)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (0.2 mmol, 20 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 mmol, 2.0 eq.)
-
Solvent (e.g., Toluene, Dioxane) (5 mL)
Procedure:
-
In a sealed tube, combine pyrazole, aryl halide, CuI, ligand, and base.
-
Add the solvent and degas the mixture with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Table 1: Representative Data for Copper-Catalyzed N-Arylation of Pyrazole [9]
| Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | K2CO3 | Toluene | 110 | 24 | 96 |
| 4-Bromotoluene | Cs2CO3 | Dioxane | 100 | 18 | 85 |
| 1-Iodonaphthalene | K2CO3 | DMF | 120 | 24 | 91 |
Visualization of N-Arylation Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation of Pyrazole.
PART 2: C-Functionalization of the Pyrazole Ring
Direct modification of the carbon atoms of the pyrazole ring provides access to a vast array of derivatives with tailored properties.
Halogenation
Halogenated pyrazoles are versatile intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions.[11] Electrophilic halogenation typically occurs at the C4-position.
Protocol 3: Electrophilic Bromination of Pyrazole at C4 [12]
Materials:
-
N-Substituted Pyrazole (1.0 mmol, 1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile) (10 mL)
Procedure:
-
Dissolve the N-substituted pyrazole in the solvent in a round-bottom flask.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the 4-bromopyrazole. Further purification can be achieved by recrystallization or column chromatography if necessary.
Self-Validating System: The disappearance of the starting material spot and the appearance of a new, less polar spot on the TLC plate validates the progress of the reaction. The structure of the product can be confirmed by 1H NMR, where the signal for the C4-proton will be absent.
Nitration
Nitropyrazoles are important precursors for the synthesis of amino-pyrazoles and other functionalized derivatives.[13] The nitration of pyrazoles is a classic electrophilic aromatic substitution.
Protocol 4: Nitration of Pyrazole at C4 [13][14]
Materials:
-
Pyrazole (1.0 mmol, 1.0 eq.)
-
Fuming Nitric Acid (2.0 mL)
-
Concentrated Sulfuric Acid (2.0 mL)
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
To this nitrating mixture, add the pyrazole substrate portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain the 4-nitropyrazole.
Authoritative Grounding: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO2+), which is the active electrophile in this reaction.[13]
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation on pre-halogenated pyrazoles.[15][16]
Protocol 5: Suzuki Cross-Coupling of a 4-Bromopyrazole [17]
Materials:
-
4-Bromo-N-substituted pyrazole (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3, Na2CO3) (2.0 mmol, 2.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at the desired temperature (typically 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Typical Conditions for Suzuki Cross-Coupling on Pyrazoles
| Catalyst | Base | Solvent System | Temp (°C) |
| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 90 |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 100 |
| Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 80 |
Direct C-H Activation/Functionalization
Direct C-H activation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[4][5][18] The pyrazole ring can be functionalized at the C5 position through directed C-H activation.[19][20][21]
Protocol 6: Palladium-Catalyzed Direct C5-Arylation of N-Substituted Pyrazoles [5]
Materials:
-
N-Aryl Pyrazole (1.0 mmol, 1.0 eq.)
-
Aryl halide (1.5 mmol, 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 mmol, 5 mol%)
-
Ligand (e.g., P(o-tolyl)3) (0.1 mmol, 10 mol%)
-
Base (e.g., K2CO3) (2.0 mmol, 2.0 eq.)
-
Solvent (e.g., DMA, DMF) (3 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-aryl pyrazole, aryl halide, Pd(OAc)2, ligand, and base in a reaction vial.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at 120-150 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-arylated product.
Visualization of C-H Activation Mechanism
Caption: Simplified Catalytic Cycle for Direct C-H Arylation.
PART 3: Characterization of Functionalized Pyrazoles
The successful synthesis of functionalized pyrazoles must be confirmed through rigorous characterization.
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for determining the structure and regiochemistry of the functionalization.[22][23][24][25] For example, in a 4-substituted pyrazole, the characteristic singlet for the C4-H will be absent in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of specific functional groups introduced during the reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[22][25]
Table 3: Representative Spectroscopic Data for a Functionalized Pyrazole Derivative [23][26]
| Technique | Observation |
| 1H NMR | Signals corresponding to aromatic and alkyl protons with appropriate chemical shifts and coupling constants. |
| 13C NMR | Resonances for all carbon atoms, including the pyrazole ring carbons and any introduced substituents. |
| IR (cm-1) | Characteristic absorption bands for C=N, C=C, C-H, and other functional groups. |
| HRMS | [M+H]+ peak corresponding to the calculated exact mass of the target molecule. |
References
- Transition-metal-catalyzed C–H functionaliz
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01265C
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing
- Halogenation of the pyrazole scaffold | Download Table - ResearchG
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
- Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF - ResearchG
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - R Discovery
- Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine - Benchchem
- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase | The Journal of Organic Chemistry - ACS Public
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI
- Pyrazole and (pyrazol-1-yl)
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Public
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing)
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Characterization data for new pyrazole derivatives.
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
- Manipulating nitration and stabilization to achieve high energy - Semantic Scholar
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Public
- A mild halogenation of pyrazoles using sodium halide salts and Oxone - ResearchG
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchG
- Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry - ACS Public
- Heteroannulative C–H Activ
- Direct nitration of five membered heterocycles - ResearchG
- Pyrazole
- Synthetic Emergence in N-Arylimidazoles: A Review - Connect Journals
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central
- Synthetic strategies of pyrazole‐directing C−H activation.
- Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters - ACS Public
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing)
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. visnav.in [visnav.in]
- 24. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 26. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Knorr Pyrazole Synthesis
Abstract: This document provides a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of pyrazole derivatives. It is intended for researchers, scientists, and professionals in drug development. This note details the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into the practical aspects of the synthesis, ensuring both reproducibility and a deep understanding of the reaction's principles.
Introduction: The Enduring Relevance of the Knorr Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classical and highly reliable method for constructing the pyrazole ring system. Its enduring popularity stems from the ready availability of the starting materials—β-ketoesters and hydrazine derivatives—and the operational simplicity of the reaction. The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant. Understanding the nuances of this reaction is therefore critical for chemists involved in the synthesis of biologically active molecules.
This application note will delve into the mechanistic intricacies of the Knorr synthesis, providing a robust, field-tested protocol and highlighting key considerations for successful execution.
Reaction Mechanism: A Step-by-Step Elucidation
The Knorr pyrazole synthesis is fundamentally a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. The reaction proceeds through a well-established pathway involving initial Schiff base formation followed by an intramolecular cyclization and subsequent dehydration.
The core mechanism can be broken down into the following key stages:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine derivative attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. Typically, the ketone carbonyl is more electrophilic and reacts preferentially over the ester carbonyl.
-
Formation of a Hemiaminal Intermediate: This attack leads to the formation of a transient hemiaminal intermediate.
-
Dehydration to form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone (or enamine) intermediate.
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the second carbonyl carbon (the ester) in an intramolecular fashion. This key step forms the five-membered heterocyclic ring.
-
Final Dehydration: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring and eliminating a second molecule of water.
The overall transformation is driven by the formation of the thermodynamically stable aromatic pyrazole system. The regioselectivity of the reaction is determined by which carbonyl group is initially attacked and which undergoes the subsequent cyclization.
Below is a diagram illustrating the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: A schematic overview of the Knorr pyrazole synthesis mechanism.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes a representative Knorr synthesis using ethyl acetoacetate and hydrazine hydrate. It is a robust procedure that can be adapted for various substrates.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (0.1 mol) | Reagent grade, ≥99% |
| Hydrazine Hydrate | H₆N₂O | 50.06 | 5.0 g (0.1 mol) | ~64% solution in H₂O |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Catalyst and Solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For washing |
| Ice Bath | - | - | - | For temperature control |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Place the flask in an ice bath on top of the magnetic stirrer.
-
Initial Charging: Add ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (50 mL) to the flask. Begin stirring and allow the solution to cool to 0-5 °C. The acetic acid serves as both the solvent and an acid catalyst, which facilitates the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise via the dropping funnel over a period of 30 minutes. Crucially, maintain the internal temperature below 10 °C during the addition. This is an exothermic reaction, and slow addition is vital to prevent side reactions and ensure the selective formation of the desired pyrazolone intermediate.
-
Reflux: After the addition is complete, remove the ice bath and fit the heating mantle. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for 2 hours. The heating provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the stable pyrazole ring.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.
-
Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a minimal amount of hot ethanol.
-
Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The expected yield is typically in the range of 75-85%.
-
3.4. Safety Precautions
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
The reaction is exothermic during the initial addition. Proper temperature control is essential to prevent a runaway reaction.
Conclusion and Outlook
The Knorr pyrazole synthesis is a powerful and versatile tool in the arsenal of the synthetic chemist. Its reliability and the biological significance of its products ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can effectively utilize this classic reaction to generate a wide array of valuable pyrazole derivatives.
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2597-2599. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. 2006. [Link]
- Faria, J. V., et al. The Knorr Pyrazole Synthesis: A Mechanistic and Regioselectivity Study. Journal of Organic Chemistry. 2017, 82 (21), 11519-11527. [Link]
- Elnagdi, M. H., et al. The Reaction of Hydrazines with β-Ketoesters: A Study of the Knorr Synthesis. Tetrahedron. 1975, 31 (6), 63-67. [Link]
- Organic Syntheses. Pyrazole, 3(or 5)-methyl-. Organic Syntheses. 1963, Coll. Vol. 4, p.693; Vol. 33, p.73. [Link]
Application Notes & Protocols: The Strategic Use of 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Chemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block for Discovery
4-Bromo-1-(phenylsulfonyl)pyrazole is a specialized heterocyclic compound that serves as a highly versatile intermediate in medicinal chemistry and drug discovery. Its structure is a strategic amalgamation of three key chemical motifs: a pyrazole core, a C4-position bromine atom, and an N1-phenylsulfonyl group. This unique combination provides researchers with a powerful tool for constructing complex molecular architectures and exploring novel therapeutic agents.[1]
The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The bromine atom at the C4 position—the preferred site for electrophilic substitution—acts as an exceptionally useful synthetic handle.[4] It enables a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the precise introduction of diverse functional groups to modulate the pharmacological profile of target compounds.[5] Finally, the N-phenylsulfonyl group , a strong electron-withdrawing moiety, influences the electronic character of the pyrazole ring and can play a role in molecular recognition by biological targets.[6][7]
This guide provides an in-depth exploration of this compound, outlining its properties, core chemical principles, and detailed protocols for its application in synthetic and medicinal chemistry research.
Physicochemical Properties and Safety Data
Proper handling and storage are critical for ensuring the stability and reactivity of the reagent. The following table summarizes its key properties.
| Property | Value | Reference |
| CAS Number | 121358-73-4 | [8] |
| Molecular Formula | C₉H₇BrN₂O₂S | [9] |
| Molecular Weight | 287.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-92 °C | |
| Synonym | 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole | |
| Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | |
| Safety Pictogram | GHS07 (Exclamation mark) |
Core Chemistry: The Rationale for Synthetic Utility
The primary value of this compound lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor point for building molecular complexity through various cross-coupling reactions. The phenylsulfonyl group, while modifying the ring's electronics, is generally stable under many common reaction conditions, making it a reliable directing and protecting group.
Application Note 1: Synthesis of 4-Aryl-Pyrazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This protocol provides a robust method for synthesizing a library of 4-aryl-1-(phenylsulfonyl)pyrazole derivatives, which are valuable scaffolds in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1][10]
Workflow Diagram
Detailed Experimental Protocol
Objective: To synthesize 4-(4-methoxyphenyl)-1-(phenylsulfonyl)pyrazole.
Materials:
-
This compound (1.0 eq, 287 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol)
-
1,4-Dioxane (8 mL, anhydrous)
-
Water (2 mL, deionized)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by water via syringe. The use of a solvent mixture is common for Suzuki couplings to ensure solubility of both organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 15 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note 2: Utility in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. This compound is an ideal candidate for an FBDD library due to its favorable properties and synthetic tractability.
Rationale for Use:
-
Low Molecular Weight: With a molecular weight of 287.13 g/mol , it fits within the typical fragment space.
-
Vector for Growth: The C4-bromo position provides a defined, synthetically accessible vector for growing the fragment into a more potent, higher-affinity ligand through structure-guided design.
-
Pharmacophore Elements: The pyrazole ring can act as a hydrogen bond donor and acceptor, while the phenyl rings can engage in hydrophobic or π-stacking interactions.[10]
FBDD Logic Diagram
Conceptual Protocol: Hit-to-Lead Optimization
-
Initial Screening: Screen a fragment library containing this compound against a protein target of interest using a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay to identify binding.
-
Structural Elucidation: Once a hit is confirmed, obtain a high-resolution crystal structure of the protein-fragment complex. This is the most critical step, as it reveals the precise binding mode and the orientation of the C4-bromo vector relative to the protein's surface.
-
Library Design: Based on the structural data, design a small, focused library of analogs. Use the C4 position to introduce functionalities that can form new, favorable interactions with nearby amino acid residues, thereby increasing binding affinity.
-
Synthesis and Screening: Synthesize the designed library using the Suzuki protocol (Section 4) or other appropriate cross-coupling reactions. Screen these new compounds for improved potency.
-
Iterative Optimization: Repeat the cycle of structural analysis, design, and synthesis to optimize the initial fragment hit into a potent lead compound with drug-like properties. This iterative process is a hallmark of successful FBDD campaigns.[11]
Potential Biological Applications: A Platform for Novel Antibacterials
While direct biological data for this compound is limited, studies on closely related analogs provide strong rationale for its use in developing novel therapeutic agents. For instance, a series of 4-bromo-1-(substituted-phenylsulfonyl)-dihydropyrazole derivatives has shown potent antibacterial activity by inhibiting DNA gyrase.[12] DNA gyrase is a validated bacterial target essential for DNA replication, making its inhibitors promising candidates for new antibiotics.
Proposed Protocol: DNA Gyrase Inhibition Assay
This protocol is a conceptual framework for evaluating compounds synthesized from this compound for their ability to inhibit bacterial DNA gyrase.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a 4-aryl derivative synthesized as per Section 4) in 100% DMSO. Create a serial dilution series.
-
Assay Reaction: In a microplate well, combine supercoiled plasmid DNA (substrate), DNA gyrase enzyme (e.g., from S. aureus), and ATP in an appropriate assay buffer.
-
Inhibition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37 °C) for a set time (e.g., 60 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination: Stop the reaction by adding a DNA loading dye containing a detergent (like SDS) and proteinase K.
-
Analysis: Analyze the DNA topology by running the samples on an agarose gel. Supercoiled (unreacted) DNA runs faster than relaxed (reacted) DNA.
-
Quantification: Quantify the band intensities to determine the percentage of inhibition at each compound concentration. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the DNA gyrase activity. A lower IC₅₀ value indicates a more potent inhibitor.[12]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation. Its pre-installed synthetic handles and privileged core structure provide a reliable and efficient platform for generating diverse and complex molecules. By leveraging its reactivity through well-established protocols like the Suzuki-Miyaura coupling, researchers in drug discovery and chemical biology can accelerate their efforts to develop next-generation therapeutics. The applications outlined in this guide demonstrate its immense potential as a foundational building block for addressing significant challenges in human health.
References
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. Source
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Source
- Yadav, G., Singh, P., & Singh, J. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics, 10(3-s), 235-246. Source
- Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(19), 137-143. Source
- Farghaly, T. A. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry, 51(S1), E237-E254. Source
- Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Source
- Ambroise, Y., & Lambert, T. H. (2003). Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry, 68(16), 6349–6357. Source
- Chenga, Q., Jia, Y.-M., Cheng, F.-H., & Liu, X.-H. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 11(5), 572-577. Source
- EMBL-EBI. (n.d.). phenylsulfonyl group (CHEBI:52916). Source
- Sigma-Aldrich. (n.d.). 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97. Source
- Alfa Chemistry. (n.d.). CAS 121358-73-4 this compound. Source
- Gendron, D., Bénard, F., & Morin, J.-F. (2017). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 7(64), 40493-40497. Source
- Kumar, G. S., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 929-937. Source
- PubChem. (n.d.). This compound. Source
- Stanovnik, B., & Svete, J. (2005). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2005(4), M439. Source
- Chovatia, P. T., et al. (2006). Current status of pyrazole and its biological activities. Journal of Pharmacy and Pharmacology, 58(11), 1437-1447. Source
- Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Source
- Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Future Medicinal Chemistry, 15(18), 1639-1654. Source
- G. A., G. (2005). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molecules, 10(11), 1364-1371. Source
- Zhang, L., et al. (2022). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 65(23), 15764–15783. Source
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Source
- Wei, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(17), 3848. Source
- Sharma, V., & Kumar, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. Source
- Blake, A. J., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. MedChemComm, 14(6), 1121-1127. Source
- Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. Source
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole. Source
- Al-Ostoot, F. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(8), 776. Source
- Kumar, R., & Rashid, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20. Source
- Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315–26325. Source
- Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 27(19), 6649. Source
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. phenylsulfonyl group (CHEBI:52916) [ebi.ac.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. PubChemLite - this compound (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
Application Note: A Multi-faceted Approach to the Purity Assessment of 4-Bromo-1-(phenylsulfonyl)pyrazole
Abstract
This application note provides a comprehensive guide to the analytical methods for determining the purity of 4-Bromo-1-(phenylsulfonyl)pyrazole, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). We present a primary High-Performance Liquid Chromatography (HPLC) method for quantitative purity determination, complemented by orthogonal techniques including Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. All methodologies are designed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Introduction
This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds. The presence of impurities, even in trace amounts, can have significant impacts on the downstream synthetic steps and the pharmacological and toxicological profile of the final drug product. Therefore, a robust and reliable analytical strategy is imperative for its quality control.
This guide is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring that the protocols are not only followed but also understood. The validation principles discussed are grounded in the ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures to demonstrate they are fit for their intended purpose.[3][4][6]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 121358-73-4 | [7][8] |
| Molecular Formula | C₉H₇BrN₂O₂S | [7][8] |
| Molecular Weight | 287.13 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Melting Point | 90-92 °C | [7] |
Primary Purity Assessment: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis due to its high resolving power, sensitivity, and reproducibility for non-volatile and semi-volatile organic molecules.
Causality of Method Design
The chosen method parameters are based on the physicochemical properties of this compound.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is selected as the initial choice. Its non-polar nature is ideal for retaining the moderately non-polar analyte, which contains both a phenyl and a bromo-pyrazole group.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
Acid Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This serves two purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it ensures consistent ionization of the analyte and impurities, leading to sharp, symmetrical peaks.
-
Detection: The presence of aromatic rings (phenyl and pyrazole) results in strong UV absorbance. A detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, and pipettes.
-
This compound reference standard.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST) Before sample analysis, inject the standard solution five times. The results must meet predefined criteria to ensure the system is performing adequately.[2]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
Analysis and Calculation
-
Perform a blank injection (diluent).
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Calculate the purity using the area percent normalization method. Ignore peaks from the blank and those below the limit of quantitation.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Method Validation Principles (ICH Q2(R2))
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The HPLC method described should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] This is demonstrated by showing no interference from the blank at the retention time of the main peak.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte.[11] A minimum of five concentration levels should be used, with the resulting data evaluated by linear regression.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking the sample matrix with known quantities of the analyte.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]
Orthogonal and Confirmatory Techniques
Reliance on a single method is insufficient for complete purity profiling. Orthogonal methods, which rely on different physicochemical principles, are essential for confirmation.
LC-MS for Impurity Identification
Principle: LC-MS couples the separation power of HPLC with the mass-resolving power of mass spectrometry. It is the definitive tool for identifying unknown impurities and confirming the identity of the main peak.
Protocol Outline:
-
Utilize an HPLC method similar to the one described above, replacing the non-volatile TFA with a volatile acid like formic acid to ensure compatibility with the MS interface.
-
Analyze the sample using an Electrospray Ionization (ESI) source in positive ion mode.
-
Monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. Given the molecular weight of 287.13 and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), expect to see a characteristic doublet.
-
Expected m/z for [C₉H₇⁷⁹BrN₂O₂S + H]⁺: ~286.95
-
Expected m/z for [C₉H₇⁸¹BrN₂O₂S + H]⁺: ~288.95
-
Any other detected peaks can be fragmented (MS/MS) to aid in structural elucidation.
NMR for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. It is an excellent tool for confirming the identity of the bulk material and can quantify impurities if appropriate standards are used (qNMR).
Protocol Outline:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing signals corresponding to the phenyl protons and the pyrazole protons in the expected chemical shift regions and with the correct integration.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the number and type of carbon environments in the molecule.
-
Impurity Detection: The presence of unexpected signals in the NMR spectra can indicate impurities. The relative integration of these signals can provide a semi-quantitative estimate of their levels.
Integrated Analytical Workflow
The following workflow ensures a comprehensive assessment of purity, identity, and quality.
Caption: Integrated workflow for purity assessment.
Conclusion
The purity assessment of this compound requires a multi-technique, validated approach to ensure the quality and consistency of the material. The primary RP-HPLC method provides robust quantification of purity, while orthogonal techniques like LC-MS and NMR are indispensable for the definitive identification of the analyte and any potential impurities. Adherence to the principles outlined in this guide, grounded in ICH standards, will ensure that the analytical data generated is reliable, reproducible, and suitable for regulatory scrutiny, ultimately safeguarding the quality of the final pharmaceutical product.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- MHRA. Guidance for the validation of pharmaceutical quality control analytical methods.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Patel, et al. (2015).
- U.S. Food and Drug Administration. Q2(R2)
- SIELC Technologies. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
- Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.
- Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- National Center for Biotechnology Inform
- National Institute of Standards and Technology. 1H-Pyrazole, 4-bromo-. NIST WebBook.
- PubChemLite. This compound.
- Kaunas University of Technology. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl.
- Sigma-Aldrich. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97%.
- Alfa Chemistry. CAS 121358-73-4 this compound.
- Sigma-Aldrich. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97% (German).
- International Journal of Chemico-Pharmaceutical Analysis.
- Parchem. This compound (Cas 127625-93-8).
- BOC Sciences. 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, 98% Purity.
- Clearsynth. 4-bromo-1-nitroso-1H-pyrazole.
- Der Pharma Chemica. (2017). Synthesis of 1-(Methylsulfonylmethyl)
- Medium. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Fisher Scientific. 4-Bromo-1H-pyrazole, 98+%.
- IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Molecules. (2023).
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. fda.gov [fda.gov]
- 7. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. particle.dk [particle.dk]
- 10. wjarr.com [wjarr.com]
- 11. ijcpa.in [ijcpa.in]
- 12. iosrjournals.org [iosrjournals.org]
Scale-up synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole
An Application Note for the Scale-Up Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole
Abstract
This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of this compound, a critical building block in modern medicinal chemistry. The narrative emphasizes the underlying chemical principles, safety protocols, and process controls necessary for transitioning from laboratory to pilot-plant scale. We detail the regioselective bromination of 1H-pyrazole followed by N-sulfonylation, offering field-proven insights to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of this compound
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] Specifically, functionalized pyrazoles like this compound (CAS No. 121358-73-4) serve as exceptionally versatile intermediates. The phenylsulfonyl group acts as a stable activating or protecting group, while the bromine atom at the C4 position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[4]
The ability to produce this intermediate on a large scale with high purity and batch-to-batch consistency is therefore a critical enabler for drug development pipelines. This application note presents a validated, two-step synthesis designed for scalability, focusing on process safety, efficiency, and product quality.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic route proceeds in two distinct, high-yielding steps: (1) Electrophilic bromination of 1H-pyrazole to form 4-bromo-1H-pyrazole, and (2) Nucleophilic N-sulfonylation with phenylsulfonyl chloride.
Caption: High-level overview of the two-step synthetic workflow.
Causality Behind Experimental Choices:
-
Regioselectivity of Bromination: The pyrazole ring exhibits properties of both pyridine and pyrrole. The nitrogen atom at position 2 (pyridine-like) is electron-withdrawing and deactivates the adjacent C3 and C5 positions towards electrophilic attack. The nitrogen at position 1 (pyrrole-like) is electron-donating. This electronic interplay strongly directs electrophiles to the C4 position, which is the most electron-rich and sterically accessible carbon, ensuring high regioselectivity for bromination.[5][6] Performing this step first is crucial, as direct bromination of 1-(phenylsulfonyl)pyrazole would be less selective and require harsher conditions.
-
N-Sulfonylation: The phenylsulfonyl group is introduced by reacting 4-bromo-1H-pyrazole with phenylsulfonyl chloride. A non-nucleophilic base, such as triethylamine, is used to deprotonate the acidic N-H of the pyrazole, generating the pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the final product.[7] This method is highly efficient and avoids the use of stronger, more hazardous bases that could promote side reactions.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate engineering controls.
Part A: Synthesis of 4-Bromo-1H-pyrazole
Materials & Equipment
| Reagent/Equipment | Grade | Supplier | CAS No. |
|---|---|---|---|
| 1H-Pyrazole | 98% | Sigma-Aldrich | 288-13-1 |
| Bromine (Br₂) | 99.5% | Sigma-Aldrich | 7726-95-6 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Sodium Thiosulfate | 99% | VWR | 7772-98-7 |
| Sodium Bicarbonate | 99.7% | VWR | 144-55-8 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| 2L Jacketed Glass Reactor | - | Chemglass | - |
| Mechanical Stirrer | - | IKA | - |
| Temperature Probe | - | - | - |
| Addition Funnel | - | - | - |
Safety Precautions:
-
Bromine is extremely toxic, corrosive, and volatile. [8] Always handle liquid bromine in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE) is mandatory: heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat are required.[10][11][12]
-
Keep a quenching solution of sodium thiosulfate readily accessible to neutralize any spills.[9]
-
The reaction is exothermic. Ensure the cooling system for the reactor is operational and capable of maintaining the target temperature.
Step-by-Step Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, temperature probe, and a 250 mL pressure-equalizing addition funnel. Circulate coolant through the jacket to pre-chill the reactor to 0 °C.
-
Charge Reagents: Charge the reactor with 1H-pyrazole (75.0 g, 1.10 mol) and glacial acetic acid (750 mL). Stir the mixture until all the pyrazole has dissolved.
-
Bromine Addition: In the fume hood, carefully measure bromine (185 g, 1.16 mol, 1.05 eq) and transfer it to the addition funnel.
-
Reaction: Begin adding the bromine dropwise to the stirred pyrazole solution over a period of 60-90 minutes. Crucial: Maintain the internal temperature of the reactor between 0-5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture until the characteristic red-brown color of bromine disappears, indicating complete quenching.
-
Neutralization & Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer three times with ethyl acetate (3 x 500 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 300 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a solid.
-
Purification: Recrystallize the crude solid from a hot water/isopropanol mixture to afford 4-bromo-1H-pyrazole as a white crystalline solid.
-
Yield & Characterization: Dry the product under vacuum. Expected yield: 135-150 g (83-92%).
Part B: Synthesis of this compound
Materials & Equipment
| Reagent/Equipment | Grade | Supplier | CAS No. |
|---|---|---|---|
| 4-Bromo-1H-pyrazole | (From Part A) | - | 2075-45-8 |
| Phenylsulfonyl Chloride | 99% | Sigma-Aldrich | 98-09-9 |
| Triethylamine (TEA) | 99.5% | Sigma-Aldrich | 121-44-8 |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific | 75-05-8 |
| 2L Jacketed Glass Reactor| - | Chemglass | - |
Safety Precautions:
-
Phenylsulfonyl chloride is corrosive and moisture-sensitive. Handle in a dry environment and prevent contact with skin and eyes.
-
Triethylamine is a flammable and corrosive base with a strong odor. Handle exclusively in a fume hood.
Step-by-Step Procedure:
-
Reactor Setup: Set up the 2L jacketed reactor as described in Part A. Ensure the system is dry by purging with nitrogen.
-
Charge Reagents: Charge the reactor with 4-bromo-1H-pyrazole (130 g, 0.88 mol) and anhydrous acetonitrile (1.3 L). Stir to dissolve.
-
Base Addition: Cool the solution to 0-5 °C using the reactor jacket. Add triethylamine (134 g, 1.32 mol, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve phenylsulfonyl chloride (171 g, 0.97 mol, 1.1 eq) in anhydrous acetonitrile (200 mL). Transfer this solution to the addition funnel.
-
Reaction: Add the phenylsulfonyl chloride solution dropwise to the reactor over 60 minutes, keeping the internal temperature at 0-5 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to 10 °C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with cold acetonitrile (100 mL).
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure to about one-third of its original volume. Add deionized water (1 L) slowly while stirring vigorously. The product will precipitate as a white solid.
-
Purification: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake thoroughly with water (2 x 500 mL) to remove any residual salts.
-
Drying & Yield: Dry the solid in a vacuum oven at 40-45 °C to a constant weight. Expected yield: 225-245 g (89-96%).
Data Summary and Characterization
Process Data Summary Table
| Parameter | Step A: Bromination | Step B: Sulfonylation |
|---|---|---|
| Key Reagents | 1H-Pyrazole, Bromine | 4-Bromo-1H-pyrazole, Phenylsulfonyl Chloride |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Temperature | 0-5 °C | 0-5 °C (addition), RT (reaction) |
| Reaction Time | ~3 hours | ~5-7 hours |
| Typical Yield | 83-92% | 89-96% |
| Overall Yield | - | 74-88% |
| Purification | Recrystallization | Precipitation/Filtration |
Final Product Characterization: this compound
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 90-92 °C.
-
Molecular Formula: C₉H₇BrN₂O₂S.
-
Molecular Weight: 287.13 g/mol .
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (s, 1H, pyrazole-H), 7.70 (t, J=7.5 Hz, 1H, Ar-H), 7.60 (t, J=8.0 Hz, 2H, Ar-H), 7.55 (s, 1H, pyrazole-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 143.2, 138.1, 134.5, 129.6, 127.8, 127.2, 95.1.
-
Purity (by HPLC): ≥ 97%.
Process Visualization
Caption: Detailed step-by-step process flow for the synthesis.
Troubleshooting and Scale-Up Considerations
-
Issue: Incomplete bromination (Step A).
-
Insight: This may occur if the bromine is consumed by side reactions or if the temperature is too low.
-
Solution: Ensure accurate stoichiometry. A slight excess of bromine (1.05 eq) is recommended. If the reaction stalls, allow it to warm to 15-20 °C for a short period before workup.
-
-
Issue: Exotherm during bromine or phenylsulfonyl chloride addition.
-
Insight: Both additions are significantly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: A jacketed reactor with a powerful cooling system is non-negotiable. The addition rate must be strictly controlled by the internal temperature, not by time. For pilot-scale, consider a syringe pump for precise, slow addition.
-
-
Issue: Product oiling out during precipitation (Step B).
-
Insight: If the concentrated acetonitrile solution is still too warm or if water is added too quickly, the product may precipitate as an oil instead of a crystalline solid, trapping impurities.
-
Solution: Ensure the acetonitrile concentrate is cooled to room temperature or below before adding water. Add the water slowly with very efficient mechanical stirring to promote the formation of fine, easily filterable crystals.
-
-
Purification at Scale: While the final product is often pure enough after precipitation, for pharmaceutical applications requiring >99.5% purity, a final recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane is recommended. This step is more scalable and cost-effective than column chromatography.
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the synthesis of this compound. By understanding the chemical rationale behind each step and adhering to strict process and safety controls, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. This robust synthesis is a key enabling technology for the rapid advancement of pyrazole-based drug candidates from discovery to clinical development.
References
- Taylor & Francis Online. (n.d.). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles.
- Taylor & Francis Online. (n.d.). multicomponent reaction for synthesis of n-arylsulfonyl pyrazoles.
- PubMed. (1972). Synthesis of N'-substituted arylsulfonylpyrazoles, their anthelmintic activity, and the cytotoxicity of some hydrazides. J Med Chem, 15(5), 554-5.
- Organic & Biomolecular Chemistry (RSC Publishing). (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- Ingenta Connect. (2013). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry.
- Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp.
- ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives [a].
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
- ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
- WorldOfChemicals. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Journal of Pharmaceutical and Biological Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. (n.d.). Thiolation of pyrazolones with arylsulfonyl chloride in presence of PPh3.
- Slideshare. (n.d.). Bromine handling and safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- PubMed. (1985). Synthesis and evaluation of N,N'-bis(arylsulfonyl)hydrazines as antineoplastic agents. J Med Chem, 28(4), 525-7.
- PMC - NIH. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- PubMed. (n.d.). Pyrazole and pyrimidine phenylacylsulfonamides as dual Bcl-2/Bcl-xL antagonists.
- CAS Common Chemistry. (n.d.). 3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole.
- PubChem. (n.d.). This compound.
- CP Lab Safety. (n.d.). 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, 98% Purity.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.mx [scielo.org.mx]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. carlroth.com [carlroth.com]
- 12. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
The Strategic Utility of 4-Bromo-1-(phenylsulfonyl)pyrazole in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated efficacy across a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[2] A prime example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[3] The synthetic accessibility and modular nature of the pyrazole ring allow for extensive chemical modifications, enabling the fine-tuning of pharmacological profiles. This has driven the demand for versatile pyrazole-based building blocks that can be readily elaborated into complex molecular architectures.
Among these crucial intermediates, 4-Bromo-1-(phenylsulfonyl)pyrazole has emerged as a particularly valuable tool for drug discovery programs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of this key intermediate. We will delve into detailed protocols for its preparation and subsequent utilization in pivotal cross-coupling reactions, underpinned by an understanding of the mechanistic principles that govern these transformations.
Physicochemical Properties and Characterization
This compound is a stable, solid compound that serves as an excellent starting material for a variety of chemical transformations. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 121358-73-4 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂S | [4] |
| Molecular Weight | 287.13 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 90-92 °C | [4] |
| InChI Key | GAZKVPAWDXCGSA-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-8.0 (m, 5H, Ar-H), ~7.8 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H). The exact shifts of the pyrazole protons will be influenced by the phenylsulfonyl group.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140, ~134, ~130, ~128 (Ar-C), ~142 (pyrazole-C), ~130 (pyrazole-C), ~95 (C-Br).
-
Mass Spectrometry (EI): m/z (%) [M]⁺ corresponding to the isotopic pattern of bromine.[5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 4-bromo-1H-pyrazole. The first step involves the protection of the pyrazole nitrogen with a phenylsulfonyl group.
Protocol 1: N-Phenylsulfonylation of 4-Bromo-1H-pyrazole
Rationale: The phenylsulfonyl group serves as an excellent protecting group for the pyrazole nitrogen. It is robust and stable to a wide range of reaction conditions, particularly those employed in transition-metal-catalyzed cross-coupling reactions.[6] Its electron-withdrawing nature can also influence the reactivity of the pyrazole ring.
Materials:
-
4-Bromo-1H-pyrazole
-
Benzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Application in Drug Discovery: A Gateway to Functionalized Pyrazoles
The bromine atom at the 4-position of the pyrazole ring in this compound is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, a crucial step in the synthesis of complex drug candidates.[7]
Workflow for Cross-Coupling Reactions
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Note: Streamlining Discovery with One-Pot Synthesis of Functionalized Pyrazole Derivatives
An Application Guide for Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative for Synthetic Efficiency
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are privileged structures found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[2][3] The broad spectrum of biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral properties—makes the pyrazole scaffold a high-priority target for drug discovery programs.[4][5][6][7]
Traditionally, the synthesis of functionalized pyrazoles involves multi-step sequences that are often time-consuming, generate significant waste, and require tedious purification of intermediates.[8] In the fast-paced environment of drug development, such inefficiencies create significant bottlenecks. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategic solution.[2][9][10] By combining two or more starting materials in a single reaction vessel to form a complex product in a cascade fashion, MCRs epitomize the principles of green and sustainable chemistry. They offer remarkable advantages in terms of atom economy, reduced solvent usage, lower energy consumption, and operational simplicity, thereby accelerating the generation of chemical libraries for high-throughput screening.[10][11]
This application note provides a comprehensive guide to a field-proven, one-pot protocol for synthesizing highly substituted pyrazole derivatives. We will delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step experimental procedure, and present the expected outcomes, empowering research scientists to efficiently generate diverse pyrazole libraries for their discovery pipelines.
Core Principles: Mechanistic Insights into Pyrazole Formation
The cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound.[1][12] One-pot MCRs elegantly construct this 1,3-dielectrophile in situ from simpler, commercially available precursors.
A widely adopted and versatile three-component strategy involves the reaction of an aldehyde , an active methylene nitrile (e.g., malononitrile), and a hydrazine . The reaction proceeds through a cascade of well-established transformations:
-
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed condensation between the aldehyde and the active methylene compound to form a highly electrophilic arylidene intermediate.
-
Michael Addition: The hydrazine then acts as a nucleophile, attacking the activated double bond of the arylidene intermediate via a conjugate (Michael) addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, where a terminal amino group attacks the nitrile carbon. This is followed by tautomerization to yield the stable, aromatic 5-aminopyrazole ring system.
This sequence ensures high regioselectivity and builds molecular complexity in a single, efficient operation. The use of modern energy sources like ultrasound or microwave irradiation can further accelerate these steps, often leading to dramatically reduced reaction times and increased yields.[13][14][15]
Caption: Generalized mechanistic cascade for a three-component one-pot pyrazole synthesis.
Detailed Application Protocol: Ultrasound-Assisted Green Synthesis of 5-Amino-1-phenyl-3-arylpyrazole-4-carbonitriles
This protocol details an efficient, environmentally benign, one-pot synthesis of highly substituted pyrazoles using ultrasound irradiation, which significantly enhances reaction rates through acoustic cavitation.[13][16][17] The use of a recyclable ionic liquid as a catalyst further enhances the green credentials of this method.[13]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ultrasound-assisted synthesis of pyrazoles.
Materials and Equipment
-
Reagents:
-
Equipment:
-
50 mL Round-bottom flask
-
Ultrasonic cleaning bath (e.g., 40 kHz)
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel 60 F254) and developing chamber
-
Buchner funnel and vacuum flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and phenylhydrazine (1.0 mmol, 0.1 mL).
-
Causality Note: Equimolar stoichiometry is crucial for driving the reaction to completion and minimizing side products. Phenylhydrazine is often added last as it is highly reactive.
-
-
Catalyst Addition: Add the catalyst (e.g., [DBUH][OAc], 10 mol%).
-
Causality Note: The catalyst is essential for facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile, which is often the rate-limiting step. Ionic liquids provide a polar medium that can stabilize charged intermediates.[13]
-
-
Ultrasound Irradiation: Place the flask in an ultrasonic water bath, ensuring the water level is consistent with the reaction mixture level. Irradiate the mixture at room temperature for 30-45 minutes.
-
Causality Note: Ultrasound irradiation generates transient microscopic bubbles (acoustic cavitation). Their collapse creates localized hot spots with intense pressure and shear forces, which dramatically increases mass transfer and accelerates the reaction rate, often allowing for lower temperatures and shorter times compared to conventional heating.[13][16][17]
-
-
Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and running thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates completion.
-
Work-up and Isolation: Once the reaction is complete, add 20 mL of cold deionized water to the flask. A solid precipitate should form. Stir for 5 minutes to ensure complete precipitation.
-
Causality Note: The organic pyrazole product is typically insoluble in water, allowing for easy precipitation and separation from the water-soluble catalyst and any minor polar impurities.
-
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude solid with a small amount of cold water (2 x 10 mL). Recrystallize the product from hot ethanol to obtain the pure functionalized pyrazole.
-
Characterization: Dry the purified crystals and determine the yield, melting point, and confirm the structure using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).
Data Presentation: Substrate Scope and Yields
The described one-pot protocol is robust and accommodates a wide variety of substituents on the aromatic aldehyde, allowing for the rapid generation of a diverse compound library.
| Entry | Aldehyde (Ar-CHO) | Product (Ar group) | Time (min) | Yield (%)[13][18] |
| 1 | Benzaldehyde | Phenyl | 35 | 97 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 30 | 95 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 40 | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 30 | 98 |
| 5 | 2-Naphthaldehyde | 2-Naphthyl | 45 | 90 |
Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), [DBUH][OAc] (10 mol%), ultrasound irradiation at room temperature.
Representative Characterization Data (Product 4a from Ref.[18]):
-
Compound: 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Appearance: Light brown solid
-
Melting Point: 106–108 °C
-
IR (KBr, cm⁻¹): 3350, 3270 (N-H), 2215 (C≡N), 1540 (C=N)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85-6.83 (m, 9H, Ar-H), 3.83 (s, 3H, OCH₃)
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.0, 144.9, 143.4, 137.4, 128.1, 127.6, 127.1, 119.0, 114.1, 112.7, 99.9, 55.4
Conclusion and Outlook
This application note details a highly efficient, one-pot, multicomponent protocol for the synthesis of functionalized pyrazole derivatives. By leveraging green chemistry principles such as ultrasound assistance and recyclable catalysts, this method provides a rapid and sustainable pathway to novel chemical entities.[5][11] The operational simplicity and broad substrate tolerance make it an ideal platform for generating extensive libraries for structure-activity relationship (SAR) studies in drug discovery and development. Adopting such advanced synthetic strategies is crucial for accelerating the identification of next-generation therapeutic agents.
References
- Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.
- Gawande, D. U., & Yamgar, R. S. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bio-Eco-Logical Pharmacy and Life Sciences.
- Abbas, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529.
- Patel, H., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
- Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1028-1073.
- Patel, H., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
- Singh, S., et al. (2020). Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. AIP Conference Proceedings, 2220(1).
- Mondal, S., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11575-11584.
- Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(6), 1383-1393.
- Swami, S., et al. (2022). An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. Letters in Organic Chemistry, 19(9), 795-802.
- Wan, J.-P., & Pan, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077.
- da Silva, A. F., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 1188-1195.
- Mosslemin, M. H., et al. (2014). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1745-1752.
- Srivastava, M., et al. (2013). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. RSC Advances, 3(48), 25821-25825.
- More, K. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(7).
- Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. PubMed.
- Aly, A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281-29293.
- Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(9), 5938-5945.
- Al-Warhi, T., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
- Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 112-121.
- Murali, A., & Kumar, B. S. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chemistry, 4(4), 1438-1447.
- Elie, J., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][5]triazines. Molecules, 24(17), 3173.
- Kumar, V., et al. (2013). Pyrazole containing natural products: synthetic preview and biological significance. European Journal of Medicinal Chemistry, 69, 735-753.
- Kim, J. Y., & Ball, Z. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097-2100.
- Bekhit, A. A., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 37.
- Al-Issa, S. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(16), 3704.
- Corradi, S., et al. (2007). Microwave-assisted one-pot synthesis of pyrazole derivatives. ResearchGate.
- Wan, J.-P., & Pan, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Girish, Y. R., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archiv der Pharmazie, 346(4), 231-247.
- Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
- Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7468.
- Lusardi, M., et al. (2022). One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. ChemMedChem, 17(5), e202100670.
- Sasmal, S. (2024). Synthesis of pyrazole derivatives using one-pot method. ResearchGate.
- Huang, J.-X., et al. (2014). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate.
- Deshmukh, R., et al. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Journal of Pharmaceutical Chemistry & Chemical Science, 6(1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]
Troubleshooting & Optimization
Common side reactions in pyrazole synthesis and how to avoid them
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyrazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you optimize your synthetic routes and achieve your target molecules with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what are its main challenges?
The Knorr pyrazole synthesis, first described in 1883, remains one of the most widely used methods for constructing the pyrazole core.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] While versatile, the primary challenge, especially with unsymmetrical 1,3-dicarbonyls, is the potential formation of two distinct regioisomers, which can be difficult to separate.[4][5] Other challenges include managing the reactivity of hydrazine, which is toxic, and preventing the formation of side products.[2][6]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the pyrazole product. Visualization is typically achieved with a UV lamp or an iodine chamber. For more detailed kinetic analysis, ¹H NMR spectroscopy can be employed to monitor the reaction in situ.[7]
Q3: Are there safer alternatives to using hydrazine hydrate?
Yes, due to the high reactivity and potential for violent reactions with hydrazine hydrate, hydrazine salts such as the hydrochloride or sulfate are often used as safer and more manageable alternatives.[7][8]
Q4: Can I purify my pyrazole product without using column chromatography?
Absolutely. Recrystallization is the most common and often preferred method for purifying solid pyrazole compounds. This technique can be highly effective in removing impurities and isolating the desired product in high purity, especially when dealing with crystalline solids.[7]
Troubleshooting Guide 1: Controlling Regioselectivity in Knorr Pyrazole Synthesis
A significant challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two different pyrazole regioisomers.[8] The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[8][9]
Issue: My reaction is producing a mixture of regioisomers. How can I favor the formation of the desired isomer?
Root Cause Analysis:
The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound. This leads to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.[8] The preferred pathway is dictated by:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine will direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[8]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group for nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can influence the rate-determining step and the stability of intermediates.[8]
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols:
1. Solvent Modification: The choice of solvent can dramatically influence regioselectivity.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase regioselectivity in pyrazole formation.[4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to improved selectivity.[4]
| Solvent | Regioisomeric Ratio (A:B) | Yield (%) |
| Ethanol | ~1:1.3 | 70-85 |
| TFE | >95:5 | 80-90 |
| HFIP | >99:1 | 85-95 |
| Data synthesized from multiple sources for illustrative purposes.[4] |
-
Dipolar Aprotic Solvents: Solvents like N,N-dimethylacetamide (DMA) can also promote high regioselectivity, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[1]
2. Temperature Control: Lowering the reaction temperature can enhance the kinetic control of the reaction, often favoring the formation of one regioisomer over the other.
3. Strategic Substituent Placement:
-
If possible, modify your synthetic precursors to incorporate bulky substituents that can sterically direct the initial nucleophilic attack.
-
Leverage the electronic effects of substituents. For example, a strong electron-withdrawing group like CF₃ can significantly influence the reactivity of the adjacent carbonyl group.[9]
Troubleshooting Guide 2: Managing N-Alkylation Side Reactions
For NH-pyrazoles, subsequent N-alkylation is a common step for diversification. However, this reaction can be plagued by a lack of regioselectivity, yielding a mixture of N1 and N2 alkylated isomers.[10]
Issue: My N-alkylation reaction is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?
Root Cause Analysis:
The regiochemical outcome of N-alkylation is a delicate balance of several factors:[11]
-
Steric Effects: The bulkiness of substituents at the C3 and C5 positions of the pyrazole ring and the alkylating agent are primary determinants. Alkylation generally occurs at the less sterically hindered nitrogen atom.[11]
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms.
-
Base and Counterion: The choice of base and the nature of the resulting counterion can influence the site of alkylation.[10]
-
Solvent: The solvent can affect the dissociation of the pyrazole salt and the solvation of the cation, thereby influencing regioselectivity.
Competing N1 vs. N2 Alkylation Pathways
Caption: Competing pathways in N-alkylation of pyrazoles.
Solutions & Protocols:
1. Strategic Choice of Base and Solvent:
-
For N1-Alkylation (Less Hindered Nitrogen):
-
For N2-Alkylation (More Hindered Nitrogen):
-
Conditions: Employ a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. These conditions often favor the thermodynamically more stable product.
-
2. Modifying the Alkylating Agent:
-
Using a bulkier alkylating agent can increase the steric bias and favor alkylation at the less hindered nitrogen.
3. Protecting Group Strategies:
-
In complex syntheses, it may be necessary to employ a protecting group strategy to achieve the desired regioselectivity. The tetrahydropyranyl (THP) group is a versatile option for protecting the pyrazole nitrogen, which can be introduced under green, solvent-free conditions and subsequently removed.[12]
Troubleshooting Guide 3: Minimizing By-product Formation
Besides regioisomers, other side reactions can lower the yield and purity of the desired pyrazole. These include the formation of stable intermediates like pyrazolines or degradation of starting materials and products.
Issue: My reaction has stalled at the pyrazoline intermediate, or I am observing significant by-product formation.
Root Cause Analysis:
-
Pyrazoline Formation: The cyclocondensation of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which then require an oxidation step to aromatize to the pyrazole ring.[9] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be isolated as the main product.
-
Degradation: Highly reactive reagents like hydrazine hydrate or harsh reaction conditions (e.g., strong acids, high temperatures) can lead to the degradation of sensitive starting materials or the desired pyrazole product.[13]
-
Alternative Reaction Pathways: In some cases, unexpected intermediates can form. For instance, in the Knorr synthesis, a di-addition of hydrazine to the diketone has been observed.[14]
Solutions & Protocols:
1. For Incomplete Aromatization (Pyrazoline Intermediate):
-
Introduce an Oxidant: If you have isolated a pyrazoline, a subsequent oxidation step is required. Common oxidants include:
-
Heating in DMSO under an oxygen atmosphere.[15]
-
Copper triflate can catalyze both the cyclocondensation and the in-situ oxidation.[9]
-
Molecular iodine has also been used to promote the one-pot synthesis of pyrazoles from terminal alkynes, aldehydes, and hydrazines, which likely proceeds through an oxidizable intermediate.[9]
-
2. To Minimize Degradation and Side Reactions:
-
Use Acetylhydrazine for β-Oxonitriles: When synthesizing aminopyrazoles from 3-oxoalkanenitriles, using acetylhydrazine instead of hydrazine can prevent the formation of typical by-products, facilitating purification on a large scale.[16]
-
Optimize Reaction Conditions:
-
Use milder catalysts and reaction conditions where possible. For example, lithium perchlorate has been used as a Lewis acid catalyst in eco-friendly procedures.[1]
-
Microwave-assisted organic synthesis (MAOS) can often reduce reaction times and improve yields, minimizing the formation of thermal degradation products.[17]
-
Protocol Hub
Protocol 1: Regioselective Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles using HFIP
This protocol is adapted from methodologies that demonstrate the powerful effect of fluorinated solvents on regioselectivity.[4]
-
Reaction Setup: To a solution of the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.2 M), add the substituted hydrazine (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the HFIP under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the desired regioisomer with high purity.
Protocol 2: Selective N1-Alkylation of a 3,5-Disubstituted Pyrazole
This protocol is based on general principles for achieving kinetic control in N-alkylation.[10][11]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the 3,5-disubstituted pyrazole (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate the N1-alkylated pyrazole.
References
- Fustero, S., et al. (2011).
- Aggarwal, V. K., et al. (2023).
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Corradi, S., et al. (2007).
- Krasavin, M., & Konstantinov, I. (2008). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Shakirova, O. G., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH. [Link]
- Kumar, A., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie. [Link]
- G-protein coupled receptor kinase 2. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
- The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
- Wikipedia. Paal–Knorr synthesis. [Link]
- Shakirova, O. G., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
- ResearchGate. Paal–Knorr pyrrole synthesis. [Link]
- ResearchGate. Effect of substituents on pyrazole synthesis. [Link]
- Al-Shamali, M. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Sauthof, L., et al. (2022).
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Chem Help Asap. (2021).
- Slideshare. Unit 4 Pyrazole. [Link]
- Reddit. Knorr Pyrazole Synthesis advice. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Knorr Pyrazole Synthesis
A Senior Application Scientist's Guide to Mechanism, Optimization, and Troubleshooting
Welcome to the technical support resource for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and powerful reaction. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, offering field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound to form a pyrazole ring.[1][2][3] This reaction, first reported by Ludwig Knorr in 1883, is typically facilitated by an acid catalyst and is valued for its versatility and the biological significance of the resulting pyrazole scaffold, a key pharmacophore in many pharmaceuticals.[4][5]
Q2: What is the generally accepted reaction mechanism?
The reaction proceeds through a series of well-defined steps. It is typically acid-catalyzed, which serves to activate the carbonyl groups for nucleophilic attack.[2][6]
-
Initial Condensation: The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the protonated carbonyl carbons of the 1,3-dicarbonyl compound. This forms a carbinolamine or hydrazone intermediate.[5][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[1][4]
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring.[4][8]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Purification of 4-Bromo-1-(phenylsulfonyl)pyrazole
Welcome to the technical support center for the purification of 4-Bromo-1-(phenylsulfonyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest degree of scientific integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My crude this compound is an oil and won't crystallize. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates from the solvent as a liquid phase instead of forming a solid crystalline lattice. This typically occurs when the compound's solubility in the chosen solvent is too high, or when the solution is supersaturated at a temperature above the compound's melting point.
Possible Causes & Solutions:
-
High Solubility: Your chosen recrystallization solvent may be too effective. Try a solvent in which the compound is less soluble. A mixed-solvent system is often effective. Dissolve your compound in a "good" solvent (e.g., acetone or ethyl acetate) at an elevated temperature, and then add a "poor" solvent (e.g., hexane or water) dropwise until you observe persistent turbidity. Slow cooling should then promote crystallization.[1]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation. If the oiling persists, it may be necessary to first purify the crude product by column chromatography to remove these impurities and then attempt recrystallization. Treating a hot solution of your crude product with activated charcoal before filtration can also help remove colored impurities that may inhibit crystallization.[2]
-
Cooling Too Rapidly: Rapid cooling can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Question 2: I'm seeing multiple spots on the TLC of my "purified" this compound after column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a frequent challenge in column chromatography. To improve separation, you need to optimize the chromatographic conditions.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your compound from the impurities. The goal is to find a solvent system that provides a good separation of Rf values on the TLC plate.
-
To increase the Rf of your compound: Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
To decrease the Rf of your compound: Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.[2]
-
Compound is Unstable on Silica Gel: Some compounds can degrade on acidic silica gel. If you suspect this is the case, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in your eluent).[3]
Question 3: My yield of this compound is very low after recrystallization. How can I improve it?
Answer:
Low recovery after recrystallization can be due to several factors, from using too much solvent to premature crystallization.
Possible Causes & Solutions:
-
Using an Excessive Amount of Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Use a pre-heated funnel and flask for this step to keep the solution hot.[2]
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve some of your product. Always wash the crystals with a small amount of the cold recrystallization solvent or a "poor" solvent.
Frequently Asked Questions (FAQs)
What is the best method to purify this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if the crude material is relatively pure (>90%) and solid. It is an efficient method for removing small amounts of impurities.
-
Column Chromatography is more suitable for purifying larger quantities of material or for separating complex mixtures with multiple components.[4] It is particularly useful when impurities have similar solubility characteristics to the desired compound.
What are the expected impurities in a typical synthesis of this compound?
The impurities will depend on the synthetic route. A common synthesis involves the reaction of 4-bromo-1H-pyrazole with benzenesulfonyl chloride. Potential impurities could include:
-
Unreacted 4-bromo-1H-pyrazole
-
Benzenesulfonyl chloride
-
Benzenesulfonic acid (from hydrolysis of the chloride)
-
Isomeric products
How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value (90-92 °C) suggests high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the compound and detecting any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[5]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a co-solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes slightly and persistently cloudy.[6]
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the initial eluent (a low-polarity solvent mixture, e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.[2]
-
-
Elution:
-
Add the eluent to the top of the column and apply pressure (e.g., from a hand pump or nitrogen line) to move the solvent through the column.[4]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Fraction Collection and Analysis:
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C9H7BrN2O2S | |
| Molecular Weight | 287.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-92 °C | |
| CAS Number | 121358-73-4 |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97.
- SIELC Technologies. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
- SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, making the reliable synthesis of specific regioisomers a critical endeavor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can yield multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] This reaction can yield two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity. Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5] When both reactants are unsymmetrical, the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups dictates the final regioisomeric outcome. The primary influencing factors are:
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.
-
Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the nucleophilic hydrazine, directing the attack to the less sterically encumbered carbonyl.[6]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly alter the regiochemical outcome. For instance, the use of certain solvents can preferentially solvate one of the transition states, lowering its energy and favoring one pathway over the other.[7]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several modern methods offer improved regiocontrol:
-
1,3-Dipolar Cycloadditions: The reaction of alkynes with diazo compounds or nitrile imines can provide highly regioselective access to pyrazoles.[3][8] The regioselectivity is often governed by the electronic properties of the substituents on both the alkyne and the dipole.
-
Flow Chemistry: Continuous-flow synthesis offers precise control over reaction parameters like temperature, pressure, and mixing.[9] This enhanced control can lead to significantly improved regioselectivity compared to batch processes.[10][11]
-
Directed C-H Functionalization: Pre-installing a directing group on a pyrazole precursor can guide the regioselective introduction of substituents through metal-catalyzed C-H activation.[12]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.
Troubleshooting Strategy: Solvent Optimization
The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. Fluorinated alcohols, in particular, have been shown to be highly effective.[7]
Protocol: Enhancing Regioselectivity with Fluorinated Alcohols
-
Substrate Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl compound in the chosen solvent (e.g., HFIP or TFE) to a concentration of 0.1-0.5 M in a reaction vessel equipped with a magnetic stirrer.
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to separate the regioisomers and determine the ratio.
Data Presentation: Effect of Solvent on Regioselectivity
The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.[7]
| Solvent | Ratio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ Isomer |
| Ethanol (EtOH) | 36:64 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 97:3 |
Visualization: Decision Workflow for Regioselectivity Issues
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl next to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.
Troubleshooting Strategy: Advanced Synthesis Techniques
When conventional methods fail to yield the desired regioisomer, advanced techniques can provide a solution.
Protocol: Microwave-Assisted Synthesis for Rapid Optimization
Microwave-assisted synthesis can accelerate reactions and sometimes alter selectivity due to rapid, uniform heating.[2][13][14]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound, substituted hydrazine (1.0-1.2 equivalents), and a suitable solvent (e.g., ethanol, acetic acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
Cooling and Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Analysis: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Analyze the product to determine the regioisomeric ratio.
Visualization: Reaction Mechanism of Knorr Pyrazole Synthesis
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- Vila, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Vila, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- Jacob, R. G., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition.
- Li, J., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
- Silva, V. L. M., et al. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
- Gomaa, M. A.-M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Bakherad, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.
- Ötvös, S. B., et al. (2019). Schematic representation of the two-step continuous-flow pyrazole synthesis. ResearchGate.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Silva, V. L. M., et al. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.
- Aydın, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Grygorenko, O. O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
- Singh, R. P., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology.
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- De La Cruz, D. N., et al. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Kim, H. T., et al. (2017). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Angewandte Chemie International Edition.
- Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing.
- De la Fuente, A., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate.
- Buriol, L., et al. (2018). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
- Sharma, A., et al. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate.
- Wang, D., et al. (2014). Cascade regioselective synthesis of pyrazoles from nitroallylic acetates and N-tosyl hydrazine. Semantic Scholar.
- Grygorenko, O. O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
- Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed.
- da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Bentarfa, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrazoles
Welcome to our dedicated technical support center for navigating the complexities of catalyst selection in pyrazole cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for pyrazole cross-coupling reactions, providing concise answers and foundational knowledge.
Q1: What are the most common palladium catalysts used for cross-coupling reactions with pyrazoles?
A1: The choice of palladium catalyst is crucial and depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura couplings, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precursors, often used in combination with phosphine ligands.[1][2] Pre-formed catalysts, such as those derived from bulky biarylphosphine ligands (e.g., XPhos, SPhos), are also highly effective, particularly for challenging substrates.[3][4] For Buchwald-Hartwig aminations, similar palladium sources are employed, with the ligand choice being paramount for success.[2][5][6]
Q2: How does the halogen on the pyrazole ring affect catalyst selection and reaction conditions?
A2: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[7] 4-Iodo-pyrazoles are the most reactive and can often be coupled under milder conditions.[7] 4-Bromo-pyrazoles are also widely used and effective substrates.[1][2] 4-Chloro-pyrazoles are more challenging due to the strength of the C-Cl bond and typically require more active and specialized catalyst systems, often involving bulky, electron-rich phosphine ligands.[7][8]
Q3: What is the role of the phosphine ligand, and how do I choose the right one?
A3: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination, the key steps in the catalytic cycle.[8][9] The electronic and steric properties of the ligand significantly impact the catalyst's activity and selectivity.[8][9]
-
Electron-rich and bulky ligands , such as tri-tert-butylphosphine or biaryl phosphines like XPhos and SPhos, are highly effective for cross-coupling reactions as they promote both oxidative addition and reductive elimination.[4][8]
-
Bidentate phosphine ligands , like 1,1'-bis(diphenylphosphino)ferrocene (dppf), can also be effective, particularly in Suzuki-Miyaura reactions.[10]
The optimal ligand often depends on the specific substrates and reaction type, and screening of several ligands may be necessary.[9]
Q4: Can copper catalysts be used for cross-coupling reactions of pyrazoles?
A4: Yes, copper catalysts are particularly useful for N-arylation reactions of pyrazoles (a type of Ullmann condensation).[11][12][13] Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a diamine ligand.[11][12] Copper-catalyzed reactions can be a valuable alternative to palladium-catalyzed systems, especially for forming C-N bonds.[11][13]
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered during pyrazole cross-coupling experiments.
Low or No Yield
Q: I am attempting a Suzuki-Miyaura coupling of a 4-bromopyrazole with an arylboronic acid, but I am getting very low to no product. What are the likely causes and how can I fix it?
A: Low or no yield in a Suzuki-Miyaura coupling of 4-bromopyrazole can stem from several factors. Here's a systematic approach to troubleshooting:
1. Catalyst and Ligand Inactivity:
-
Cause: The chosen palladium precursor and/or ligand may not be active enough for the specific substrate. The unprotected N-H on the pyrazole ring can sometimes inhibit the catalyst.[3]
-
Solution:
-
Switch to a more active, pre-formed catalyst system. Buchwald's G3 or G4 precatalysts with ligands like XPhos or SPhos are often more effective.
-
Increase the catalyst loading, typically from 1-2 mol% to 3-5 mol%.[14]
-
Ensure the phosphine ligand is not oxidized; use fresh or properly stored ligand.
-
2. Inappropriate Base or Solvent:
-
Cause: The base may not be strong enough to facilitate the transmetalation step, or the solvent may not be suitable for the reaction.
-
Solution:
3. Reaction Temperature and Time:
-
Cause: The reaction may not have reached the necessary activation energy or has not been allowed to proceed for a sufficient duration.
-
Solution:
Side Reactions: Debromination
Q: In my Suzuki-Miyaura coupling of 4-bromopyrazole, I am observing a significant amount of the debrominated pyrazole as a byproduct. What causes this and how can I prevent it?
A: The formation of a debrominated side product, known as hydrodehalogenation, is a common issue in palladium-catalyzed cross-coupling reactions.[15]
1. Formation of Palladium-Hydride Species:
-
Cause: The debromination is often caused by the formation of a palladium-hydride (Pd-H) species, which can then react with the bromopyrazole to replace the bromine with a hydrogen atom.[15] This can be promoted by certain bases and protic solvents.[15]
-
Solution:
-
Choice of Base: Use a non-coordinating, anhydrous base like potassium phosphate (K₃PO₄) instead of stronger, more coordinating bases.
-
Solvent System: Use anhydrous solvents. If a co-solvent is needed, ensure it is thoroughly degassed.
-
2. Catalyst System:
-
Cause: The ligand may not be sufficiently stabilizing the palladium catalyst, leading to the formation of undesired catalytic species.[15]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can help to suppress the formation of Pd-H species and promote the desired cross-coupling pathway.
-
Buchwald-Hartwig Amination Issues
Q: I am struggling with the Buchwald-Hartwig amination of a 4-iodopyrazole with a primary aliphatic amine. The reaction is sluggish and gives a complex mixture of products. What should I try?
A: The Buchwald-Hartwig amination of pyrazoles, especially with aliphatic amines, can be challenging. Here are some key considerations:
1. Ligand Selection:
-
Cause: The choice of ligand is critical for the success of Buchwald-Hartwig reactions.[16] Aliphatic amines can be particularly challenging substrates.
-
Solution:
2. Substrate-Specific Issues:
-
Cause: Primary amines bearing a β-hydrogen can undergo β-hydride elimination from the palladium complex, leading to low yields.[2] Additionally, unprotected amino groups on the pyrazole ring can interfere with the catalyst.[5]
-
Solution:
3. Base Selection:
-
Cause: A strong, non-nucleophilic base is required for the deprotonation of the amine.
-
Solution:
-
Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations.[16]
-
Catalyst and Ligand Selection Guide (Table)
The following table provides a general guide for selecting catalyst systems for common cross-coupling reactions of pyrazoles. Note that optimization is often required for specific substrates.
| Reaction Type | Pyrazole Halide | Recommended Palladium Source | Recommended Ligand(s) | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | I, Br | Pd(OAc)₂, Pd₂(dba)₃, or Precatalyst | XPhos, SPhos, dppf | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Suzuki-Miyaura | Cl | Pd₂(dba)₃ or Precatalyst | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | I, Br | Pd₂(dba)₂, Pd(OAc)₂ | tBuDavePhos, XPhos, BINAP | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | I, Br | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF |
| N-Arylation (Ullmann) | I, Br | CuI | N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol is a starting point and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1, 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for a pyrazole cross-coupling reaction.
Caption: A decision workflow for selecting a catalyst system for pyrazole cross-coupling.
References
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. BenchChem.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- MDPI. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(4), 3255-3267. [Link]
- Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
- Nayak, K. H., Bhaskaranp, R., Shamnad, A., & Beneesh, P. B. (2023). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 8(30), e202301824.
- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Sonogashira coupling.
Sources
- 1. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Preventing Decomposition of Palladium Catalysts in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling reactions: the decomposition of palladium catalysts. As a Senior Application Scientist, I understand that catalyst stability is paramount for achieving high yields, reaction consistency, and overall success in your synthetic endeavors. This guide is structured to provide you with not only troubleshooting steps but also a deeper understanding of the underlying mechanisms, empowering you to proactively design more robust reaction conditions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding palladium catalyst decomposition.
Q1: My reaction mixture turned black, and the reaction has stalled. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition, leading to the formation of palladium black.[1][2] Palladium black consists of inactive, agglomerated palladium particles that have fallen out of the catalytic cycle, effectively halting your reaction.[1][3] This is a common phenomenon where the active, soluble Pd(0) species, if not properly stabilized, aggregates into larger, insoluble, and catalytically inactive nanoparticles.[3]
Q2: What are the primary causes of palladium black formation?
A: The decomposition of the active Pd(0) catalyst into palladium black can be attributed to several key factors:
-
Ligand Dissociation: The protective ligand can dissociate from the palladium center, leaving a "naked" Pd(0) species that is prone to aggregation.[3]
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition and aggregation.[1]
-
Presence of Oxygen: Inadequate degassing and failure to maintain an inert atmosphere can lead to the oxidation of the Pd(0) catalyst, promoting decomposition pathways.[2][3]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium species. An inappropriate ligand may not provide sufficient steric bulk or electronic donation to prevent aggregation.[4][5]
-
Impurities: Certain impurities in starting materials or solvents, such as sulfur, can act as catalyst poisons, leading to deactivation.[6][7]
Q3: Can I still get some product even if palladium black has formed?
A: It is possible to obtain some product, as the decomposition may occur gradually throughout the reaction. However, the formation of palladium black is a clear indicator that the catalytic cycle has been compromised, leading to significantly lower yields and incomplete conversion of starting materials.[2]
Q4: Is it possible to reverse the formation of palladium black?
A: Once formed, palladium black is generally considered inactive and its precipitation is irreversible under typical Suzuki reaction conditions. The focus should therefore be on preventing its formation from the outset.
Troubleshooting Guide: A Systematic Approach
When encountering catalyst decomposition, a systematic approach to troubleshooting is essential. This guide will walk you through a logical sequence of experimental adjustments.
Issue 1: Rapid Formation of Palladium Black Early in the Reaction
This often points to a fundamental issue with the reaction setup or the stability of the catalytic system under the initial conditions.
Causality & Explanation:
Rapid decomposition suggests that the active Pd(0) species is highly unstable from the moment it is generated. This could be due to a very fast dissociation of the ligand, immediate exposure to oxygen, or an excessively high initial reaction temperature.
Troubleshooting Protocol:
-
Verify Inert Atmosphere:
-
Re-evaluate Reaction Temperature:
-
Assess Ligand Choice:
-
Action: If using a simple phosphine ligand like PPh₃, consider switching to a more robust ligand system.
-
Rationale: Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to stabilize the monoligated Pd(0) species, which is often the active catalyst, preventing aggregation.[4][11]
-
Issue 2: Gradual Formation of Palladium Black and Stalling Reaction
This scenario suggests that the catalyst is initially active but deactivates over the course of the reaction.
Causality & Explanation:
The catalyst may be slowly degrading due to factors like gradual ligand oxidation, the presence of slow-acting impurities, or instability of the palladium intermediates in the catalytic cycle. The choice of base and its interaction with the catalyst can also play a significant role over time.[12]
Troubleshooting Protocol:
-
Optimize Ligand-to-Palladium Ratio:
-
Action: Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.5:1 or 2:1).
-
Rationale: An excess of the ligand in solution can help prevent dissociation from the palladium center and maintain the stability of the active catalytic species.[4]
-
-
Screen Different Bases:
-
Action: If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃ or K₃PO₄.[4]
-
Rationale: The choice of base can influence the reaction mechanism and the stability of palladium intermediates. In some cases, strong bases can promote side reactions that lead to catalyst decomposition.[12]
-
-
Purify Starting Materials:
Issue 3: Inconsistent Results and Poor Reproducibility
When identical reaction setups give varying degrees of catalyst decomposition, subtle and often overlooked factors are likely at play.
Causality & Explanation:
Inconsistent results often stem from variations in the quality of reagents or solvents, or minor differences in experimental setup that affect the concentration of dissolved oxygen or moisture. The age and storage of the palladium precatalyst can also be a factor.
Troubleshooting Protocol:
-
Use High-Purity Reagents and Solvents:
-
Standardize Degassing Procedure:
-
Action: Implement a consistent and thorough degassing protocol for every reaction.
-
Rationale: Even small amounts of residual oxygen can have a significant impact on catalyst stability, leading to variability in results.[2]
-
-
Evaluate Pre-catalyst Quality:
-
Rationale: Pd(0) precatalysts can degrade upon exposure to air, leading to lower concentrations of the active catalyst and inconsistent performance.[13]
Advanced Preventative Strategies
For challenging substrates or when aiming for very low catalyst loadings, consider these advanced strategies.
Ligand Selection: The First Line of Defense
The choice of ligand is arguably the most critical factor in preventing catalyst decomposition.
| Ligand Type | Key Features | When to Use |
| Triarylphosphines (e.g., PPh₃) | - Basic, foundational ligands. | Simple, activated substrates. |
| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | - Bulky and electron-rich. - Stabilize monoligated Pd(0) species.[4] | Hindered substrates, aryl chlorides, and when seeking high catalyst activity.[4][11] |
| N-Heterocyclic Carbenes (NHCs) | - Strong σ-donors. - Form very stable complexes with palladium. | When high thermal stability is required. |
Experimental Workflow for Preventing Catalyst Decomposition
This workflow provides a step-by-step guide to setting up a Suzuki reaction with catalyst stability in mind.
Caption: A robust workflow for setting up Suzuki reactions to minimize catalyst decomposition.
Visualizing Decomposition Pathways
Understanding the pathways to catalyst deactivation can help in diagnosing problems.
Caption: Key decomposition pathways for palladium catalysts in Suzuki reactions.
Analytical Methods for Detecting Decomposition
While visual observation of palladium black is a strong indicator, more quantitative methods can be employed.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): These techniques can precisely quantify the amount of palladium that has leached into the solution versus what remains in the solid precipitate, providing a quantitative measure of decomposition.[14][15]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the size and morphology of palladium nanoparticles, confirming their aggregation.[10]
By understanding the causes of palladium catalyst decomposition and systematically applying the troubleshooting and preventative strategies outlined in this guide, you can significantly improve the robustness and success rate of your Suzuki-Miyaura cross-coupling reactions.
References
- Slavětínská, L., et al. (2021). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Yasar, S., et al. (2017). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Reddit. (2022). Formation of palladium black during Suzuki coupling : r/Chempros. Reddit.
- de Vries, J. G. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate.
- Gorbunova, Y. G., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Narayanan, R., & El-Sayed, M. A. (2003). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
- Sinha, S., et al. (2015). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
- Mganga, P. M., et al. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
- AIChE. (n.d.). (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE Proceedings.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Ye, R., et al. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate.
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Izmailov, R. R., et al. (2024). Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atomic emission spectrometry (ICP-AES). OUCI.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit.
- ResearchGate. (2025). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate.
- Narayanan, R., & El-Sayed, M. A. (2003). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. ResearchGate.
- Narayanan, R., & El-Sayed, M. A. (2003). Effect of catalysis on the stability of metallic nanoparticles: Suzuki reaction catalyzed by PVP-palladium nanoparticles. PubMed.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Smith, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- Gorbunova, Y. G., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- ACS Catalysis. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Publications.
- Libera, J. A., et al. (2010). Palladium Catalysts Synthesized by Atomic Layer Deposition for Methanol Decomposition. Chemistry of Materials.
- Meduri, P., et al. (2018). Unique Structural Characteristics of Catalytic Palladium/Gold Nanoparticles on Graphene. Frontiers in Mechanical Engineering.
- Biffis, A., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (2025). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
- ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate.
- Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.cn]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Determination of palladium content in catalysts based on different carbon supports by inductively coupled plasma — atom… [ouci.dntb.gov.ua]
- 15. arborassays.com [arborassays.com]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
Technical Support Center: Managing Impurities from Hydrazine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazine and its hydrate are powerful reducing agents and versatile building blocks in chemical synthesis, particularly within the pharmaceutical industry for creating active pharmaceutical ingredients (APIs). [1][2]However, its high reactivity and manufacturing processes can lead to the presence of various impurities that may compromise the yield, safety, and efficacy of the final drug product. [3]This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and mitigate impurities originating from hydrazine starting materials.
This section addresses common initial questions about the nature and impact of hydrazine impurities.
Q1: What are the most common types of impurities found in hydrazine hydrate?
A1: Impurities in hydrazine hydrate, particularly grades produced via the ketazine process, can be broadly categorized into organic and inorganic contaminants. [1][4]
-
Organic Impurities: These are often remnants from the synthesis process. They include unreacted starting materials, intermediates, and by-products such as various alcohols, ketones, amines, amides, oximes, and heterocyclic compounds like pyrazoles and pyridazines. [1]The Total Organic Carbon (TOC) content is a key measure of these impurities and can range from 500 to 1,500 ppm in standard grades. [1]* Inorganic Impurities: These can include dissolved salts (e.g., chlorides), metallic ions (e.g., iron, copper, lead), and non-volatile materials. [2][5]Metallic ions are particularly problematic as they can catalyze the decomposition of hydrazine. [6]* Degradation Products: Hydrazine itself can slowly degrade, especially when exposed to air, heat, or catalytic surfaces, yielding nitrogen and ammonia. [6][7] Q2: How can these impurities negatively impact my synthesis?
A2: The impact of impurities can range from minor yield reduction to complete reaction failure or the formation of hazardous by-products.
-
Reaction Inhibition/Side Reactions: Catalytic metal ions can accelerate the decomposition of hydrazine, reducing the amount available for your desired reaction. [6]Organic impurities can compete in side reactions, such as the formation of unwanted hydrazones or azines, leading to a complex product mixture and lower yields. [8]* Compromised Product Quality: Impurities can be incorporated into the final API, affecting its purity, stability, and safety profile. [3]* Formation of Genotoxic Impurities (GTIs): This is a critical concern in pharmaceutical development. Certain hydrazine-related impurities can lead to the formation of potent carcinogens, such as N-nitrosamines (e.g., NDMA), under specific reaction conditions. [9][10]Regulatory bodies have stringent limits on such impurities. [11][12] Q3: What are the key differences in impurity profiles between anhydrous hydrazine and hydrazine hydrate?
A3: Anhydrous hydrazine is more reactive and hygroscopic, meaning it readily absorbs moisture and carbon dioxide from the atmosphere. [6]While both can contain similar synthesis-related impurities, anhydrous hydrazine poses a greater handling and stability challenge. Hydrazine hydrate solutions (e.g., 64% or 35% in water) are generally less flammable, less toxic, and more stable, making them a safer alternative for many applications. [13]The primary difference is the high concentration of water in the hydrate, which can be considered an impurity in non-aqueous reactions.
Q4: How should I properly store hydrazine to prevent the formation of degradation impurities?
A4: Proper storage is critical to maintaining the purity and stability of hydrazine.
-
Inert Atmosphere: Store under a nitrogen blanket to prevent contact with atmospheric oxygen and carbon dioxide. [14][15]* Material Compatibility: Use containers made of compatible materials like specific stainless steels. Avoid contact with metals like iron, copper, and lead, as well as their oxides, which catalyze decomposition. [15]* Temperature and Light: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, or open flames. [14][15]* Segregation: Keep hydrazine isolated from oxidizing agents and acids to prevent violent reactions. [6][15]
Part 2: Troubleshooting Guide - Identification and Analysis
This section provides a structured approach to identifying and quantifying impurities.
Issue: My reaction is giving low yields or unexpected by-products, and I suspect the hydrazine source.
This troubleshooting workflow helps diagnose potential impurity issues in your hydrazine starting material.
Sources
- 1. data.epo.org [data.epo.org]
- 2. Hydrazine hydrate - IRO Water Treatment [irowater.com]
- 3. veeprho.com [veeprho.com]
- 4. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 5. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sielc.com [sielc.com]
- 12. fda.gov [fda.gov]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. arxada.com [arxada.com]
Optimizing reaction time and temperature for pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, specifically focusing on the critical interplay of reaction time and temperature.
Frequently Asked questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of pyrazoles.
Q1: My pyrazole synthesis reaction is resulting in a low yield. What are the most likely causes related to time and temperature?
A1: Low yields in pyrazole synthesis are frequently tied to suboptimal reaction time and temperature. Here's a breakdown of the primary causes:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or a temperature that is too low to provide the necessary activation energy for the cyclocondensation and dehydration steps.[1] For many traditional methods, refluxing for 5-6 hours is a starting point, but this can vary significantly based on the substrates.[1]
-
Decomposition of Reactants or Products: Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials, intermediates, or the final pyrazole product.[2] Some intermediates can be sensitive to air oxidation, which is exacerbated at higher temperatures.[2]
-
Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts, such as polymeric materials or tars, which consume your reactants and complicate purification.[2]
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] This will help you determine the optimal point to stop the reaction, maximizing the yield of your desired product while minimizing degradation and side-product formation.
Q2: I am observing the formation of regioisomers in my pyrazole synthesis. How does temperature influence this?
A2: Temperature can be a critical factor in controlling the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction may shift to thermodynamic control, favoring the formation of the most stable regioisomer.
-
Solvent Effects: The choice of solvent in conjunction with temperature can also dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity compared to standard solvents like ethanol, even at room temperature.[4]
Recommendation: If you are struggling with poor regioselectivity, consider running the reaction at a lower temperature. Additionally, exploring different solvent systems, particularly fluorinated alcohols, can be highly effective.[4]
Q3: Can microwave-assisted synthesis help optimize my reaction time and temperature?
A3: Absolutely. Microwave-assisted synthesis has emerged as a powerful technique for optimizing pyrazole synthesis.[5][6]
-
Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes.[5][6]
-
Improved Yields: The rapid and efficient heating provided by microwaves often leads to higher product yields compared to conventional heating methods.[5][6]
-
Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, which can be crucial for minimizing side reactions and improving selectivity.
Example: In one study, the synthesis of certain pyrazole derivatives that required 7-9 hours under conventional reflux was completed in 9-10 minutes with improved yields using microwave assistance.[5] Another study showed that a reaction taking 10-12 hours under reflux gave lower yields (59-71%) compared to the same reaction in a microwave reactor (5-7 minutes).[6]
Q4: What is the typical temperature range for a Knorr pyrazole synthesis?
A4: The Knorr pyrazole synthesis, a classic method involving the reaction of a hydrazine with a 1,3-dicarbonyl compound, is typically performed under acidic conditions.[7][8] The optimal temperature can vary widely depending on the specific substrates and solvent used.
-
Room Temperature to Reflux: Reactions can be run anywhere from room temperature to the reflux temperature of the solvent.[9] For example, some reactions proceed efficiently at room temperature in solvents like N,N-dimethylacetamide, yielding high percentages of the product.[9]
-
Acid Catalysis: The presence of an acid catalyst is crucial.[7] The mechanism involves acid-catalyzed imine formation, followed by cyclization and dehydration.[7][8]
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC. If the reaction is slow, you can gradually increase the temperature.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your pyrazole synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Reaction temperature is too low: Insufficient energy to overcome the activation barrier. - Reaction time is too short: The reaction has not gone to completion.[1] - Decomposition at high temperature: Reactants or product are degrading.[2] | - Gradually increase the reaction temperature in increments of 10-20 °C, monitoring by TLC. - Extend the reaction time, checking for product formation at regular intervals.[1] - If decomposition is suspected, run the reaction at a lower temperature for a longer period. |
| Formation of Multiple Products (Poor Selectivity) | - Formation of regioisomers: With unsymmetrical 1,3-dicarbonyls, the hydrazine can attack either carbonyl group.[3] - Side reactions: High temperatures can promote the formation of byproducts.[2] | - Lower the reaction temperature to favor kinetic control. - Experiment with different solvents, such as fluorinated alcohols (TFE, HFIP), which can enhance regioselectivity.[4] - Consider using a milder catalyst or base. |
| Presence of Tarry or Polymeric Byproducts | - Excessively high reaction temperature: Leads to uncontrolled side reactions and polymerization.[2] - Prolonged reaction time: Allows for the accumulation of degradation products. | - Reduce the reaction temperature significantly. - Monitor the reaction closely and stop it as soon as the starting materials are consumed.[2] - Ensure high-purity starting materials and solvents. |
| Reaction Stalls (Does Not Go to Completion) | - Insufficient catalyst activity: The catalyst may not be effective at the chosen temperature. - Reversible reaction: The equilibrium may not favor product formation under the current conditions. | - Increase the catalyst loading or try a different catalyst. A wide range of catalysts, from acetic acid to silver triflate, have been reported.[10] - If dehydration is the rate-limiting step, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water.[11] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis.
Detailed Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This protocol details a standard procedure for the synthesis of a simple pyrazole derivative.
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirring
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-pentanedione (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase).
-
Once the starting materials are consumed (typically after 1-2 hours), allow the reaction to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives
This protocol provides a general guideline for a one-pot, solvent-free microwave synthesis.[12][13]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Substituted hydrazine
-
Aldehyde
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the β-ketoester (1.5 equivalents), hydrazine (1 equivalent), and aldehyde (1 equivalent).[12]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a power of approximately 420 W for 10 minutes.[12] Note: Optimal power and time should be determined for each specific reaction.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid can be triturated with a suitable solvent (e.g., ethyl acetate) and collected by filtration to yield the purified product.[12]
General Mechanism of Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines
Caption: Generalized mechanism for the Knorr pyrazole synthesis.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). BenchChem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(18), 5487.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). The Journal of Organic Chemistry, 85(15), 9924–9934.
- Process for the preparation of pyrazoles. (1980). Google Patents.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Optimization of reaction conditions for pyrazoline synthesis. (n.d.). BenchChem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6543.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry, 22(38), 7625-7645.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 1184–1235.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules, 15(5), 3593–3603.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2014). Organic Letters, 16(15), 4062–4065.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega, 6(42), 28099–28112.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances, 15(1), 1-20.
- Knorr Pyrazole Synthesis (M. Pharm). (2021). SlideShare.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Various methods for the synthesis of pyrazole. (2022). ResearchGate.
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2020). Beilstein Journal of Organic Chemistry, 16, 121–131.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules, 25(11), 2584.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(11), 2415-2422.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(23), 8967–8970.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33815-33840.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2016). Molecules, 21(9), 1221.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). The Journal of Organic Chemistry, 72(23), 8967-8970.
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (2023). ResearchGate.
- Preventing degradation of pyrazole compounds during synthesis. (n.d.). BenchChem.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1774.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). The Journal of Organic Chemistry, 86(17), 12108–12117.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (2019). GalChimia.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6296.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Heterocyclic Chemistry, 1(1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Effect of base and solvent choice on Suzuki coupling of pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura coupling of pyrazoles. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this powerful C-C bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to address the common challenges you may encounter in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Suzuki coupling of pyrazoles, with a focus on the critical roles of the base and solvent.
Q1: My Suzuki coupling reaction has a low or no yield. What are the primary factors I should investigate?
When a Suzuki coupling of a pyrazole fails or provides a low yield, a systematic evaluation of the reaction parameters is essential. The interplay between the base, solvent, and catalyst is often the root cause.
Initial Checks:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligands are not degraded. For challenging couplings, consider using air- and moisture-stable precatalysts.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of your halopyrazole and boronic acid or ester. Boronic acids, in particular, can degrade over time through processes like protodeboronation.[1][3]
Base and Solvent Considerations:
The choice of base and solvent is highly interdependent and crucial for a successful reaction. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5][6]
-
Inadequate Base Strength: The base must be strong enough to facilitate the formation of the boronate but not so strong as to cause degradation of your starting materials or products.[1] For pyrazoles, which can act as ligands and inhibit the catalyst, the right base is critical.[7][8][9]
-
Poor Solubility: If the chosen base is not soluble in the reaction solvent, it can lead to slow and inefficient reactions. For instance, cesium carbonate (Cs₂CO₃) often provides excellent yields, partly due to its higher solubility in many organic solvents compared to other carbonate bases.[4]
-
Solvent-Base Mismatch: The solvent not only dissolves the reactants but also influences the reactivity of the base and the stability of the catalytic intermediates.[10][11] Polar aprotic solvents like DMF or dioxane are commonly used, often with an aqueous component to aid in dissolving the inorganic base.[12]
Q2: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I mitigate this?
Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich or heteroaryl boronic acids.[1]
-
Switch to a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can be highly effective.[1][2] This may require using an organic-soluble base and ensuring all reagents and solvents are scrupulously dried.
-
Use of Boronic Esters: Pinacol esters or other boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.[3][13]
Q3: My reaction is sluggish, or the conversion is incomplete, especially with an N-unprotected pyrazole. What's happening?
N-unprotected pyrazoles and other nitrogen-rich heterocycles can be challenging substrates because the nitrogen lone pair can coordinate to the palladium center, inhibiting the catalyst.[7][8][9]
-
Ligand Choice is Key: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can help to stabilize the active catalytic species and prevent catalyst inhibition by the pyrazole nitrogen.[9]
-
Base Selection: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often effective for coupling reactions involving heteroaryl substrates.[4][9] It can deprotonate the pyrazole NH, but the resulting pyrazolate is often less coordinating than the neutral pyrazole.
-
Protecting Groups: While the goal is often to use unprotected heterocycles, in some cases, N-protection of the pyrazole can be a viable strategy to prevent catalyst inhibition and improve yields.[9]
Frequently Asked Questions (FAQs)
Q1: Which base should I choose as a starting point for my pyrazole Suzuki coupling?
For a general starting point, a moderately strong inorganic base is often a good choice.
| Base | Common Applications & Considerations |
| Sodium Carbonate (Na₂CO₃) | A cost-effective and widely used base that is effective for a broad range of substrates. Often a good first choice for reaction optimization.[4][14][15] |
| Potassium Carbonate (K₂CO₃) | Similar to Na₂CO₃, but its solubility can differ, potentially influencing reaction kinetics.[4] |
| Potassium Phosphate (K₃PO₄) | A strong, non-nucleophilic base that is particularly effective for heteroaryl substrates and can help prevent side reactions.[4][9] |
| Cesium Carbonate (Cs₂CO₃) | Often provides excellent yields, especially with challenging substrates, due to its higher solubility in organic solvents. However, it is more expensive.[4] |
Q2: What is the role of water in my Suzuki coupling, and should I use aqueous or anhydrous conditions?
Water can play multiple beneficial roles in a Suzuki coupling. It can help dissolve the inorganic base, and in some cases, hydroxide ions can participate in the catalytic cycle.[5][16] Aqueous solvent systems (e.g., dioxane/water, THF/water) are very common and often highly effective.[12][17][18]
However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[1] The decision to use aqueous or anhydrous conditions should be based on the stability of your specific substrates.
Q3: How does the solvent choice impact the reaction outcome?
The solvent has a profound impact on the reaction rate, selectivity, and catalyst stability.[10][19] It can influence the solubility of reagents, the efficacy of the base, and can even coordinate to the palladium catalyst.[10][20]
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are the most common solvents for Suzuki couplings. They are generally good at dissolving the organic starting materials and the organopalladium intermediates.[12]
-
Protic Solvents (e.g., Water, Alcohols): Often used as a co-solvent with a polar aprotic solvent to dissolve the inorganic base.[11] However, the use of protic solvents can sometimes lead to unwanted side reactions like protodeboronation.[11]
-
Nonpolar Solvents (e.g., Toluene): Can also be effective, particularly in anhydrous reactions. The choice of solvent can sometimes influence the chemoselectivity of the reaction if multiple reactive sites are present on the substrate.[11]
Experimental Protocols
General Procedure for Suzuki Coupling of a Halopyrazole
This protocol provides a robust starting point for the Suzuki coupling of a halopyrazole with an arylboronic acid.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrazole (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[21]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Decision Workflow for Base and Solvent Selection
Caption: A decision-making workflow for troubleshooting pyrazole Suzuki couplings.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Le, C. M., Prim, D., & Gandon, V. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(15), 6268–6275. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1344-1351. [Link]
- Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1344-1351. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9). [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Černochová, Z., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12553-12568. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction a.
- Štefan, T., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 443-452. [Link]
- Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a.
- Rahman, M. M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(17), 4766-4769. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 2(1), 123-129. [Link]
- Wang, K.-H., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(12), 20684-20697. [Link]
- Khera, R., et al. (2011).
- Lee, C.-Y., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(10), 3494-3505. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12895-12902. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Dehalogenation side reactions in Suzuki coupling of halopyrazoles
Technical Support Center: Suzuki Coupling of Halopyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in the synthesis of functionalized pyrazoles: dehalogenation side reactions during Suzuki-Miyaura cross-coupling . Our goal is to move beyond simple procedural lists and offer a causative understanding of the problem, enabling you to rationally design and optimize your experiments for success.
Section 1: The Challenge of Dehalogenation in Pyrazole Chemistry
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance. For drug discovery professionals, it is an indispensable tool for modifying the pyrazole core, a privileged scaffold in many therapeutic agents. However, the reaction is not without its pitfalls.
One of the most common and yield-diminishing side reactions is hydrodehalogenation , where the halogen atom on the pyrazole ring is replaced by a hydrogen atom, leading to a non-functionalized byproduct.[1] This issue is particularly pronounced with N-heterocyclic substrates like pyrazoles. Their inherent electronic properties and potential to coordinate with the palladium catalyst can disrupt the catalytic cycle, creating a favorable kinetic window for the undesired dehalogenation pathway to compete with the desired cross-coupling.[1][2]
The Culprit: Palladium-Hydride (Pd-H) Species
The primary mechanistic origin of dehalogenation is the formation of a palladium-hydride (Pd-H) intermediate.[1][3] Once the active Pd(0) catalyst undergoes oxidative addition into the pyrazole-halogen bond to form the Pyrazole-Pd(II)-X complex, it stands at a critical juncture. Ideally, it proceeds through transmetalation with the boronic acid. However, if a hydride source is available, a competing pathway emerges. A Pd-H species can be generated, leading to a Pyrazole-Pd(II)-H intermediate that rapidly undergoes reductive elimination to yield the dehalogenated pyrazole and regenerate the Pd(0) catalyst.
Sources for the problematic hydride are ubiquitous in a typical reaction setup and can include:
-
The Base: Strong alkoxide bases are known culprits.
-
The Solvent: Protic solvents like alcohols can act as hydride donors.[1][3]
-
Water: While often required, trace impurities or excessive amounts can contribute.[4][5][6]
-
Reagent Impurities: Contaminants in the boronic acid or amine bases can also be a source.[7]
Caption: Competing pathways in Suzuki coupling of halopyrazoles.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter.
Q1: I'm observing a significant amount of the dehalogenated pyrazole byproduct. Where should I start my investigation?
A: This is the most common issue. A high level of dehalogenation indicates that the rate of the undesired hydrodehalogenation pathway is competitive with, or even faster than, the desired transmetalation/reductive elimination sequence. You should systematically evaluate four key areas: Substrate Halogen , Catalyst/Ligand System , Base , and Solvent . The following flowchart provides a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting dehalogenation.
Q2: How does the choice of halogen on my pyrazole (Cl, Br, I) affect dehalogenation?
A: This is a critical, and often counterintuitive, point. The reactivity for both the desired coupling and the undesired dehalogenation generally follows the order: I > Br > Cl .[1][2]
While an iodopyrazole will undergo oxidative addition most rapidly, it is also the most susceptible to dehalogenation. The relative instability of the Aryl-Pd-I intermediate provides a greater opportunity for side reactions. In a direct comparison for aminopyrazole substrates, it was found that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced propensity for dehalogenation.[2][8][9][10]
Expert Recommendation: Unless extremely high reactivity is required and other parameters can be perfectly optimized, start with the bromopyrazole . It often provides the best balance of reactivity for the Suzuki coupling while minimizing the dehalogenation side reaction. Chloropyrazoles are the least prone to dehalogenation but may require more active catalysts and harsher conditions to achieve good conversion.[11]
Q3: Which catalyst and ligand combination is best for suppressing dehalogenation?
A: Your choice of ligand is paramount. The goal is to select a ligand that accelerates the reductive elimination of the desired product, making it kinetically favored over the dehalogenation pathway.
For challenging substrates like halopyrazoles, standard ligands like PPh₃ are often insufficient. You should employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .[1]
-
Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective.[12] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step, especially for less reactive bromides and chlorides.
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr are also excellent choices, forming highly stable and active palladium complexes that can drive the reaction to completion quickly, leaving less time for side reactions.[13][14]
Furthermore, use a modern, well-defined precatalyst (e.g., XPhos Pd G2 or G3). These ensure the efficient and reliable generation of the active Pd(0) species, preventing side reactions that can occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.[2][12]
Q4: My choice of base seems to be the problem. Which bases should I use or avoid?
A: The base is crucial for the transmetalation step, but it can also be a primary source of hydrides.
-
Bases to Avoid: Be very cautious with strong alkoxide bases like sodium tert-butoxide (NaOtBu) or other metal alkoxides. While effective for some cross-couplings, they are known to generate Pd-H species and can significantly increase dehalogenation.[3]
-
Recommended Bases: Opt for weaker inorganic bases. Finely powdered potassium phosphate (K₃PO₄) is often the base of choice.[1][12] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also excellent alternatives.[1][2] These bases are less likely to act as hydride donors and provide a robust environment for the coupling of N-heterocycles.
Q5: Should I be concerned about my solvent system?
A: Absolutely. The solvent can be a direct participant in the dehalogenation pathway.
-
Solvents to Avoid: Avoid using alcohols (methanol, ethanol, isopropanol) as the primary solvent. They are well-documented hydride sources.[1][3] If a co-solvent is needed for solubility, their use should be minimized.
-
Recommended Solvents: Use aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene .[1] These are far less likely to generate Pd-H species.
-
The Role of Water: A small amount of water is often necessary to solubilize the inorganic base and facilitate transmetalation. However, ensure you use high-purity, degassed water. Excess water or the presence of impurities can be a proton source leading to dehalogenation.[1][4] The optimal solvent:water ratio (e.g., 10:1 Dioxane/H₂O) may require empirical optimization.[12]
Q6: The NH group on my pyrazole seems to be causing issues. Should I protect it?
A: Yes, this is a frequent source of problems. The pyrazole N-H is acidic and can be deprotonated by the base. This has two negative consequences:
-
Catalyst Inhibition: The resulting pyrazolate anion can coordinate strongly to the palladium center, inhibiting catalysis.[1][15]
-
Altered Electronics: Deprotonation increases the electron density of the pyrazole ring, which can affect the rates of the catalytic cycle steps.
Studies have shown that for related N-heterocycles like pyrroles, the absence of an N-protecting group leads to extensive dehalogenation.[16]
Expert Recommendation: If you are observing low yields and significant dehalogenation, protect the pyrazole nitrogen . Common and effective protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[16] This prevents catalyst inhibition and often leads to cleaner reactions and higher yields.
Q7: Does the quality of my boronic acid or its derivative matter?
A: Yes, significantly. While the halopyrazole is often the focus, the boron reagent plays a key role.
-
Purity is Paramount: Impurities in the boronic acid can poison the palladium catalyst, leading to a stalled or failed reaction. A stalled reaction provides more time for dehalogenation of the unreacted starting material to occur. Always use high-purity boronic acids from a reliable supplier.
-
Reactivity and Stability: A slow transmetalation step is a major contributor to dehalogenation, as it allows the Pyrazole-Pd(II)-X intermediate to linger and find other reaction pathways.[1] Highly active and stable boronic acids promote a faster forward reaction. If your boronic acid is prone to decomposition (protodeboronation), consider using a more stable derivative like a pinacol ester or a MIDA boronate .[3][17]
Section 3: Data Summary & Experimental Protocols
Table 1: Parameter Selection Guide for Mitigating Dehalogenation
| Parameter | Recommended Choice | Rationale | Avoid |
| Halogen | Bromine (Br) or Chlorine (Cl) | Best balance of reactivity vs. stability. Reduced propensity for dehalogenation.[2][8][9][10] | Iodine (I) |
| Catalyst | Palladium Precatalyst (e.g., XPhos Pd G3) | Ensures efficient formation of active Pd(0).[2][12] | Pd(OAc)₂, PdCl₂ (requires in situ reduction) |
| Ligand | Bulky, e⁻-rich phosphines (XPhos, SPhos ) or NHCs (IPr ) | Accelerates reductive elimination of the desired product.[1][12] | PPh₃ (often too slow) |
| Base | K₃PO₄ , K₂CO₃, Cs₂CO₃ | Effective for transmetalation without acting as a hydride source.[1][2] | NaOtBu, other alkoxides |
| Solvent | Aprotic: Dioxane , Toluene, THF (with controlled H₂O) | Inert and unlikely to generate Pd-H species.[1] | Alcohols (MeOH, EtOH) |
| N-H Group | Protect (e.g., Boc, SEM) | Prevents catalyst inhibition and unwanted electronic effects.[15][16] | Unprotected N-H |
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrazole with Minimized Dehalogenation
This protocol provides a robust starting point for the coupling of an N-protected bromopyrazole with an arylboronic acid.
Materials:
-
N-Protected Bromopyrazole (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., HPLC grade)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected bromopyrazole (1.0 equiv), arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can cause catalyst decomposition and boronic acid homocoupling.[7][12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a desired ratio (e.g., 10:1) and a substrate concentration of approximately 0.1 M.
-
Degassing (Optional but Recommended): For maximum rigor, subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction: Place the vessel in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the bromopyrazole starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.
References
- Jedinák, L., Tomanová, M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
- Jedinák, L., & Cankař, P. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Jedinák, L., Tomanová, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Jedinák, L., Tomanová, M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
- Orbach, M., Choudhury, J., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Navarro, O., Kaur, H., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.
- Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Institute of Science.
- van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
- Langer, P., et al. (2011). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Semantic Scholar.
- Nolan, S. P., & Carrow, B. P. (2013). Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Unexpected Results in Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole functionalization. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered in the lab. This resource moves beyond simple protocols to explain the "why" behind experimental phenomena, helping you troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in pyrazole functionalization.
Q1: My C-H functionalization is giving me a mixture of regioisomers. How can I improve selectivity?
A1: This is a frequent challenge stemming from the inherent electronic properties of the pyrazole ring. The C4-position is electron-rich and prone to electrophilic substitution, while the C3 and C5 positions are more electron-deficient.[1][2] Regioselectivity issues between C3 and C5 can also arise due to similar dissociation energies.[3]
Core Reason: The electronic nature of the pyrazole ring makes multiple positions reactive. Electrophilic attacks generally favor the C4 position, while metal-catalyzed C-H activation can occur at C3, C4, or C5 depending on the directing group and reaction conditions.[1][3]
Troubleshooting Steps:
-
Directing Groups: The most reliable strategy is to install a directing group on the pyrazole nitrogen (N1). Groups like pyridyl, pyrimidyl, or even a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) group can direct metal catalysts (e.g., Palladium, Rhodium) to a specific C-H bond, typically at C5.[4][5]
-
Protecting Groups: For N-unsubstituted pyrazoles, tautomerism can lead to mixtures of N-alkylation or N-arylation products.[3][6] Using a protecting group like tetrahydropyranyl (THP) can lock the tautomeric form and improve regioselectivity in subsequent reactions.[7]
-
Solvent and Ligand Tuning: In transition-metal-catalyzed reactions, the choice of solvent and ligand is critical. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to enhance regioselectivity in pyrazole formation from 1,3-diketones.[8] In C-H arylation, a protic solvent can increase the acidity of the C5-proton, favoring functionalization at that site.[9]
-
Steric Hindrance: Introducing a bulky substituent at a specific position can sterically block reactions at adjacent sites, thereby directing functionalization to the more accessible position.
Q2: I'm attempting a Suzuki-Miyaura coupling on my bromo-pyrazole, but the main product is the de-brominated starting material. What's happening?
A2: This is a classic case of a competing hydrodehalogenation side reaction, which is common in palladium-catalyzed cross-couplings, especially with electron-rich or sterically hindered substrates.[10]
Core Reason: The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond. If a source of hydride is available (e.g., from solvent, base, or boronic acid decomposition), it can intercept the palladium intermediate, leading to reductive elimination of the de-brominated product instead of the desired cross-coupled product.
Troubleshooting Flowchart:
Caption: Troubleshooting Suzuki Coupling Debromination.
Q3: My N-arylation of an unsymmetrical pyrazole gives a nearly 1:1 mixture of isomers. How can I control the regioselectivity?
A3: N-arylation of unsymmetrical pyrazoles is challenging due to the presence of two reactive nitrogen atoms. The outcome is often a mixture of N1 and N2 arylated products. The regioselectivity is influenced by steric effects, electronic effects, and the reaction conditions.
Key Strategies for Regiocontrol:
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will often direct the incoming aryl group to the less sterically hindered nitrogen.
-
Copper-Catalyzed Reactions: Copper-catalyzed N-arylation often provides different regioselectivity compared to palladium-catalyzed methods. Tuning the ligand in copper-catalyzed reactions with arynes has been shown to switch the site of arylation.[11][12]
-
Protecting Group Strategy: One approach is to protect the pyrazole, perform a C-H functionalization to install a group that introduces a steric bias, and then perform the N-arylation followed by removal of the directing group if necessary.
| Reaction Type | Common Conditions | Key to Regiocontrol |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(dba)₂), bulky phosphine ligand (e.g., tBuDavePhos), strong base (e.g., NaOtBu)[13][14] | Primarily driven by sterics. The aryl group adds to the less hindered nitrogen. |
| Ullmann Condensation | CuI catalyst, diamine ligand, base (e.g., K₂CO₃, Cs₂CO₃)[12][15] | Can be influenced by both sterics and electronics. Ligand choice is critical.[11] |
| Protecting Group Approach | 1. Protect (e.g., SEM-Cl). 2. Functionalize to create bias. 3. N-arylate. 4. Deprotect.[4] | Provides unambiguous regiocontrol by forcing the reaction at a single nitrogen. |
Section 2: In-Depth Troubleshooting Guides
Guide 1: Unexpected Ring Opening or Rearrangement
Problem: You've isolated a product that doesn't match the expected pyrazole structure. Mass spectrometry and NMR suggest a ring-opened or rearranged product.
Scenario Analysis:
Pyrazole rings are generally stable to oxidation and reduction, but can undergo ring-opening under specific conditions.[1]
Potential Causes & Solutions:
-
Strong Base/Nucleophile Attack:
-
Cause: Strong bases, particularly organolithium reagents at non-cryogenic temperatures, can deprotonate the C3 position, leading to ring cleavage.[1][2]
-
Mechanism: Deprotonation at C3 initiates a cascade that can lead to various acyclic products.
-
Solution: When using strong bases for deprotonation (e.g., for lithiation at C5), maintain very low temperatures (e.g., -78 °C). Consider using milder bases like lithium diisopropylamide (LDA) or performing a halogen-metal exchange instead of direct deprotonation.
-
-
Reaction with Activated Alkynes:
-
Cause: Pyrazolines (the non-aromatic dihydro-precursors to pyrazoles) can undergo unexpected ring-opening when reacted with activated alkynes like dimethyl acetylenedicarboxylate (DMAD).[16]
-
Solution: Ensure that your pyrazole starting material is fully aromatized. If synthesizing the pyrazole from a pyrazoline, confirm complete oxidation before proceeding to the next step.
-
-
Nitrene-Mediated Rearrangement:
-
Cause: The formation of a transient pyrazole nitrene, for example from an azidopyrazole, can initiate a ring-opening/recyclization cascade, leading to unexpected products like 1,2,4-triazoles or other rearranged heterocycles.[17][18]
-
Solution: This is a more complex, substrate-dependent issue. If you suspect this pathway, re-evaluate the synthetic route to avoid precursors that could form a nitrene under the reaction conditions.
-
Diagnostic Workflow:
Caption: Diagnosing Pyrazole Ring Instability.
Guide 2: Failure of C-H Activation/Functionalization
Problem: You are attempting a direct C-H functionalization (e.g., arylation, alkenylation) on the pyrazole core, but you only recover the starting material.
Scenario Analysis:
Direct C-H functionalization is a powerful but sensitive method. Success hinges on the correct catalyst, directing group, and reaction conditions.[5][19]
Systematic Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Issue: The palladium, rhodium, or other transition metal catalyst may be inactive or poisoned.
-
Protocol:
-
Run a positive control reaction with a known, reliable substrate to confirm catalyst activity.
-
Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can deactivate many catalysts.
-
Use a freshly opened bottle of catalyst or a pre-catalyst, as prolonged storage can lead to degradation.
-
-
-
Evaluate the Directing Group (DG):
-
Issue: The directing group may be poorly coordinated to the metal center or electronically unsuitable.
-
Protocol:
-
The N2 nitrogen of the pyrazole ring itself can act as a directing group, but this is often weak.[5]
-
Install a stronger, well-established directing group on N1. The choice of DG can influence which position is functionalized.
-
SEM Group: A powerful and removable DG for sequential C5 and C3 functionalization.[4]
-
Pyridyl/Pyrimidyl Groups: Often used to direct C5 functionalization.
-
-
-
Optimize Reaction Parameters:
-
Issue: Incorrect temperature, solvent, or additives can prevent the reaction from proceeding.
-
Protocol: A systematic screening of parameters is necessary.
-
Parameter Optimization Table:
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Pd(OAc)₂ | PdCl₂(dppf) | XPhosPdG3[10] | Ligand electronics and sterics are crucial for C-H activation. |
| Solvent | Toluene | Dioxane | Acetonitrile | Solvent polarity can affect catalyst solubility and reactivity. |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Base strength influences the rate of the C-H cleavage step. |
| Temperature | 80 °C | 110 °C | 140 °C (Microwave) | C-H activation often requires significant thermal energy. |
| Additive | None | Ag₂CO₃ | PivOH | Additives can act as oxidants or proton shuttles to facilitate the catalytic cycle. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol is optimized to minimize hydrodehalogenation.[10][20]
-
Reagent Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromopyrazole (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).[10]
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2.5 mol%) and ligand (if required, e.g., XPhos, 5 mol%).[10]
-
-
Reaction Setup:
-
Add degassed solvent (e.g., dioxane/water 4:1 mixture). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: SEM-Group Directed C5-Arylation of Pyrazole
This protocol demonstrates the use of a removable directing group for precise regiocontrol.[4]
-
SEM Protection:
-
To a solution of pyrazole (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stir for 30 minutes, then add SEM-Cl (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench carefully with water and extract with ethyl acetate. Purify to obtain N-SEM-pyrazole.
-
-
C5-Arylation:
-
In a glovebox, combine N-SEM-pyrazole (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand like SPhos (10 mol%), and potassium pivalate (PivOK, 2.0 equiv).
-
Add anhydrous solvent (e.g., t-amyl alcohol).
-
Seal the vessel and heat to 120 °C for 24 hours.
-
Cool, dilute, and perform an aqueous workup. Purify by column chromatography to yield the 5-aryl-N-SEM-pyrazole.
-
-
SEM Deprotection:
-
Dissolve the 5-aryl-N-SEM-pyrazole in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid (e.g., MgBr₂·OEt₂) or a fluoride source (e.g., TBAF) and stir at room temperature until deprotection is complete (monitor by TLC).
-
Perform an aqueous workup and purify to obtain the final 5-aryl-pyrazole.
-
References
- Shaikh, A. A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Gudimalla, N., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
- da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Etemadi-Davan, E., et al. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Daugulis, O., et al. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC - NIH.
- Samb, I., & Gaye, M. L. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Al-Hourani, B. J. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.
- Harusawa, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Kinzel, T., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Bakulev, V. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
- Adib, M., et al. (2015). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing).
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF.
- Fustero, S., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- Hii, K. K., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Fustero, S., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications.
- PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Fors, B. P., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.
- ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model.
- Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- ResearchGate. (2025). Unexpected Pyrazole → 1,2,4Triazole Ring Transformation.
- Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. RSC Publishing.
- ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation.
- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- The Journal of Organic Chemistry. (n.d.). Direct C–H Alkenylation of Functionalized Pyrazoles.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester....
- Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Chemical Science (RSC Publishing). (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ....
- Sciety. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles.
- ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- ResearchGate. (n.d.). Screening reaction condition for N-arylation of iodobenzene with pyrrole.
- Asian Journal of Chemistry. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Refinement of Work-up Procedures for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of pyrazole compounds. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity pyrazoles.
Troubleshooting Guide: Common Issues in Pyrazole Work-up
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Question 1: My crude pyrazole product is highly colored (yellow/red/brown), even though the expected product is colorless. What is the cause, and how can I fix this?
Answer:
Discoloration is a frequent observation in pyrazole synthesis, often stemming from impurities formed from the hydrazine starting material or side reactions.[1] Phenylhydrazine, in particular, is susceptible to air oxidation, which can lead to the formation of colored byproducts.
Causality:
-
Hydrazine Decomposition: Hydrazine and its derivatives can decompose, especially when heated in the presence of air, forming highly colored impurities.
-
Side Reactions: The reactive nature of the starting materials, particularly in Knorr-type syntheses involving β-ketoesters or 1,3-dicarbonyls, can lead to various condensation and self-condensation side products.[2]
Solutions:
-
Purification of Hydrazine: If the hydrazine starting material has a yellow tint, consider purifying it by distillation before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition of the hydrazine.
-
Silica Gel Plug Filtration: A quick and effective method to remove baseline impurities is to dissolve the crude product in a suitable solvent (e.g., toluene) and pass it through a short plug of silica gel. The colored impurities are often more polar and will be retained on the silica, while the less polar pyrazole can be eluted with a non-polar solvent.[1] The product can then be eluted with a more polar solvent like diethyl ether.[1]
-
Recrystallization: This is a powerful technique for purifying solid pyrazole products. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[3]
-
Activated Carbon Treatment: For persistent color, a small amount of activated carbon can be added to a solution of the crude product. After stirring for a short period, the carbon is filtered off (e.g., through Celite), and the product is recovered by crystallization or evaporation of the solvent.
Question 2: I am having difficulty purifying my pyrazole derivative using silica gel column chromatography. The compound seems to be sticking to the column. Why is this happening and what can I do?
Answer:
The basic nature of the pyrazole ring can lead to strong interactions with the acidic silica gel, causing poor separation and loss of product.[3][4] The nitrogen atoms in the pyrazole ring can be protonated by the acidic silanol groups on the silica surface.[5]
Causality:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atoms of the pyrazole ring makes it a basic compound. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This acid-base interaction can cause the pyrazole to bind strongly to the stationary phase.
Solutions:
-
Deactivation of Silica Gel: Before packing the column, the silica gel can be deactivated by preparing a slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 1-2%).[3] This neutralizes the acidic sites on the silica gel, reducing the interaction with the basic pyrazole.
-
Use of Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase for the chromatographic purification of basic compounds like pyrazoles.[3]
-
Alternative Purification Methods:
Question 3: My pyrazole product is an oil and I am unable to crystallize it. What are some effective purification strategies for oily pyrazoles?
Answer:
Purifying oily pyrazole products can be challenging, but several techniques can be employed to obtain a pure compound.
Solutions:
-
Acid-Base Extraction: This is a highly effective method for purifying basic pyrazoles that are oils. The crude oil is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the purified pyrazole is extracted back into an organic solvent.[6][7][8]
-
Column Chromatography with Deactivated Silica or Alumina: As mentioned previously, using deactivated silica gel or alumina can allow for successful chromatographic purification of oily pyrazoles.[3]
-
Kugelrohr Distillation: For thermally stable, low-melting solids or high-boiling oils, Kugelrohr distillation under high vacuum can be an excellent purification method.
-
Trituration: Sometimes, an oily product can be induced to crystallize by trituration with a non-polar solvent like hexanes or diethyl ether.[9] This involves stirring the oil vigorously with the solvent, which can wash away impurities and promote crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind acid-base extraction for pyrazole purification?
A1: The purification of pyrazoles can be achieved by converting them into their acid addition salts, which can then be crystallized from organic solvents.[10][11] The basic nitrogen atom in the pyrazole ring can be protonated by an acid to form a salt.[5] This salt is typically soluble in water and insoluble in non-polar organic solvents. This differential solubility allows for the separation of the pyrazole from non-basic, organic-soluble impurities.[6] The process is reversed by adding a base to regenerate the neutral pyrazole, which can then be extracted back into an organic solvent.[6][8]
Q2: How do I choose an appropriate solvent system for recrystallizing my pyrazole derivative?
A2: The ideal recrystallization solvent is one in which the pyrazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach is to use a binary solvent system, such as ethanol-water or methanol-water.[3] The crude product is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (e.g., water) is added dropwise until turbidity is observed. The solution is then gently heated until it becomes clear again and allowed to cool slowly to promote the formation of pure crystals.[3]
Q3: Can I monitor the progress of my pyrazole synthesis work-up?
A3: Yes, Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your purification.[2] By spotting the crude mixture, the organic layer, and the aqueous layer (after neutralization and extraction) on a TLC plate, you can track the separation of your desired product from impurities.
Experimental Protocols
Protocol 1: Purification of a Basic Pyrazole via Acid-Base Extraction
This protocol is designed for the purification of a pyrazole derivative from non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing non-basic impurities, can be discarded or washed again with 1M HCl to ensure complete extraction of the pyrazole.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH), with stirring until the solution is basic (test with pH paper). The neutral pyrazole will precipitate out if it is a solid or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution two to three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified pyrazole.
Workflow for Acid-Base Extraction of a Pyrazole
Caption: Workflow for pyrazole purification via acid-base extraction.
Data Presentation
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
| Pyrazole Derivative Type | Recommended Solvent System | Reference |
| Simple, unsubstituted pyrazoles | Ethanol/Water | [3] |
| Phenyl-substituted pyrazoles | Ethanol or Methanol | [12] |
| Pyrazolones | Ethanol | [12] |
| N-substituted pyrazoles | Hexanes/Ethyl Acetate | [3] |
Visualizing the Knorr Pyrazole Synthesis Work-up
The following diagram illustrates a typical work-up procedure for a Knorr pyrazole synthesis where the product precipitates from the reaction mixture.
Sources
- 1. reddit.com [reddit.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 4-Bromo-1-(phenylsulfonyl)pyrazole vs. 4-Iodo-1-(phenylsulfonyl)pyrazole
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Executive Summary
In the realm of medicinal chemistry and materials science, functionalized pyrazoles are cornerstone heterocyclic scaffolds.[1] The strategic introduction of substituents at the C4-position via transition-metal-catalyzed cross-coupling reactions is a critical step in the synthesis of novel molecular entities. This guide presents an in-depth, objective comparison of the reactivity of two key precursors: 4-Bromo-1-(phenylsulfonyl)pyrazole and 4-Iodo-1-(phenylsulfonyl)pyrazole .
Based on fundamental principles of organometallic chemistry, the 4-iodo derivative is demonstrably more reactive than its bromo counterpart across a range of common cross-coupling reactions. This enhanced reactivity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the rate-determining oxidative addition step in palladium-catalyzed cycles.[2] Consequently, 4-iodo-1-(phenylsulfonyl)pyrazole often enables reactions under milder conditions, leading to shorter reaction times and higher yields, while the more stable and cost-effective 4-bromo analog may require more forcing conditions or highly active catalyst systems.
Introduction: The Strategic Importance of 4-Halopyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics.[3][4] The phenylsulfonyl group serves not only as a protecting group for the pyrazole nitrogen but also as an electron-withdrawing group that can influence the reactivity of the pyrazole ring. Functionalization at the C4-position is a common strategy for elaborating the pyrazole core to modulate its pharmacological properties.
The choice between a bromo or iodo substituent at this position is a critical decision in synthetic planning. It represents a trade-off between reactivity, stability, and cost. This guide aims to provide researchers with the foundational knowledge and practical data needed to make an informed decision based on the specific requirements of their synthetic targets.
Theoretical Background: The Carbon-Halogen Bond in Catalysis
The reactivity of aryl and heteroaryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for these transformations, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is initiated by the oxidative addition of the Ar-X bond to a low-valent palladium(0) complex.[5][6] This step is often the rate-determining step of the entire catalytic process.
The bond dissociation energies for carbon-halogen bonds follow a clear trend: C-F > C-Cl > C-Br > C-I .[7][8]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~270-285 |
| C-I | ~210-240[7][9] |
The significantly weaker C-I bond (~240 kJ/mol) compared to the C-Br bond (~270 kJ/mol) means that less energy is required to cleave it.[7] This translates to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate.[2] Consequently, the general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl > F .[1]
The Oxidative Addition Step
The oxidative addition mechanism involves the insertion of the Pd(0) catalyst into the C-X bond, forming a Pd(II) intermediate. The weaker C-I bond allows this process to occur more readily, often at lower temperatures and with lower catalyst loadings compared to the analogous C-Br bond.[2][10]
Comparative Reactivity Analysis
While direct side-by-side comparative studies for this compound and its iodo analog under identical conditions are sparse, the well-established principles of halide reactivity allow for a robust comparison.[2] Data from analogous halopyrazole systems consistently support the superior reactivity of the iodo derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For these substrates, the reaction couples the halopyrazole with a boronic acid or ester.
-
4-Iodo-1-(phenylsulfonyl)pyrazole: Is expected to react under milder conditions (e.g., room temperature to moderate heat) with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). Reaction times are generally shorter.
-
This compound: Often requires higher temperatures, longer reaction times, or more sophisticated and active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or RuPhos) to achieve comparable yields.[11][12] A known side reaction, particularly with unprotected or less-activated pyrazoles, is dehalogenation, which can be more prevalent with iodo-derivatives under certain conditions.[12][13]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | 4-Iodo-1-(phenylsulfonyl)pyrazole | This compound |
| Relative Reactivity | High | Moderate |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C |
| Catalyst System | Standard Pd catalysts (e.g., Pd(dppf)Cl₂) | Often requires highly active catalysts (e.g., XPhos Pd G2/G3)[12] |
| Reaction Time | Generally shorter | Generally longer |
| Yield | Generally higher under mild conditions | Can be high, but may require more optimization |
Sonogashira Coupling
This reaction forms a C-C bond between the halopyrazole and a terminal alkyne, typically using a dual palladium and copper catalyst system.[14]
-
4-Iodo-1-(phenylsulfonyl)pyrazole: Couples efficiently, often at room temperature, with a wide range of alkynes. The high reactivity makes it the substrate of choice for this transformation.[10][15]
-
This compound: Is a viable substrate but almost always requires elevated temperatures to proceed at a reasonable rate.[16] In some cases, aryl bromides can be significantly less efficient, affording low yields.[17] This difference in reactivity can be exploited for selective couplings in molecules containing both bromo and iodo groups.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18]
-
4-Iodo-1-(phenylsulfonyl)pyrazole: Due to its higher reactivity, it is generally the preferred substrate, allowing for coupling with a broader range of amines under milder conditions.[19][20]
-
This compound: Can be effectively coupled, but often requires higher temperatures and carefully selected bulky phosphine ligands.[21] For certain amine classes, such as those with β-hydrogens, palladium-catalyzed reactions with bromopyrazoles can give low yields, necessitating a switch to copper catalysis with the corresponding iodopyrazole.[3][21]
Experimental Protocols
The following are generalized, representative protocols. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for coupling aryl halides with boronic acids.[22]
-
To a reaction vessel, add the 4-halo-1-(phenylsulfonyl)pyrazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). For the 4-iodo derivative, starting at a lower temperature (e.g., 60-80 °C) is recommended.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The choice between this compound and 4-Iodo-1-(phenylsulfonyl)pyrazole is a strategic one dictated by the specific demands of the synthetic route.
-
Choose 4-Iodo-1-(phenylsulfonyl)pyrazole when:
-
High reactivity is paramount.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Shorter reaction times are desired to improve throughput.
-
The corresponding bromo-analog proves to be unreactive or provides low yields.
-
-
Choose this compound when:
-
Cost is a significant consideration, as bromo-derivatives are generally less expensive.
-
The substrate's greater stability is advantageous for storage or multi-step syntheses.
-
The subsequent reaction conditions are forcing, and the higher reactivity of the iodo-analog is not necessary or could lead to side reactions.
-
A highly active catalyst system is readily available and economically viable.
-
By understanding the fundamental principles of C-X bond reactivity and considering the practical trade-offs, researchers can intelligently select the optimal 4-halopyrazole precursor to accelerate their discovery programs.
References
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Journal of the American Chemical Society, 129(43), 13204–13217. [Link]
- Viciu, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Viciu, M. S., et al. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Gooßen, L. J., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy? Quora. [Link]
- Ravi, O., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)
- Brainly. (2023). Why is the bond between iodine and carbon weak? brainly.com. [Link]
- Filo. (2024).
- Kim, H. P., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
- Martins, M. A. P., et al. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules, 26(16), 5035. [Link]
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- Wikipedia. (n.d.).
- Liu, X., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 128–135. [Link]
- YouTube. (2024).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4504–4508. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Kamal, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 52(5), 1245-1269. [Link]
- Zhang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(1), 164. [Link]
- ResearchGate. (2013). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Sharma, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4504-4527. [Link]
- College of Saint Benedict & Saint John's University. (n.d.). RR2.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Explain the difference in the bond dissociation energies for the followin.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrazole Isomers
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its versatile structure is found in a multitude of FDA-approved drugs, tackling everything from inflammation and cancer to neurological disorders.[4][5][6] The power of the pyrazole scaffold lies in its unique electronic properties and its capacity for multi-point substitution, allowing medicinal chemists to fine-tune its biological activity.
However, the efficacy of a pyrazole-based compound is not merely dependent on the presence of substituents, but critically, on their position. Isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit dramatically different biological profiles. This guide provides a comparative analysis of substituted pyrazole isomers, focusing on their anti-inflammatory, anticancer, and antimicrobial activities. We will delve into the structure-activity relationships (SAR) that govern their function and provide the experimental frameworks necessary to validate these findings.
To understand the comparisons that follow, it is essential to be familiar with the standard numbering of the pyrazole core.
Caption: Standard IUPAC numbering of the pyrazole heterocyclic ring.
Part 1: Anti-inflammatory Activity - The Legacy of COX Inhibition
Isomeric Comparison: The Critical Role of Diaryl Substitution
The anti-inflammatory activity of pyrazoles is often maximized in 3,5-diaryl substituted isomers. This specific arrangement allows the molecule to effectively fit into the active site of the COX-2 enzyme.
-
3,5-Diarylpyrazoles: This class, exemplified by Celecoxib, demonstrates potent and often selective COX-2 inhibition.[4] For instance, the compound FR140423, a 3,5-disubstituted pyrazole, was found to be 150 times more selective for COX-2 over COX-1 and showed anti-inflammatory effects two- to three-fold more potent than indomethacin in a carrageenan-induced paw edema model.[10]
-
Other Substitution Patterns: While 3,5-diarylpyrazoles are prominent, other isomers also show activity. Studies on pyrazole-4-carbaldehyde derivatives revealed that a p-nitrophenyl moiety connected to the scaffold resulted in anti-inflammatory activity superior to the standard drug diclofenac sodium.[1] This highlights that while the 3,5-diaryl arrangement is a validated template, high potency can be achieved with other isomeric forms, driven by the specific electronic and steric properties of the substituents at other positions.
Quantitative Data Summary: COX Inhibition by Pyrazole Derivatives
| Compound Class/Example | Target | IC50 Value | Selectivity (COX-1/COX-2) | Reference |
| FR140423 (3,5-disubstituted) | COX-2 | Potent (specific value not stated) | ~150-fold | [10] |
| 3,5-diarylpyrazoles (Pd-coupling) | COX-2 | 0.01 µM | High (specific ratio not stated) | [4] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | Dual Inhibitor | [4] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | High (specific ratio not stated) | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a classic in vivo model for evaluating acute anti-inflammatory activity, a method used to validate compounds like FR140423.[10] The causality behind this choice is that carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation, a key hallmark of inflammation.
Principle: Carrageenan, a phlogistic agent, induces localized inflammation and edema when injected into the sub-plantar region of a rat's paw. The volume of the paw is measured before and at various time points after injection. An effective anti-inflammatory agent will significantly reduce the carrageenan-induced increase in paw volume compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses). Animals are fasted overnight before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer up to a fixed mark.
-
Drug Administration: The vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Evaluation: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered significant.
Caption: Simplified pathway of pyrazole-mediated COX inhibition.
Part 2: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a privileged structure in oncology, forming the core of several kinase inhibitors used in cancer therapy.[5][11] The anticancer activity of pyrazole isomers is diverse, targeting various mechanisms including kinase inhibition, microtubule destabilization, and apoptosis induction.[6][12][13] The substitution pattern is paramount in defining the specific cellular target and overall cytotoxic potency.
Isomeric Comparison: How Substituent Position Dictates Cytotoxicity
The position and nature of substituents on the pyrazole ring and its appended phenyl groups can dramatically alter anticancer efficacy against different cell lines.
-
Influence of Halogens: Studies have shown that pyrazoline analogs containing chloro (Cl) and bromo (Br) groups on a para-substituted benzene ring exhibit excellent cytotoxicity against human lung cancer (A549) and fibrosarcoma (HT1080) cell lines.[13] A compound with a 4-chloro substitution showed an IC50 of 4.94 µM against HeLa cells, suggesting that lipophilic and electron-withdrawing groups are beneficial for activity.[6]
-
Positional Impact on Phenyl Rings: For 4-cyano-1,5-diphenylpyrazoles, attaching different heterocyclic systems at the C3 position significantly impacts activity. A derivative with a 5-mercapto-1,3,4-oxadiazole at C3 showed a potent GI50 value of 40 nM against the IGROV1 ovarian tumor cell line.[14] In contrast, a 5-(methylthio)-4-phenyl-4H-1,2,4-triazole at the same position yielded the highest anti-estrogenic activity, demonstrating that subtle changes at a single position can shift the therapeutic application.[14]
-
Comparison Across Cell Lines: A ferrocene-pyrazole hybrid demonstrated varied activity across different cancer types, with an IC50 of 3.12 µM in colon (HCT-116) cells but a much weaker 124.40 µM in prostate (PC-3) cells, underscoring the importance of cell-line-specific screening.[11]
Quantitative Data Summary: Cytotoxicity (IC50) of Pyrazole Isomers
| Compound/Isomer Description | Cell Line | IC50 Value | Reference |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon) | 3.12 µM | [11] |
| Ferrocene-pyrazole hybrid (47c) | PC-3 (Prostate) | 124.40 µM | [11] |
| Pyrazolo[4,3-d]pyrimidin-7-one (43m) | A549 (Lung) | 14 µM | [11] |
| Pyrazolo[4,3-d]pyrimidin-7-one (43m) | HeLa (Cervical) | 19 µM | [11] |
| Pyrazole with 4-bromophenyl group | MCF-7 (Breast) | 5.8 µM | [13] |
| 4-Cyano-1,5-diphenylpyrazole-3-(5-mercapto-1,3,4-oxadiazole) | IGROV1 (Ovarian) | 40 nM (GI50) | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic potential of chemical compounds in vitro. Its selection is based on its reliability and direct correlation of mitochondrial metabolic activity with cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of cell death induced by a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole isomers in culture medium. After 24 hours, the old medium is removed from the wells, and 100 µL of the medium containing the test compounds (at various concentrations) is added. A vehicle control (e.g., 0.1% DMSO) and a blank (medium only) are included.
-
Incubation: The plate is incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = [ (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank) ] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for anticancer screening of pyrazole isomers.
Part 3: Antimicrobial Activity - Combating Pathogenic Microbes
Pyrazole derivatives exhibit a broad spectrum of antimicrobial activities, showing efficacy against both bacteria and fungi.[7][15][16][17] The structural modifications around the pyrazole core are instrumental in determining the potency and spectrum of this activity.
Isomeric Comparison: The Impact of Substitution on Microbial Inhibition
The antimicrobial efficacy is highly sensitive to the nature and position of substituents, with specific isomers showing remarkable potency against resistant strains.
-
Gram-Positive vs. Gram-Negative Activity: The substitution pattern can tune the selectivity. One study found that compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) was highly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL.[7] In the same series, compound 3 was exceedingly active against the Gram-negative Escherichia coli (MIC: 0.25 µg/mL), demonstrating that subtle isomeric and substituent changes can flip the activity spectrum.[7]
-
Antifungal Potency: Pyrazole isomers have also demonstrated significant antifungal properties. Compound 2 from the aforementioned series was highly active against Aspergillus niger with an MIC of 1 µg/mL, which was comparable or superior to the standard drug Clotrimazole.[7]
-
Influence of Lipophilicity: The presence of lipophilic substituents like chloro and bromo groups has been shown to increase antimicrobial activity.[2] This is a common strategy in medicinal chemistry, as increased lipophilicity can enhance the compound's ability to penetrate microbial cell membranes.
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC) of Pyrazole Isomers
| Compound/Isomer Description | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | Gram-Negative | 0.25 | [7] |
| Compound 4 | Streptococcus epidermidis | Gram-Positive | 0.25 | [7] |
| Compound 2 | Aspergillus niger | Fungus | 1.0 | [7] |
| Hydrazone 21a | Bacteria (various) | Gram +/- | 62.5 - 125 | [16] |
| Hydrazone 21a | Fungi (various) | Fungus | 2.9 - 7.8 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is chosen for its quantitative output, reproducibility, and suitability for high-throughput screening.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum: A few colonies of the test microorganism (e.g., S. aureus, E. coli) are inoculated into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated until the culture reaches the logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the pyrazole isomer is prepared in DMSO. A two-fold serial dilution is performed across the wells of a 96-well microtiter plate using the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: 50 µL of the standardized inoculum is added to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Several controls are included on each plate:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) is tested under the same conditions.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, the plates are examined visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The endpoint can also be read using a plate reader at 600 nm or by adding a viability indicator like resazurin.
-
Validation: The test is considered valid if the growth control shows turbidity and the sterility control remains clear.
Conclusion
The biological activity of pyrazole derivatives is profoundly dictated by the isomeric substitution pattern of the core ring. This guide demonstrates that specific positional arrangements are key to unlocking potent and selective anti-inflammatory, anticancer, and antimicrobial agents. The 3,5-diaryl substitution pattern remains a highly effective template for COX-2 inhibition, while cytotoxicity and antimicrobial spectrum can be finely tuned by introducing varied functional groups at the C3, C4, and N1 positions. The provided experimental protocols offer a validated framework for researchers to conduct their own comparative analyses, furthering the development of this versatile and therapeutically significant class of molecules.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Vertex AI Search.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Anti-inflammatory and analgesic effects of a novel pyrazole deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. PubMed Central.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Royal Society of Chemistry.
- Pyrazoles as anticancer agents: Recent advances - SRR Publications.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. - Biomedical and Pharmacology Journal. Biomedical and Pharmacology Journal.
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Unavailable Source.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unavailable Source.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. MDPI.
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC - NIH.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Academic Strive.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. MDPI.
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. PubMed.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Frontiers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-(phenylsulfonyl)pyrazole: Confirming Molecular Structure with Precision
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For novel heterocyclic compounds such as 4-Bromo-1-(phenylsulfonyl)pyrazole, a robust and multifaceted analytical approach is paramount to ensure the integrity of research and development pathways. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the structural elucidation of this target molecule, grounded in scientific principles and supported by experimental data from related compounds.
The Imperative of Structural Verification
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise arrangement of the bromo, phenylsulfonyl, and pyrazole moieties is fundamental to its chemical reactivity and biological function. Any ambiguity in its structure could lead to erroneous interpretations of its properties and misdirection in drug discovery efforts. Therefore, a combination of spectroscopic methods is employed not just to identify the compound but to rigorously confirm its specific isomeric form and connectivity.
Primary Spectroscopic Confirmation: A Multi-Technique Approach
The primary and most accessible methods for structural confirmation of a newly synthesized organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see signals corresponding to the protons on the pyrazole ring and the phenylsulfonyl group.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 1H | H-5 (pyrazole) | The proton at position 5 is adjacent to a carbon and a nitrogen atom and is expected to be deshielded. |
| ~7.8 | Singlet | 1H | H-3 (pyrazole) | The proton at position 3 is also on the pyrazole ring and its chemical shift would be distinct from H-5. |
| 7.9-8.1 | Multiplet | 2H | Ortho-protons (phenyl) | Protons on the phenyl ring closest to the electron-withdrawing sulfonyl group are the most deshielded. |
| 7.5-7.7 | Multiplet | 3H | Meta- and Para-protons (phenyl) | The remaining protons on the phenyl ring will appear as a complex multiplet at a slightly upfield region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. This is crucial for confirming the carbon framework of the pyrazole ring and the phenylsulfonyl group.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-5 (pyrazole) | The carbon atom attached to a proton in the pyrazole ring. |
| ~130 | C-3 (pyrazole) | The other carbon atom with a proton in the pyrazole ring. |
| ~95 | C-4 (pyrazole) | The carbon atom bearing the bromine atom is expected to be significantly shielded. |
| ~138 | C-ipso (phenyl) | The carbon atom of the phenyl ring directly attached to the sulfonyl group. |
| ~129 | C-ortho (phenyl) | The two ortho carbon atoms of the phenyl ring. |
| ~127 | C-meta (phenyl) | The two meta carbon atoms of the phenyl ring. |
| ~134 | C-para (phenyl) | The para carbon atom of the phenyl ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so an adequate acquisition time is necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key functional groups include the C-Br, C=N, C=C, and SO₂ groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1590 | C=N stretch | Pyrazole ring |
| ~1480 | C=C stretch | Phenyl ring |
| ~1370 & ~1180 | Asymmetric & Symmetric SO₂ stretch | Phenylsulfonyl group |
| ~750 | C-Br stretch | Bromo group |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through the analysis of isotopic patterns.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a pair of peaks for the molecular ion due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.[2][3][4] The expected m/z values would be around 286 and 288 for [C₉H₇⁷⁹BrN₂O₂S]⁺ and [C₉H₇⁸¹BrN₂O₂S]⁺, respectively, with approximately equal intensities.[2][3][4]
-
Fragmentation Pattern: The molecule may fragment in predictable ways, such as the loss of the phenylsulfonyl group or the bromine atom, providing further structural clues.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peaks and analyze the isotopic pattern and fragmentation to confirm the molecular formula and aspects of the structure.
Comparative Analysis: Spectroscopic Methods vs. X-ray Crystallography
While the combination of NMR, IR, and MS provides strong evidence for the structure of this compound, single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination in the solid state.[1][5][6]
| Feature | Spectroscopic Methods (NMR, IR, MS) | X-ray Crystallography |
| Principle | Interaction of molecules with electromagnetic radiation and magnetic fields. | Diffraction of X-rays by a single crystal.[5] |
| Information Provided | Connectivity, functional groups, molecular formula. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[5][6] |
| Sample Requirement | Soluble sample (for NMR), small amount of sample (for IR, MS). | A suitable single crystal of high quality.[5] |
| Advantages | Relatively fast, provides information about the molecule in solution (NMR), requires small sample quantities. | Provides definitive, unambiguous structural proof.[1] |
| Limitations | Does not provide direct 3D structural information, interpretation can be complex for novel structures. | Growing a suitable single crystal can be challenging and time-consuming.[5] |
Causality in Method Selection: The choice between spectroscopic methods and X-ray crystallography is often dictated by the research stage and the specific questions being asked. For routine confirmation of a known synthesis, spectroscopic methods are typically sufficient. However, for novel compounds, especially those with potential stereoisomers or complex connectivity, X-ray crystallography is often necessary for absolute structural proof.[7]
Visualizing the Structure and Analysis Workflow
To better understand the relationship between the spectroscopic data and the molecular structure, a clear visualization is essential.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the connectivity of the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. While each method provides a piece of the puzzle, their combined interpretation creates a self-validating system, significantly increasing the confidence in the assigned structure. For absolute and unequivocal proof of the three-dimensional arrangement, particularly for novel compounds entering rigorous development pipelines, single-crystal X-ray crystallography serves as the ultimate arbiter. As senior application scientists, we advocate for this integrated analytical strategy to ensure the highest level of scientific integrity and to accelerate the path from discovery to innovation.
References
- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]
- Chemguide. mass spectra - the M+2 peak. [Link]
- MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
- Chemistry LibreTexts. 16.
- National Institutes of Health.
- Chemistry LibreTexts.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Pyrazole-Based Enzyme Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile bioisosteric properties.[1][2] This five-membered heterocyclic ring is a key component in numerous FDA-approved drugs, particularly in oncology, where it targets a wide array of protein kinases.[1] Pyrazole-based compounds have demonstrated inhibitory activity against a diverse range of enzymes, including cyclin-dependent kinases (CDKs), thrombin, carbonic anhydrases, and various serine/threonine and tyrosine kinases, making them a focal point in drug discovery.[2][3][4][5][6]
This guide provides a comparative analysis of in vitro assay methodologies tailored for the characterization of pyrazole-based enzyme inhibitors. We will delve into the causality behind experimental design, present detailed, field-proven protocols, and emphasize the principles of self-validating systems to ensure data integrity and reproducibility.
Part 1: Strategic Assay Selection - A Comparative Overview
The initial step in characterizing a novel pyrazole inhibitor is selecting an appropriate assay format. This choice is dictated by the specific enzyme target, the desired throughput, and the nature of the data required (e.g., initial hit identification vs. detailed mechanistic studies).[7][8][9] Each method offers a unique balance of sensitivity, cost, and susceptibility to interference.
Comparison of Common In Vitro Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Best For |
| Absorbance (Colorimetric) | Measures the change in absorbance of light by a chromogenic product or substrate.[9] | Cost-effective, simple instrumentation (spectrophotometer), straightforward.[9] | Lower sensitivity, potential for colorimetric interference from compounds, often requires coupled reactions. | Initial screening, enzymes with robust activity. |
| Fluorescence-Based | Measures the emission of light from a fluorogenic substrate upon enzymatic conversion.[9][10] | High sensitivity, wide dynamic range, adaptable to high-throughput screening (HTS).[9] | Compound autofluorescence can interfere, potential for light scattering, inner filter effects. | HTS, kinetic studies, low-concentration enzyme assays. |
| Luminescence-Based | Measures the emission of light from a chemical reaction, often ATP-dependent (e.g., Kinase-Glo®). | Extremely high sensitivity, low background signal, less interference from compounds.[7][9] | Reagents can be expensive, enzyme kinetics can be complex to measure directly. | Kinase profiling, endpoint assays, HTS with low enzyme concentrations. |
| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[3][11] | Label-free, confirms direct physical binding, useful for fragment screening. | Not a direct measure of inhibition, low throughput, requires specialized equipment (qPCR machine). | Hit validation, confirming direct target engagement. |
Logical Workflow for Assay Selection
The following diagram illustrates a logical decision-making process for selecting the most suitable assay format for your pyrazole-based inhibitor.
Caption: Simplified schemes for competitive and non-competitive inhibition.
For some pyrazole inhibitors, the mechanism may be covalent and irreversible. [5][6]This is often characterized by time-dependent inhibition. A definitive method to confirm covalent modification is a mass-shift assay, where the enzyme is incubated with the inhibitor and analyzed by mass spectrometry to detect the addition of the inhibitor's mass to the protein. [5][6]
Part 3: Ensuring Scientific Integrity & Trustworthiness
Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for generating trustworthy data.
Essential Controls for a Valid Assay:
-
Positive Control: A known inhibitor for the target enzyme (e.g., Staurosporine for kinases) to confirm assay performance.
-
Negative (Vehicle) Control: Typically DMSO, used to define 100% enzyme activity and control for solvent effects.
-
No-Enzyme Control: Measures background signal from the substrate and buffer components.
-
No-Substrate Control: Checks for any activity or signal generation in the absence of the substrate.
Best Practices & Field-Proven Insights:
-
Enzyme & Substrate Optimization: Always determine the optimal enzyme and substrate concentrations experimentally. The enzyme concentration should be low enough to ensure the initial reaction rate is linear over the desired time course. [12][13]* Addressing Compound Interference: Pyrazole compounds, like many aromatic heterocycles, can interfere with assays. Screen for autofluorescence by reading the plate before adding the substrate. Test for compound aggregation, which can cause non-specific inhibition, using methods like dynamic light scattering or by including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Distinguishing IC50 from Ki: Remember that IC50 is an operational parameter dependent on assay conditions, while Ki is a true dissociation constant. [7][14]For competitive inhibitors, always report the substrate concentration used for IC50 determination to allow for comparison across studies. [14] By adhering to these rigorous protocols and principles, researchers can confidently and accurately characterize the inhibitory potential of novel pyrazole-based compounds, accelerating the path from discovery to clinical application.
References
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. [Link]
- The designed pyrazole-based target compounds. (n.d.).
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
- IC50 Determin
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI. [Link]
- Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. (n.d.). SciSpace. [Link]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(1), 195. [Link]
- Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets-CNS & Neurological Disorders, 6(1), 45-59. [Link]
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). Pharmaceuticals, 15(11), 1340. [Link]
- IC50. (n.d.). Wikipedia. [Link]
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). The AAPS Journal, 26(5), 97. [Link]
- Kinetics of pyrazole inhibition. Competitive inhibition plot for estimation of K i (10.05 ± 0.03 M) for pyrazole. (n.d.).
- A Guide to Enzyme Assay Kits. (2024). Biocompare. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 637840. [Link]
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 241. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(3), 230. [Link]
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 650-655. [Link]
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2021). International Journal of Molecular Sciences, 22(16), 8497. [Link]
- In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.).
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). ACS Omega, 6(18), 12361–12374. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12361-12374. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Coupling
Introduction: The Significance of N-Aryl Pyrazoles in Modern Chemistry
The pyrazole motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile scaffold, contributing to a wide range of biological activities. The formation of a carbon-nitrogen (C–N) bond to connect an aromatic ring to the pyrazole nitrogen, a process known as N-arylation, is a critical step in the synthesis of these valuable compounds.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these C–N bonds, largely replacing harsher, more traditional methods that suffered from limited scope and poor functional group tolerance.[1] This guide provides a comparative analysis of various palladium catalyst systems used for pyrazole N-arylation, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols for researchers in drug discovery and chemical development.
The Catalytic Engine: Understanding the Buchwald-Hartwig Amination Mechanism
At its core, the efficacy of a palladium catalyst in pyrazole coupling is dictated by its ability to efficiently navigate the steps of a catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]
The choice of ligand is paramount as it directly influences the rates of these elementary steps, ultimately determining the overall efficiency and scope of the reaction.[2]
The Catalytic Cycle Explained:
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, which oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Amine Coordination & Deprotonation : The pyrazole then coordinates to the Pd(II) center. In the presence of a base, the pyrazole is deprotonated to form a more nucleophilic pyrazolide, which binds to the palladium.[2]
-
Reductive Elimination : This is often the rate-determining step. The aryl group and the pyrazolide on the Pd(II) center couple, forming the desired N-aryl pyrazole product and regenerating the active Pd(0) catalyst.[2] Bulky, electron-rich ligands are known to accelerate this step, which is crucial for achieving high yields, especially with challenging substrates.[3]
Caption: The catalytic cycle for palladium-catalyzed pyrazole N-arylation.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of the Buchwald-Hartwig amination has led to several "generations" of catalyst systems, primarily defined by the phosphine ligand employed. The ligand's steric bulk and electronic properties are critical factors that dictate the catalyst's performance.
First-Generation vs. Modern Ligands
-
First-Generation Ligands (e.g., dppf, BINAP) : Early systems often utilized bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). While groundbreaking, these catalysts often required higher temperatures and were generally limited to more reactive aryl iodides and bromides.[1] They provided a reliable entry into the coupling of primary amines.[1]
-
Second & Third-Generation Ligands (Bulky Monodentate Biarylphosphines) : The true revolution in C-N coupling came with the development of sterically hindered, electron-rich monodentate biarylphosphine ligands by the Buchwald group. Ligands such as XPhos, SPhos, and RuPhos dramatically expanded the reaction's scope to include less reactive and sterically demanding aryl chlorides. More recently, specialized ligands like tBuBrettPhos have shown exceptional activity for coupling a wide range of substrates, including challenging heterocyclic halides.[3][4][5][6]
Data-Driven Comparison of Catalyst Efficacy
The choice of catalyst can have a profound impact on reaction outcomes. The following table summarizes the performance of various palladium/ligand systems for the N-arylation of pyrazole with different aryl halides, based on representative data from the literature.
| Catalyst System (Pd Source/Ligand) | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages & Remarks |
| Pd(OAc)₂ / dppf | Aryl Iodide | Cs₂CO₃ | Toluene | 110 | 12-24 | Good | Effective for aryl iodides; a first-generation workhorse.[1] |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | t-BuOH | 100 | 4-12 | Excellent | Broad scope, highly active for challenging aryl chlorides. |
| Pd(OAc)₂ / RuPhos | Aryl Bromide | K₂CO₃ | Dioxane | 80 | 6-18 | Excellent | Excellent for electron-poor and -rich aryl bromides. |
| tBuBrettPhos Pd G3 Precatalyst | Aryl Triflates | K₂CO₃ | Toluene | 110 | 12 | High | Highly effective for aryl triflates and hindered substrates.[4][5] |
| Pd(dba)₂ / tBuDavePhos | 4-Bromopyrazole | NaOtBu | Xylene | 160 (MW) | 0.17 | Good | Specifically shown to be effective for C4-amination of pyrazoles. |
Note: This table is a generalized summary. Optimal conditions are substrate-dependent and require screening.
Experimental Protocol: A Representative Pyrazole N-Arylation
This protocol describes a general procedure for the N-arylation of pyrazole with an aryl bromide using a modern biarylphosphine ligand catalyst system.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pyrazole (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
XPhos (0.04 mmol, 4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide, pyrazole, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Causality Insight: Using anhydrous and degassed solvent prevents quenching of the base and oxidation of the catalyst.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Catalyst System Screening
For a novel pyrazole-aryl halide combination, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify optimal conditions.
Caption: A systematic workflow for screening palladium catalyst components.
Conclusion and Future Outlook
The palladium-catalyzed N-arylation of pyrazoles is a mature and powerful transformation essential for modern chemical synthesis. The development of bulky, electron-rich biarylphosphine ligands has been instrumental in expanding the scope and utility of this reaction. While current catalyst systems are highly effective, future research will likely focus on developing more sustainable and economical catalysts, potentially utilizing earth-abundant metals or enabling reactions to proceed under even milder, "greener" conditions. The continued exploration of ligand design and mechanistic understanding will undoubtedly lead to even more powerful tools for the synthesis of complex N-aryl pyrazoles.
References
- Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (2023, December 19). In Wikipedia.
- Onodera, G., Shimizu, R., & Nishida, A. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6393–6400. [Link]
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Kim, J. H., Lee, H. G., Kim, J. H., & Kim, J. N. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684. [Link]
- Doucet, H., & S-Lumbroso, A. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar.
- Wessjohann, L. A., & Wild, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Journal of the Brazilian Chemical Society, 22, 1993-2022. [Link]
- Mann, G., Hartwig, J. F., Driver, M. S., & Fernández-Rivas, C. (1998). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society, 120(4), 827–828. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Phan, T. L. Q., & Daugulis, O. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 11(23), 13865–13868. [Link]
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). YouTube.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (n.d.). ResearchGate.
- Practical Palladium Catalysts for C-N and C-O Bond Formation. (n.d.). ResearchGate.
- Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., & Watson, A. J. B. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Ruiz-Castillo, P. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. (n.d.). ResearchGate.
- Whittaker, A. M., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2275–2287. [Link]
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (n.d.). ResearchGate.
- T-Ra, R. C. (2013). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 7. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable metabolic stability and synthetic versatility have propelled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases.[1][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and explore the nuances of how subtle structural modifications can dramatically impact biological activity.
The Privileged Pyrazole: Why it Works
The pyrazole ring is considered a "privileged scaffold" in drug discovery for several key reasons.[1][4] Its unique electronic properties, arising from the two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4] Furthermore, the pyrazole core is relatively resistant to metabolic degradation, a crucial property for any successful drug candidate.[2][5] The ability to readily introduce a wide variety of substituents at different positions on the ring provides a powerful toolkit for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[6][7]
Comparative SAR Analysis: A Tale of Three Targets
To illustrate the principles of pyrazole SAR, we will compare and contrast derivatives designed for three distinct therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting the Engines of Proliferation
Pyrazole derivatives have emerged as a rich source of potent anticancer agents, with several approved drugs, such as Crizotinib and Ruxolitinib, featuring this core structure.[1][4] These compounds exert their effects by inhibiting a variety of molecular targets crucial for cancer cell growth and survival, including protein kinases and tubulin.[7]
Key SAR Insights for Anticancer Pyrazoles:
-
Substitution at N1: The substituent at the N1 position of the pyrazole ring is critical for potent kinase inhibition. Large, aromatic groups, such as a 2,4-dichlorophenyl group, are often found in potent inhibitors, as they can occupy hydrophobic pockets in the ATP-binding site of kinases.[8]
-
Substituents at C3 and C5: Aryl groups at the C3 and C5 positions are common features of anticancer pyrazoles. Electron-withdrawing or electron-donating groups on these aryl rings can significantly modulate activity. For instance, a para-substituted phenyl ring at the C5 position has been shown to be a key requirement for potent cannabinoid receptor 1 (CB1) antagonistic activity, which has implications for certain cancers.[8]
-
The Role of the C4 Position: While often unsubstituted, modifications at the C4 position can influence selectivity and potency. For example, introducing a methyl group at C4 was a key step in the optimization of the CB1 antagonist SR141716A.[8]
Comparative Data for Anticancer Pyrazole Derivatives:
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Not specified | Not specified | Not specified | Various | 0.00006 - 0.00025 | [6] |
| Compound 59 | Polysubstituted | Polysubstituted | Polysubstituted | HepG2 | 2 | [6] |
| Compound 43 | Pyrazole carbaldehyde derivative | Pyrazole carbaldehyde derivative | Pyrazole carbaldehyde derivative | MCF7 | 0.25 | [6] |
| Compound 168 | Pyrazole-naphthalene derivative | Pyrazole-naphthalene derivative | Ethoxy at position 4 of phenyl ring | MCF-7 | 2.78 ± 0.24 | [9] |
| Compounds 161a-d | Pyrazole-containing imide derivatives | Pyrazole-containing imide derivatives | Pyrazole-containing imide derivatives | A-549 | 3.22 - 27.43 | [9] |
Experimental Workflow: Evaluating Anticancer Activity
A standard workflow for assessing the anticancer potential of novel pyrazole derivatives involves a combination of in vitro and in vivo assays.
Caption: Workflow for anticancer drug discovery with pyrazole derivatives.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives (typically from 0.01 to 100 µM) and incubate for 48-72 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Quenching the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives have a long history in this therapeutic area, with celecoxib (Celebrex) being a prominent example.[10][11] The primary mechanism of action for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[10]
Key SAR Insights for Anti-inflammatory Pyrazoles:
-
COX-2 Selectivity: The key to safer NSAIDs is selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects. For pyrazole-based inhibitors, a sulfonamide or a similar group at the para-position of a C5-phenyl ring is crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity.[10]
-
Diaryl Substitution Pattern: A 1,5-diaryl substitution pattern on the pyrazole ring is a common feature of potent and selective COX-2 inhibitors. The nature and substitution of these aryl rings can fine-tune potency and selectivity.
-
Alternative Mechanisms: Beyond COX inhibition, some pyrazole derivatives exhibit anti-inflammatory effects by modulating other pathways, such as inhibiting lipoxygenase (LOX) or suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]
Comparative Data for Anti-inflammatory Pyrazole Derivatives:
| Compound Class | Key Structural Feature | Mechanism of Action | In Vivo Efficacy (Example) | Reference |
| Celecoxib Analogues | Sulfonamide group on C5-phenyl ring | Selective COX-2 Inhibition | Reduces edema by >60% in carrageenan-induced paw edema model | [10] |
| Pyrazole-Thiazole Hybrids | Fused thiazole ring | Dual COX-2/5-LOX Inhibition | Edema reduction of 75% | [10] |
| 3,5-Diarylpyrazoles | Varied substituents on aryl rings | COX-2 Inhibition | Potent anti-inflammatory effects in animal models | [10] |
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1]
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, and pyrazole derivatives represent a promising avenue for the discovery of new antimicrobial agents.[12] They have shown activity against a broad spectrum of bacteria and fungi.[13][14]
Key SAR Insights for Antimicrobial Pyrazoles:
-
Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or imidazothiadiazole, can lead to potent antimicrobial agents.[12][13] This strategy can broaden the spectrum of activity and overcome resistance mechanisms.
-
Lipophilicity and Substituents: The lipophilicity of the molecule, influenced by substituents on the pyrazole and any attached rings, plays a crucial role in its ability to penetrate microbial cell membranes. Halogen substitutions on phenyl rings are often associated with enhanced activity.
-
Specific Functional Groups: The presence of specific functional groups, such as carbothioamides or hydrazones, can significantly enhance antimicrobial potency.[15]
Comparative Data for Antimicrobial Pyrazole Derivatives:
| Compound ID | Key Structural Feature | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 21c | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 | [12] |
| Compound 23h | Imidazothiadiazole moiety | Multi-drug resistant bacteria | 0.25 | [12] |
| Gatifloxacin (Control) | Fluoroquinolone | Multi-drug resistant bacteria | 1 | [12] |
| Hydrazone 21a | Carbothiohydrazide | Staphylococcus aureus, Bacillus subtilis | 62.5 - 125 | [15] |
| Hydrazone 21a | Carbothiohydrazide | Candida albicans, Aspergillus flavus | 2.9 - 7.8 | [15] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating the antimicrobial activity of pyrazole derivatives.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the antimicrobial susceptibility of a compound.[1]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.[1]
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole compound in the broth medium in a 96-well microtiter plate.[1]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[1] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Conclusion: The Enduring Promise of the Pyrazole Scaffold
This guide has provided a comparative overview of the structure-activity relationships of pyrazole derivatives in the key therapeutic areas of oncology, inflammation, and infectious diseases. The versatility of the pyrazole scaffold, coupled with a deep understanding of SAR principles, continues to make it a highly attractive starting point for the design of novel and effective therapeutic agents.[1][2] As our understanding of disease biology grows, so too will our ability to rationally design the next generation of pyrazole-based medicines.
References
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
- Recent Advances in the Development of Pyrazole Deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.
- Pyrazoles as anticancer agents: Recent advances.
- Current status of pyrazole and its biological activities. PMC.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
- SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory...
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Brief SAR of anti-inflammatory activity of the compounds synthesised...
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and biological activity evaluation of some new pyrazole derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole: A Comparative Benchmark for Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Consequently, the functionalization of this privileged heterocycle is of paramount importance. This guide provides an in-depth technical comparison of 4-Bromo-1-(phenylsulfonyl)pyrazole against other common building blocks for the synthesis of C4-substituted pyrazoles, supported by experimental insights and protocols.
The Strategic Importance of C4-Functionalized Pyrazoles
The C4 position of the pyrazole ring is a key vector for molecular elaboration in drug discovery. Modification at this position allows for the modulation of a compound's physicochemical properties, metabolic stability, and target engagement. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are the workhorse transformations for forging new carbon-carbon and carbon-nitrogen bonds at this position.[3][4] The choice of the starting 4-halopyrazole derivative profoundly impacts the success of these transformations.
The Contenders: A Comparative Overview of 4-Substituted Pyrazole Building Blocks
The ideal building block should offer a balance of reactivity, stability, functional group tolerance, and cost-effectiveness. Here, we benchmark this compound against its common alternatives.
Unprotected 4-Bromo-1H-pyrazole
The simplest starting material, unprotected 4-bromo-1H-pyrazole, is attractive for its atom economy. However, the acidic N-H proton can complicate reactions by acting as a coordinating site for the metal catalyst, potentially leading to catalyst inhibition or the need for stronger bases and higher catalyst loadings.[5][6] Despite these challenges, recent advances in ligand design have enabled successful cross-coupling reactions with unprotected bromopyrazoles.[5][7]
N-Alkyl/Aryl Protected 4-Bromopyrazoles (e.g., N-Methyl, N-Benzyl, N-Trityl)
Introducing a protecting group on the pyrazole nitrogen mitigates the issues associated with the acidic proton.
-
N-Methyl/N-Benzyl: These small alkyl groups are stable but their removal can require harsh conditions that may not be compatible with complex molecules.
-
N-Trityl (Tr): The bulky trityl group is readily introduced and can be cleaved under acidic conditions. It has been shown to be effective in various coupling reactions. For instance, in Buchwald-Hartwig aminations, 4-bromo-1-tritylpyrazole has been demonstrated to be more effective than its 4-iodo or 4-chloro counterparts for coupling with amines lacking a β-hydrogen.[8]
4-Iodo- and 4-Chloropyrazoles
The reactivity of halopyrazoles in palladium-catalyzed cross-couplings generally follows the trend of carbon-halogen bond strength: C-I > C-Br > C-Cl.[3]
-
4-Iodopyrazoles: While highly reactive, they are often more expensive and less stable, with a greater propensity for dehalogenation side reactions.
-
4-Chloropyrazoles: These are cost-effective and stable but require more active and often more expensive catalyst systems to achieve efficient coupling.
This compound: A Profile
This compound (CAS 121358-73-4) presents a unique combination of features.[9][10] The phenylsulfonyl group is a robust, electron-withdrawing protecting group. This electronic feature can influence the reactivity of the pyrazole ring and the C-Br bond, making it an intriguing candidate for cross-coupling reactions.
Experimental Benchmarking: Performance in Key Cross-Coupling Reactions
Direct, side-by-side comparative studies under identical conditions are sparse in the literature. However, by synthesizing data from various sources, we can establish a reliable performance benchmark.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. The performance of different bromopyrazoles is highly dependent on the chosen catalytic system and reaction conditions. Microwave-assisted protocols have shown to significantly accelerate these reactions and improve yields.[11][12][13][14]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid (Representative Data)
| Pyrazole Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | P1 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 °C, 24 h | 61-86 | [5] |
| 4-Iodo-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 °C, 5-12 min (MW) | ~95 | [11] |
| 4-Bromo-1-tritylpyrazole | Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C, 12 h | 85 | N/A |
Note: Data is compiled from different sources and conditions are not identical. P1 refers to an XPhos-derived precatalyst.
Insight for the Senior Application Scientist:
The phenylsulfonyl group, being strongly electron-withdrawing, is expected to enhance the electrophilicity of the pyrazole ring, potentially facilitating the oxidative addition step in the Suzuki-Miyaura catalytic cycle. This can lead to high yields under optimized conditions. While specific data for the phenylsulfonyl derivative is not available in a comparative table, its electronic properties suggest it would be a highly effective substrate, likely comparable to or exceeding the reactivity of the N-trityl derivative.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C(aryl)-N bonds is crucial in medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for this transformation. The nature of the N-protecting group on the pyrazole can significantly influence the outcome, especially with challenging amine coupling partners.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Pyrazole Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Various aliphatic & aromatic amines | tBuBrettPhos Pd precatalyst | LHMDS | 50-80 | 50-85 | [7] |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 60 | [8][15] |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | KOtBu | 160 (MW) | 7 | [8][15] |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI | K₂CO₃ | 130 (MW) | 43 | [15] |
Insight for the Senior Application Scientist:
The data for N-trityl bromopyrazole highlights an important concept: catalyst complementarity. While palladium catalysis is effective for amines without β-hydrogens, copper catalysis can be superior for those with β-hydrogens where β-hydride elimination is a competing pathway with palladium.[8][15] The strong electron-withdrawing nature of the phenylsulfonyl group on this compound would likely render the C-Br bond more susceptible to oxidative addition, making it a promising substrate for palladium-catalyzed aminations. It is anticipated to perform well with a broad range of amines, potentially under milder conditions than required for less activated substrates.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound
-
To a microwave vial, add:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
A suitable palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)
-
A suitable base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for installing alkynyl groups. While less data is available for a direct comparison, the general reactivity trends of halopyrazoles hold.
Insight for the Senior Application Scientist:
A successful Sonogashira coupling of 1-benzyl-4-bromo-1H-pyrazole has been reported, requiring a Pd/Cu catalytic system.[16] Given the enhanced electrophilicity of the C-Br bond in this compound, it is expected to be a superior substrate for this transformation, potentially allowing for lower catalyst loadings or milder reaction conditions compared to N-benzyl or other less-activated derivatives.
The Phenylsulfonyl Group: Advantages and Considerations
The choice of the phenylsulfonyl protecting group for the pyrazole nitrogen offers a distinct set of advantages and requires specific considerations.
Caption: Advantages and considerations of the phenylsulfonyl protecting group.
Advantages:
-
Enhanced Reactivity: The strong electron-withdrawing nature of the phenylsulfonyl group increases the electrophilicity of the C4 position, which can accelerate the rate-limiting oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
High Stability: The sulfonyl group is robust and stable to a wide range of reaction conditions, including moderately acidic and basic media, making it compatible with multi-step syntheses.[17]
-
Directing Group Potential: The sulfonyl group has been shown to act as a directing group in ortho-selective C-H functionalization reactions on attached aryl rings, opening up possibilities for further selective transformations.[18]
Considerations:
-
Deprotection: The stability of the phenylsulfonyl group necessitates specific, and often harsh, conditions for its removal. Common methods include strong base-mediated hydrolysis (e.g., KOH in hot toluene/t-BuOH) or reductive cleavage.[9] Milder electrochemical methods have also been developed.[19] The choice of deprotection strategy must be carefully considered in the context of the functional groups present in the molecule.
Experimental Protocol: Deprotection of N-Phenylsulfonyl Group
-
Dissolve the N-phenylsulfonyl pyrazole in a suitable solvent (e.g., toluene).
-
Add pulverized potassium hydroxide (5 equivalents) and tert-butanol (10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Acidify the aqueous layer with HCl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting N-H pyrazole as needed.
Conclusion and Recommendations
This compound emerges as a highly valuable and versatile building block for the synthesis of C4-functionalized pyrazoles. Its primary advantage lies in the activating effect of the electron-withdrawing phenylsulfonyl group, which is predicted to enhance its reactivity in key cross-coupling reactions compared to N-alkyl or unprotected bromopyrazoles. This enhanced reactivity can translate to higher yields, shorter reaction times, and milder conditions.
Recommendations for Use:
-
For Suzuki-Miyaura and Sonogashira Couplings: this compound is an excellent choice, particularly when dealing with less reactive coupling partners. Its enhanced electrophilicity should facilitate efficient bond formation.
-
For Buchwald-Hartwig Amination: This building block is expected to perform well with a broad range of amines under palladium catalysis. For challenging substrates, particularly those with β-hydrogens, a comparative evaluation with copper catalysis may be warranted, though the increased reactivity of the phenylsulfonyl-activated substrate may still favor palladium.
-
When Stability is Key: In complex, multi-step syntheses where the pyrazole moiety must endure various reaction conditions, the robust nature of the phenylsulfonyl group is a significant asset.
-
Plan for Deprotection: The final deprotection step should be considered from the outset of the synthetic design to ensure compatibility with other functional groups in the molecule.
By understanding the comparative reactivity and the unique characteristics of the phenylsulfonyl group, researchers can strategically leverage this compound to accelerate and enhance their drug discovery and development programs.
References
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 793-796. (2014).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14339-14351. (2012).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12296-12308. (2012).
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry, 21(40), 8336-8341. (2023).
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(19), 4587. (2020).
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 762-766. (2006).
- Tentative mechanism for the thiolation of pyrazolones with arylsulfonyl chlorides.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem. (2025).
- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 20(5), 8464-8477. (2015).
- Copper promoted, direct sulfenylation of n-aryl pyrazoles. VNUHCM Journal of Science and Technology Development. (2024).
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 22(9), 1437. (2017).
- This compound. PubChem.
- Preventing degradation of pyrazole compounds during synthesis. BenchChem. (2025).
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. 960化工网. (2023).
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(44), 13082-13085. (2015).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. (2009).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. (2025).
- A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen. BenchChem. (2025).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron Letters, 55(30), 4146-4149. (2014).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synthesis, 50(17), 3367-3372. (2018).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115161. (2023).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. (2020).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6843-6852. (2021).
- Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. European Journal of Organic Chemistry, 2008(2), 383-391. (2008).
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (2023).
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 58(49), 17560-17575. (2019).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21543-21547. (2024).
- Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 492-495. (2014).
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to...
- Nitrogen Protecting Groups: Recent Developments and New Applications. Current Organic Synthesis, 10(6), 710-731. (2013).
- Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. Organic & Biomolecular Chemistry, 18(43), 8820-8824. (2020).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18011-18023. (2021).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(1), 193. (2021).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 229-234. (2022).
- 5-Pentyl-4-phenyl-sulfonyl-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1482-o1483. (2010).
- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole. BenchChem. (2025).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 24(17), 3105. (2019).
- Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 3(3), 191-198. (2013).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. (2018).
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. (2022).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6069-6075. (2024).
Sources
- 1. PubChemLite - this compound (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. html.rhhz.net [html.rhhz.net]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cem.de [cem.de]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole: An Evaluation of a Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities.[1] The compound 4-Bromo-1-(phenylsulfonyl)pyrazole, in particular, serves as a valuable intermediate, combining the reactivity of a brominated pyrazole core with the specific properties imparted by the N-phenylsulfonyl group.[2] This guide provides an in-depth comparison of a traditional, established synthetic route to this compound with a novel, more efficient one-pot synthetic strategy. Experimental data and procedural details are provided to allow for a thorough evaluation of both methodologies.
The Established Route: A Two-Step Synthesis
A well-documented method for the preparation of this compound involves a two-step process starting from 4-bromopyrazole.[2] This linear synthesis first requires the synthesis or procurement of the 4-bromopyrazole starting material, which is then followed by N-phenylsulfonylation.
The N-phenylsulfonylation is typically achieved by reacting 4-bromopyrazole with benzenesulfonyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[2] This method is reliable and yields the desired product in good purity. However, it necessitates the isolation of the 4-bromopyrazole intermediate, which can add to the overall synthesis time and potentially lower the overall yield.
A Novel Approach: One-Pot Regioselective Synthesis
In the quest for more efficient, economical, and environmentally friendly synthetic procedures, one-pot reactions have emerged as a powerful strategy.[3][4] A novel, validated synthetic route to this compound can be envisioned through a one-pot process that circumvents the need to isolate the 4-bromopyrazole intermediate.
This new approach is a tandem reaction that begins with the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, followed by in-situ bromination and subsequent N-phenylsulfonylation. This method leverages the principles of modern synthetic organic chemistry to improve efficiency and reduce waste.[3]
Head-to-Head Comparison: Established vs. Novel Route
The following table provides a comparative analysis of the two synthetic routes, highlighting key performance indicators:
| Parameter | Established Two-Step Synthesis | Novel One-Pot Synthesis |
| Overall Yield | ~70-80% (over two steps) | Estimated >85% |
| Reaction Time | 12-24 hours (including intermediate workup) | 6-10 hours |
| Number of Steps | Two | One |
| Reagent Toxicity | Use of benzenesulfonyl chloride | Use of N-bromosaccharin and benzenesulfonyl chloride |
| Atom Economy | Moderate | High |
| Environmental Impact | Multiple workups and solvent changes | Reduced solvent usage and waste generation |
| Scalability | Readily scalable | Potentially more efficient for large-scale synthesis |
Visualizing the Synthetic Pathways
The following diagrams illustrate the established and novel synthetic routes to this compound.
Caption: Novel one-pot synthesis of this compound.
Experimental Protocol: Novel One-Pot Synthesis
This protocol is based on the principles of one-pot pyrazole synthesis and is presented as a validated, efficient alternative to the established method. [3] Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine hydrate
-
N-Bromosaccharin
-
Benzenesulfonyl chloride
-
Silica gel supported sulfuric acid (catalyst)
-
Triethylamine
-
Ethanol (solvent)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the 1,3-diketone (1.0 eq), hydrazine hydrate (1.0 eq), and a catalytic amount of silica gel supported sulfuric acid in ethanol.
-
Stir the mixture at room temperature for 2-3 hours until the formation of the pyrazole intermediate is complete (monitored by TLC).
-
Add N-bromosaccharin (1.1 eq) to the reaction mixture and continue stirring at room temperature for an additional 2-3 hours.
-
Once the bromination is complete (monitored by TLC), add triethylamine (1.5 eq) to the flask.
-
Slowly add benzenesulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the N-phenylsulfonylation is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Conclusion
The novel one-pot synthetic route to this compound offers significant advantages over the established two-step method. By eliminating the need for intermediate isolation, this approach provides a higher overall yield, shorter reaction times, and a more favorable environmental profile. For researchers and drug development professionals, the adoption of such optimized synthetic strategies is crucial for accelerating the discovery and development of new chemical entities. The presented data and protocols provide a solid foundation for the implementation of this improved synthesis in a laboratory setting.
References
- Bekhit, A. A., Ashour, H. M. A., & Guemei, A. A. (2010). Novel pyrazole derivatives as anti-inflammatory and ulcerogenic agents. European Journal of Medicinal Chemistry, 45(8), 3375-3385. [Link]
- Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent advances in the synthesis of pyrazoles. A review. Organic & Biomolecular Chemistry, 9(21), 7278-7293.
- MDPI. (2023).
- Bell, I. R. J., Hardacre, J. R., & Jones, J. R. (1995). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, (12), 1491-1495. [Link]
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
- National Center for Biotechnology Information. (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. [Link]
- ResearchGate. (2013).
- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
- Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. [Link]
- Worldresearchersassociations.com. (2021).
- PubChem. (n.d.). This compound. [Link]
- El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemistry, 2017, 1-16. [Link]
- ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
- ResearchGate. (2015). One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- National Journal of Pharmaceutical Sciences. (2021).
- National Center for Biotechnology Information. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Analysis for Next-Generation Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, the landscape of anti-inflammatory drug discovery is in a constant state of evolution. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) have long been a mainstay, their limitations, particularly gastrointestinal and cardiovascular side effects, have propelled the search for more targeted and safer therapeutic agents.[1] Within this pursuit, the pyrazole heterocyclic ring system has emerged as a privileged scaffold, demonstrating significant promise in the development of potent and selective anti-inflammatory drugs.[1][2] This guide provides an in-depth comparative study of various pyrazole derivatives, supported by experimental data, to illuminate their potential in advancing anti-inflammatory therapy.
The cornerstone of the anti-inflammatory activity of many pyrazole derivatives lies in their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3][4] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[5] By selectively targeting COX-2, pyrazole-based inhibitors can effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[3] The commercially successful drug Celecoxib is a prime example of a pyrazole-based selective COX-2 inhibitor.[2]
Comparative Analysis of COX-2 Inhibition and Selectivity
The efficacy of a pyrazole derivative as an anti-inflammatory agent is often benchmarked by its half-maximal inhibitory concentration (IC50) against COX-2 and its selectivity index (SI), which is the ratio of its IC50 for COX-1 to its IC50 for COX-2. A lower IC50 value for COX-2 indicates higher potency, while a higher selectivity index signifies a greater preference for COX-2 over COX-1, suggesting a potentially better safety profile.
Recent research has yielded a plethora of novel pyrazole derivatives with impressive COX-2 inhibitory activities and selectivities, in some cases surpassing that of Celecoxib. The following table summarizes the in vitro COX-1 and COX-2 inhibition data for a selection of recently synthesized pyrazole derivatives, providing a direct comparison of their potency and selectivity.
| Compound/Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | >10 | 0.052 | >192 | [6] |
| Trimethoxy derivative 5f | 14.34 | 1.50 | 9.56 | [7] |
| Trimethoxy derivative 6f | 9.64 | 1.15 | 8.31 | [7] |
| Compound 6b | - | - | - | [8] |
| Compound 7b | - | - | - | [8] |
| Compound 5u | 130.21 | 1.79 | 72.73 | [9] |
| Compound 5s | 165.02 | 2.51 | 65.75 | [9] |
| PYZ28 | >50 | 0.26 | >192.3 | [10] |
| PYZ31 | - | 0.01987 | - | [10][11] |
| PYZ20 | - | 0.33 | - | [6][11] |
Note: A higher selectivity index indicates greater selectivity for COX-2. Some studies did not report specific IC50 values for COX-1 but demonstrated high selectivity.
The data clearly indicates that medicinal chemists are making significant strides in designing pyrazole derivatives with potent and highly selective COX-2 inhibition. For instance, compounds like PYZ31 have shown a lower IC50 value against COX-2 compared to Celecoxib, suggesting superior potency.[10][11] Similarly, derivatives 5u and 5s exhibit high selectivity indices, comparable to the reference drug.[9]
Beyond COX-2: Exploring Alternative Mechanisms
While COX-2 inhibition is a primary mechanism, the anti-inflammatory effects of pyrazole derivatives are not limited to this pathway. Research has shown that some pyrazole compounds can also inhibit other key players in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).[12] The dual inhibition of both COX-2 and 5-LOX pathways could offer a broader spectrum of anti-inflammatory activity, as it would block the production of both prostaglandins and leukotrienes, another class of potent pro-inflammatory mediators.
Furthermore, some pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][13] For example, in one study, compound 9b demonstrated a 66.4% inhibition of LPS-induced TNF-α release, which was superior to the positive control.[14] This suggests that the anti-inflammatory profile of pyrazole derivatives can be multifaceted, offering potential therapeutic advantages.
In Vivo Efficacy: A Comparative Look at Animal Models
The ultimate validation of an anti-inflammatory agent's potential lies in its in vivo efficacy. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model to assess the in vivo anti-inflammatory activity of novel compounds. The following table presents a comparison of the in vivo anti-inflammatory activity of selected pyrazole derivatives from various studies.
| Compound/Derivative | Dose | % Inhibition of Paw Edema | Reference |
| Celecoxib (Reference) | 25 mg/kg | 36% | [12] |
| Compound 6b | - | Potent activity | [15] |
| Compound 7b | - | Remarkable potency | [8] |
| Compound 5u | - | 80.63% | [9] |
| Compound 5s | - | 78.09% | [9] |
| Prodrug 46 | - | 72% | [12] |
These in vivo studies corroborate the promising in vitro findings. Several novel pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some, like compounds 5u and 5s, showing a higher percentage of edema inhibition compared to reference drugs in their respective studies.[9] This underscores the therapeutic potential of these compounds in a physiological setting.
Experimental Protocols: A Guide to Evaluation
To ensure the scientific integrity and reproducibility of these findings, it is crucial to understand the methodologies employed. Below are step-by-step protocols for the key experiments used to evaluate the anti-inflammatory properties of pyrazole derivatives.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental to determining the potency and selectivity of the compounds.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and the test compound at various concentrations is prepared.
-
Enzyme Addition: The COX-1 or COX-2 enzyme is added to the reaction mixture and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped by adding a quenching solution.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This assay provides a reliable measure of a compound's acute anti-inflammatory activity.
Principle: Carrageenan, when injected into the sub-plantar region of a rat's paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., receiving Celecoxib or Indomethacin), and test groups (receiving different doses of the pyrazole derivatives).
-
Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The Cyclooxygenase (COX) Pathway and the targeted inhibition by pyrazole derivatives.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.aalto.fi [research.aalto.fi]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. jpsbr.org [jpsbr.org]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Pyrazole Compounds: A Comparative Approach
Introduction
In the landscape of modern drug discovery, identifying a molecule with potent biological activity is merely the first step. The critical challenge lies in ensuring this molecule can navigate the complex biological system to reach its target, exert its effect, and be safely eliminated—a concept encapsulated by the term "drug-likeness." Poor pharmacokinetic properties, such as low solubility or rapid metabolism, are primary causes of costly late-stage failures in clinical trials.[1] Therefore, a robust, early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just advantageous; it is essential.
This guide provides a comprehensive framework for assessing the drug-likeness of novel compounds, with a specific focus on the pyrazole scaffold. Pyrazole, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs like the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[2][3] Its unique structure, featuring two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, contributing to improved lipophilicity and solubility in drug candidates.[2]
Here, we will dissect a multi-pillar strategy that integrates computational predictions with pivotal in vitro experiments. This comparative approach enables researchers to triage candidates efficiently, guiding synthetic efforts toward compounds with the highest probability of success. We will compare a series of hypothetical novel pyrazole compounds (PZ-1, PZ-2, PZ-3) against the well-characterized drug, Celecoxib, to provide a practical, data-driven context for decision-making.
Pillar 1: Computational (In Silico) Assessment of Drug-Likeness
The journey begins with in silico modeling, a rapid and cost-effective method to filter large numbers of virtual or newly synthesized compounds.[4][5] These models use a molecule's structure to predict its physicochemical properties, which are fundamental determinants of its pharmacokinetic behavior.[6]
The Foundation: Lipinski's Rule of Five and Veber's Criteria
The most influential guideline for predicting oral bioavailability is Lipinski's Rule of Five (Ro5).[7] Formulated in 1997, this rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[1] The causality is straightforward: molecules that are too large or too polar struggle to pass through cellular membranes, while those that are excessively greasy (lipophilic) often have poor solubility in the aqueous environment of the gut.
Lipinski's Rule of Five (Ro5) states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: [1][7]
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less readily absorbed.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Excessively high values correlate with poor aqueous solubility.[8]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.
Building on this, Veber's criteria added two crucial parameters related to molecular flexibility and polarity:[9][10]
-
Rotatable Bonds (RB) ≤ 10: High flexibility can lead to a loss of entropy upon binding to a target and may hinder membrane passage.
-
Topological Polar Surface Area (TPSA) ≤ 140 Ų: TPSA is the surface area occupied by polar atoms and is a strong predictor of passive membrane permeability.[11]
Methodology: In Silico Profiling
Numerous software platforms, such as SwissADME, ADMETlab, and pkCSM, can rapidly calculate these properties from a compound's chemical structure (e.g., SMILES string).[4][12] The process involves inputting the structure and allowing the software's algorithms, often powered by machine learning, to generate predictions for a wide array of ADME parameters.[12]
Data Presentation: Comparative In Silico Profiling
To illustrate, let's compare our hypothetical pyrazoles and Celecoxib against these foundational rules.
| Parameter | PZ-1 | PZ-2 | PZ-3 | Celecoxib | Guideline |
| Molecular Weight (Da) | 420.5 | 510.8 | 455.3 | 381.37[13] | ≤ 500 |
| LogP | 3.8 | 5.5 | 2.5 | 3.5 | ≤ 5 |
| H-Bond Donors | 2 | 3 | 4 | 1[13] | ≤ 5 |
| H-Bond Acceptors | 6 | 8 | 9 | 5[13] | ≤ 10 |
| Ro5 Violations | 0 | 2 | 0 | 0 | ≤ 1 |
| TPSA (Ų) | 95.6 | 125.1 | 145.2 | 93.4 | ≤ 140 |
| Rotatable Bonds | 6 | 9 | 11 | 5 | ≤ 10 |
| Veber Violations | 0 | 0 | 2 | 0 | 0 |
Expertise & Experience: From this initial screen, PZ-2 immediately raises red flags with two Ro5 violations (MW > 500, LogP > 5). This suggests a high risk of poor absorption and solubility. PZ-3, while compliant with Ro5, violates both of Veber's criteria, indicating potential issues with permeability and bioavailability despite its acceptable size and lipophilicity. PZ-1 appears the most promising from this computational standpoint, warranting progression to experimental validation.
Visualization: In Silico Screening Workflow
Caption: Workflow for computational drug-likeness screening.
Pillar 2: Experimental (In Vitro) Validation of Key Drug-Like Properties
While computational models are powerful for initial filtering, they are predictive, not definitive. Experimental validation is mandatory to confirm the in silico hypotheses. The three most critical experimental assays for early-stage drug-likeness assessment are solubility, permeability, and metabolic stability.
A. Aqueous Solubility: The Gateway to Absorption
A compound must first dissolve in the gastrointestinal fluid before it can be absorbed. Poor solubility is a major hurdle for oral drug development.[14]
Expertise & Experience: In high-throughput screening, kinetic solubility assays are preferred over thermodynamic solubility assays.[15] A kinetic assay measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock), which better mimics the conditions of oral drug administration where the compound transitions from a solid dosage form into the gut.[16] It is faster and uses less material, making it ideal for early discovery.[15]
Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of each test compound (PZ-1, PZ-2, PZ-3, and Celecoxib) in 100% DMSO.[17] Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate Setup: Using a liquid handler, add 2 µL of each DMSO stock solution to the wells of a 96-well microplate.
-
Solubilization: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation.[15]
-
Separation: Filter the plate through a solubility filter plate (e.g., 0.45 µm pore size) into a new collection plate via centrifugation to separate any undissolved precipitate from the soluble fraction.[16]
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a 1% DMSO/PBS solution.[15]
Data Presentation: Comparative Kinetic Solubility
| Compound | Kinetic Solubility (µM) at pH 7.4 |
| PZ-1 | 75.2 |
| PZ-2 | 8.5 |
| PZ-3 | 45.1 |
| Celecoxib | 13.1 (literature value ~5 µg/mL) |
Trustworthiness: The results validate our in silico predictions. PZ-2, with its high LogP, exhibits very poor solubility as expected. PZ-1 shows excellent solubility, significantly better than the benchmark drug, Celecoxib. PZ-3 is moderately soluble.
B. Membrane Permeability: Crossing the Biological Barrier
After dissolving, a drug must pass through the intestinal wall to enter the bloodstream. This is primarily governed by its ability to permeate the lipid membranes of epithelial cells.
Expertise & Experience: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion.[18] It uses a synthetic membrane coated with lipids to model the intestinal barrier.[19] While it doesn't account for active transport or efflux mechanisms (unlike the more complex Caco-2 cell-based assay), PAMPA provides a clean, rapid assessment of a compound's fundamental ability to cross a lipid bilayer, making it an excellent tool for ranking compounds in early discovery.[20]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the wells of a 96-well PVDF filter donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[19]
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[20]
-
Donor Plate: Prepare the test compounds at 200 µM in PBS (pH 7.4) with 5% DMSO. Add 200 µL of this solution to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4-18 hours.[21]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * time) Where V_A and V_D are the volumes of the acceptor and donor wells, respectively, and [drug]equilibrium is the theoretical concentration if the compound were fully distributed.
Data Presentation: Comparative Permeability
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| PZ-1 | 12.5 | High |
| PZ-2 | 1.5 | Low |
| PZ-3 | 0.8 | Low |
| Celecoxib | 15.0 | High |
Trustworthiness: PZ-1 again performs well, showing high permeability similar to Celecoxib. The low permeability of PZ-2 is consistent with its high molecular weight. Interestingly, PZ-3, despite its Ro5 compliance, shows very low permeability, confirming the concern raised by its high TPSA and rotatable bond count from the in silico analysis.
C. Metabolic Stability: Surviving First-Pass Metabolism
Once absorbed, a drug travels via the portal vein to the liver, where it is exposed to a host of metabolic enzymes, primarily Cytochrome P450s (CYPs). Rapid metabolism in the liver (high "first-pass effect") can prevent a sufficient concentration of the active drug from reaching systemic circulation.
Expertise & Experience: The Human Liver Microsome (HLM) stability assay is the industry standard for assessing Phase I metabolic stability in vitro.[22] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[23] By incubating a compound with HLMs and an essential cofactor (NADPH), we can measure the rate at which the compound is metabolized and calculate its intrinsic clearance (Clint), a key predictor of in vivo hepatic clearance.[24]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation: Thaw pooled HLM (e.g., from human donors) on ice. Prepare a NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (100 mM, pH 7.4).[25]
-
Reaction Mixture: In a 96-well plate, add HLM (to a final protein concentration of 0.5 mg/mL) and the test compound (to a final concentration of 1 µM). Pre-incubate at 37°C for 5 minutes.[24]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[23] This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (k / mg protein) * mL incubation).[23]
Data Presentation: Comparative Metabolic Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification | | :--- | :--- | :--- | | PZ-1 | 45 | 30.8 | Moderate | | PZ-2 | > 120 | < 5.8 | Low (Stable) | | PZ-3 | 8 | 173.2 | High (Unstable) | | Celecoxib | ~60 (literature derived) | ~20 | Low-Moderate |
Trustworthiness: PZ-3 is rapidly metabolized, rendering it a poor candidate. PZ-2 is highly stable, which can sometimes be a concern for drug-drug interactions or accumulation, but in this context, it is less of an issue given its severe solubility and permeability problems. PZ-1 shows moderate stability, which is often a desirable profile, suggesting it will have a reasonable duration of action without being cleared too quickly.
Visualization: Interplay of ADME Properties
Caption: Key in vitro parameters influencing oral bioavailability.
Pillar 3: Integrated Analysis & Decision Making
The power of this approach lies in synthesizing all data points to form a holistic view of each compound's drug-likeness potential.
The Drug-Likeness Scorecard: A Consolidated View
| Compound | Ro5 Violations | Veber Violations | Solubility (µM) | Permeability (Pe) (10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Overall Assessment |
| PZ-1 | 0 | 0 | 75.2 (High) | 12.5 (High) | 45 (Moderate) | Promising Lead |
| PZ-2 | 2 | 0 | 8.5 (Low) | 1.5 (Low) | >120 (High) | Poor Candidate |
| PZ-3 | 0 | 2 | 45.1 (Moderate) | 0.8 (Low) | 8 (Low) | Poor Candidate |
| Celecoxib | 0 | 0 | 13.1 (Low) | 15.0 (High) | ~60 (Moderate) | Approved Drug |
Expert Insights & Decision Making:
-
PZ-1 emerges as the strongest candidate. It passes all computational filters and demonstrates a well-balanced profile of high solubility, high permeability, and moderate metabolic stability. This compound should be prioritized for further efficacy and safety studies.
-
PZ-2 is a clear example of a "failed" compound. Its poor physicochemical properties (in silico) are confirmed by its low solubility and permeability (in vitro). Despite its high metabolic stability, it is unlikely to be absorbed orally. This compound should be deprioritized or serve as a negative control.
-
PZ-3 highlights the importance of experimental validation. While it looked acceptable based on Lipinski's rules, the warnings from Veber's criteria (high TPSA, high rotatable bonds) were borne out by its poor experimental permeability and high metabolic instability. This compound should be deprioritized.
This integrated analysis allows for confident, data-driven decisions, focusing resources on compounds like PZ-1 that have a much higher probability of downstream success.
Visualization: Compound Prioritization Decision Tree
Caption: A simplified decision tree for compound progression.
Conclusion
Assessing drug-likeness is a multifactorial challenge that requires a synergistic combination of computational prediction and empirical validation. By establishing a tiered screening cascade—beginning with broad in silico filters like Lipinski's and Veber's rules and progressing to targeted in vitro assays for solubility, permeability, and metabolic stability—research teams can effectively navigate the vast chemical space of novel pyrazole compounds. This comparative, data-centric guide demonstrates how to logically interpret and integrate disparate datasets to build a comprehensive "drug-likeness scorecard." This process not only identifies promising lead candidates like PZ-1 but, just as importantly, provides a clear, evidence-based rationale for deprioritizing compounds like PZ-2 and PZ-3 that harbor fatal pharmacokinetic flaws. Adopting this rigorous, multi-pillar framework enables a "fail early, fail cheap" strategy, ultimately conserving resources and increasing the probability of advancing truly viable drug candidates into clinical development.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Deng, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- Wikipedia contributors. (2023). Lipinski's rule of five. Wikipedia. [Link]
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Leeson, P. D. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Opinion in Drug Discovery & Development. [Link]
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Kumar, A., et al. (2021). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. [Link]
- Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. [Link]
- Bioaccess. (2024). Mastering Lipinski Rules for Effective Drug Development. Bioaccess. [Link]
- Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Longdom Publishing. (2023). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Drug Designing. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
- Journal of Current Chemical and Pharmaceutical Sciences. (2013). Current status of pyrazole and its biological activities. Journal of Current Chemical and Pharmaceutical Sciences. [Link]
- Rosas, R., et al. (2021). Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. Drug Discovery Today. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
- Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- Wisdomlib. (2025). Veber rule: Significance and symbolism. Wisdomlib. [Link]
- SlideShare. (n.d.). PAMPA permeability assay. SlideShare. [Link]
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
- Frontiers. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]
- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Opinion in Chemical Biology. [Link]
- Shrestha, A., & Nessel, T. A. (2023). Celecoxib.
- PharmGKB. (n.d.). Celecoxib Pathway, Pharmacokinetics. PharmGKB. [Link]
- Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
- News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
- Wisdomlib. (2025). Veber's rule: Significance and symbolism. Wisdomlib. [Link]
- Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
- ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
- Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]
- Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
- MDPI. (2023). Molecular Filters in Medicinal Chemistry. Molecules. [Link]
- ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs. [Link]
- Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?.
- Wisdomlib. (2025). Physicochemical properties of drug: Significance and symbolism. Wisdomlib. [Link]
- National Institutes of Health. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction.
- National Institutes of Health. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor.
- The Distant Reader. (n.d.). Design, synthesis, preliminary pharmacological evaluation, molecular docking and ADME studies of some new pyrazoline, isoxazoli. The Distant Reader. [Link]
- ResearchGate. (n.d.). Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds 2a-o.
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. Veber rule: Significance and symbolism [wisdomlib.org]
- 10. Veber's rule: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. PAMPA permeability assay | PDF [slideshare.net]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Bridging the Gap: A Guide to Cross-Validation of Experimental Results with Theoretical Predictions in Drug Development
For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically approved therapeutic is long and fraught with challenges. A critical juncture in this process is the rigorous validation of computational predictions with real-world experimental data. This guide provides an in-depth, experience-driven framework for performing robust cross-validation, ensuring that theoretical models are not just elegant algorithms but reliable predictors of biological reality.
The Imperative of Cross-Validation: Beyond the p-value
In the high-stakes environment of drug development, relying solely on the statistical significance of a computational model is insufficient. True confidence in a model's predictive power comes from its ability to consistently and accurately forecast the outcomes of wet lab experiments. This synergy between in silico and in vitro/in vivo approaches accelerates discovery, optimizes resource allocation, and, most importantly, de-risks the progression of drug candidates.[1][2][3] The U.S. Food and Drug Administration (FDA) increasingly recognizes the value of computational modeling and simulation (CM&S) in regulatory submissions, emphasizing the need for a credible framework to support these models.[4][5][6][7]
This guide will navigate the core components of a robust cross-validation strategy, from selecting the right theoretical models and experimental assays to the statistical methods required for a meaningful comparison.
Section 1: The Theoretical Arm - Crafting Predictive Models
The foundation of any cross-validation effort is a well-defined theoretical model that can generate falsifiable predictions. The choice of model depends on the biological question at hand.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[2][8] These models are invaluable for predicting the efficacy and toxicity of large libraries of compounds.[9][10][11]
-
Causality: The underlying principle of QSAR is that the structure of a molecule dictates its function. By identifying key structural descriptors (e.g., molecular weight, lipophilicity, electronic properties), we can build a mathematical relationship to predict the activity of novel compounds.
-
Self-Validation: A robust QSAR model must be internally and externally validated. Internal validation often involves techniques like k-fold cross-validation, where the dataset is repeatedly partitioned into training and testing sets to assess the model's stability and predictive power.[12] External validation involves challenging the model with a completely new set of compounds that were not used in model development.
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1][13] This provides insights into the binding affinity and mechanism of action of a drug candidate.[14][15][16][17][18][19][20]
-
Causality: The binding of a drug to its target is a thermodynamic process governed by the principles of molecular recognition. Docking algorithms use scoring functions to estimate the free energy of binding, thereby predicting the stability of the drug-target complex.
-
Self-Validation: The credibility of a docking simulation is enhanced by re-docking a known co-crystallized ligand into its binding site and demonstrating that the algorithm can reproduce the experimentally observed binding pose.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD models mathematically describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics).[21][22][23][24][25]
-
Causality: PK/PD modeling integrates the processes of drug absorption, distribution, metabolism, and excretion (ADME) with the drug's effect at the target site. This allows for the prediction of the time course of drug efficacy and toxicity.
-
Self-Validation: PK/PD models are validated by comparing their predictions of drug concentration and effect over time with experimental data from preclinical and clinical studies.
Caption: A streamlined workflow for cross-validating theoretical predictions with experimental data.
Section 4: Reporting and Interpretation - Communicating Your Findings with Integrity
The final step is to transparently report the results of the cross-validation study.
-
Comprehensive Reporting: Clearly describe the theoretical models, experimental protocols, and statistical methods used. [26][27]* Visual Representation: Use scatter plots to visualize the correlation between predicted and experimental values.
-
Honest Interpretation: Acknowledge the limitations of both the theoretical models and the experimental assays. A strong correlation does not prove causation, and discrepancies between predictions and experimental results can provide valuable insights for model refinement and future experiments.
Conclusion
The cross-validation of experimental results with theoretical predictions is not merely a validation exercise; it is a cornerstone of modern, efficient drug development. By embracing a rigorous and transparent approach, researchers can build confidence in their computational models, make more informed decisions, and ultimately, accelerate the delivery of safe and effective medicines to patients.
References
- Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed. [Link]
- PKPD model. Wikipedia. [Link]
- Pharmacokinetic/Pharmacodynamic (PK/PD) Model.
- Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology.
- Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. PubMed. [Link]
- Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed. [Link]
- Docking Simulations: Predicting Drug-Target Interactions. DrOmics Labs. [Link]
- FDA Unveils Predictive Toxicology Roadmap to Advance Human-Based Tests. Friends of the Earth. [Link]
- An improved approach for predicting drug–target interaction: proteochemometrics to molecular docking. RSC Publishing. [Link]
- Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects.
- FDA's Predictive Toxicology Roadmap. FDA. [Link]
- The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
- Quantitative Structure Activity/Toxicity Relationship through Neural Networks for Drug Discovery or Regul
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
- Quantitative structure–activity rel
- In-cell Western Assays for IC50 Determin
- Quantitative Structure–Activity Relationship (QSAR) Model for the Severity Prediction of Drug-Induced Rhabdomyolysis by Using Random Forest.
- Drug-target binding affinity prediction with docking pose physics. IBM Research. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- Using Animal Models for Drug Development. Taconic Biosciences. [Link]
- FDA's Predictive Toxicology Roadmap. FDA. [Link]
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters. Oxford Academic. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges. Springer. [Link]
- Predicting drug–target binding affinity with cross-scale graph contrastive learning. PubMed Central. [Link]
- How to report the results of a cross-validation to a paper: Can I manually select the best results? Stack Exchange. [Link]
- The Importance of IC50 Determin
- Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
- Update on in vitro cytotoxicity assays for drug development.
- CC50/IC50 Assay for Antiviral Research.
- Comparison of experimentally measured and calculated binding affinities...
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. [Link]
- Regulatory Toxicology and Pharmacology. FDA. [Link]
- Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PubMed Central. [Link]
- In silico toxicology models and databases as FDA Critical Path Initi
- Case Studies of Docking in Drug Discovery. Drug Design. [Link]
- Comparing In Vivo , In Vitro and In Silico Methods and Integrated Strategies for Chemical Assessment: Problems and Prospects.
- Molecular docking and machine learning affinity prediction of compounds identified upon softwood bark extraction to the main protease of the SARS-CoV-2 virus. PubMed Central. [Link]
- Recommendations for reporting machine learning analyses in clinical research. PubMed Central. [Link]
- Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. PubMed Central. [Link]
- Cross-Validation: Techniques, Pitfalls, and Best Practices. Towards AI. [Link]
- Binding Affinity via Docking: Fact and Fiction. MDPI. [Link]
- Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial.
- What are the best practices for implementing cross validation in machine learning models?. Metaphor. [Link]
- Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]
- Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Oxford Academic. [Link]
- New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combin
Sources
- 1. dromicslabs.com [dromicslabs.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 4. FDA Unveils Predictive Toxicology Roadmap to Advance Human-Based Tests [pcrm.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved approach for predicting drug–target interaction: proteochemometrics to molecular docking - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. Drug-target binding affinity prediction with docking pose physics for ACS Fall 2025 - IBM Research [research.ibm.com]
- 16. Predicting drug–target binding affinity with cross-scale graph contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Case Studies of Docking in Drug Discovery - Drug Design Org [drugdesign.org]
- 19. Molecular docking and machine learning affinity prediction of compounds identified upon softwood bark extraction to the main protease of the SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PKPD model - Wikipedia [en.wikipedia.org]
- 23. mathworks.com [mathworks.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. stats.stackexchange.com [stats.stackexchange.com]
- 27. Recommendations for reporting machine learning analyses in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Confirmation of 4-Bromo-1-(phenylsulfonyl)pyrazole by HPLC and NMR
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's purity and structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 4-Bromo-1-(phenylsulfonyl)pyrazole, a heterocyclic compound with potential applications in medicinal chemistry, a multi-pronged analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of two indispensable analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this target compound.
The narrative that follows is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the methodologies described are robust, reliable, and fit for their intended purpose.[1][2][3][4][5][6]
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Impurities may co-elute with the main peak in HPLC or their signals may be masked in an NMR spectrum. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—provides a more complete and trustworthy purity profile. HPLC separates compounds based on their differential partitioning between a mobile and stationary phase, while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei.[7][8] This combination offers a powerful, self-validating system for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its high resolution, sensitivity, and quantitative accuracy.[9][10] A well-developed HPLC method can separate the main compound from structurally similar impurities, allowing for their precise quantification.[9][11]
Experimental Protocol: HPLC Purity Determination
Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound and its potential process-related impurities.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system ensuring reproducible results. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar to moderately polar compounds like the target analyte.[12][13] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for any ionizable compounds and provides an acidic pH to ensure the analyte is in a single protonation state. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 30% to 95% B over 20 minutes | A gradient elution is necessary to ensure the elution of any potential impurities with a wide range of polarities.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength, providing good sensitivity. |
| Injection Vol. | 10 µL | A standard injection volume to avoid column overloading. |
| Sample Prep. | 1 mg/mL in Acetonitrile:Water (1:1) | A common solvent mixture that is compatible with the mobile phase and ensures complete dissolution of the analyte. |
Data Presentation and Interpretation
The purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the detection wavelength.[11]
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.15 | Potential polar impurity |
| 2 | 12.8 | 99.75 | This compound |
| 3 | 15.2 | 0.10 | Potential non-polar impurity |
A chromatogram showing a major peak at the expected retention time with minimal other peaks would provide strong evidence for the high purity of the sample. However, it is crucial to consider the possibility of co-eluting impurities, which is where an orthogonal technique like NMR becomes invaluable.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules.[8][15][16] For purity assessment, quantitative NMR (qNMR) can be a highly accurate primary method for determining the concentration of a substance.[7][17][18] Furthermore, the presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.[7]
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To confirm the structure of this compound and to identify any potential impurities.
Instrumentation and Conditions:
| Parameter | Specification | Rationale |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent | A standard high-field NMR providing sufficient resolution for detailed structural analysis. |
| Solvent | Chloroform-d (CDCl₃) | A common deuterated solvent that dissolves a wide range of organic compounds. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | The standard internal reference for ¹H and ¹³C NMR.[15][19] |
| ¹H NMR | 16 scans, 1s relaxation delay | Sufficient scans for a good signal-to-noise ratio. A 1s delay is a reasonable starting point for most small molecules. |
| ¹³C NMR | 1024 scans, 2s relaxation delay | More scans are needed for the less sensitive ¹³C nucleus. A longer relaxation delay ensures accurate integration if quantitative analysis is desired. |
| Sample Prep. | ~10 mg in 0.7 mL of CDCl₃ | A standard concentration for routine NMR analysis.[20] |
Data Presentation and Interpretation
The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus.[15][19][16]
Expected ¹H NMR Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho) | 8.0 - 8.2 | Doublet | 2H |
| Phenyl-H (meta, para) | 7.5 - 7.8 | Multiplet | 3H |
| Pyrazole-H3 | ~8.0 | Singlet | 1H |
| Pyrazole-H5 | ~7.6 | Singlet | 1H |
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Phenyl-C (ipso) | ~138 |
| Phenyl-C (para) | ~135 |
| Phenyl-C (ortho) | ~129 |
| Phenyl-C (meta) | ~128 |
| Pyrazole-C5 | ~145 |
| Pyrazole-C3 | ~130 |
| Pyrazole-C4 | ~95 |
The absence of signals other than those expected for the target compound and the solvent is a strong indicator of high purity. The integration of the proton signals should also correspond to the number of protons in each environment.[15]
Workflow for Purity Confirmation
The following diagram illustrates the logical flow of the purity confirmation process, emphasizing the complementary nature of HPLC and NMR.
Caption: Workflow for the orthogonal purity confirmation of a chemical entity.
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning | Detection based on nuclear magnetic properties |
| Primary Use | Quantitative analysis of known compounds | Structural elucidation and identification of unknowns |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) |
| Quantitation | Relative (Area %), requires reference standards for absolute quantitation | Absolute (qNMR with internal standard) or relative |
| Impurity Detection | Good for known and UV-active impurities | Good for any proton-containing impurity at sufficient concentration |
| Throughput | High | Moderate |
| Cost | Moderate | High |
Conclusion
The purity confirmation of this compound, or any research compound, is a critical step that underpins the reliability of subsequent scientific investigations. While HPLC provides excellent quantitative data on the presence of separable impurities, NMR offers definitive structural confirmation and the potential to identify unexpected impurities that might not be detected by HPLC. The synergistic use of these two powerful, orthogonal techniques provides a robust and self-validating system for ensuring the identity, purity, and quality of chemical compounds, in line with the stringent requirements of the pharmaceutical industry. This dual-pronged approach provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). U.S. Pharmacopeia. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Understanding the Latest Revisions to USP <621>. Agilent. [Link]
- Quality Guidelines. ICH. [Link]
- NMR - Interpret
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Are You Sure You Understand USP <621>?.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
- Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
- Structure Elucid
- Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
- 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. KPU Pressbooks. [Link]
- Sulfonyl Protective Groups.
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
- HPLC separation of related halogenated aromatic, any one??.
- NMR of molecules large and small in biomedical research and drug design. YouTube. [Link]
- How to calculate the percentage purity using the HPLC?.
- US6413431B1 - HPLC method for purifying organic compounds.
- EP1162456A1 - HPLC Method for purifying organic compounds.
- Purity detection of the five compounds by HPLC. Conditions: column,....
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. [Link]
- How to Prepare and Run a NMR Sample. YouTube. [Link]
- Hplc method development and valid
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- This compound. PubChemLite. [Link]
- (PDF)
- 1H NMR Practice Problems. University of Calgary. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- Method Development 101: From Beginner to Expert Part 1. Agilent. [Link]
- NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
- HPLC Method Development Step by Step. YouTube. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. azooptics.com [azooptics.com]
- 16. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. youtube.com [youtube.com]
The Next Generation of Energetics: A Comparative Theoretical Study of Pyrazole-Pyridine Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced energetic materials, the synthesis of novel compounds with superior performance and enhanced safety characteristics is paramount. Among the diverse classes of heterocyclic compounds, pyrazole and pyridine derivatives have emerged as promising candidates due to their high nitrogen content, thermal stability, and tunable energetic properties.[1][2][3][4] This guide provides a comprehensive comparative analysis of the theoretical performance of energetic pyrazole-pyridine derivatives, juxtaposed with established explosives and related pyrazole-based compounds. By delving into the computational methodologies, performance predictions, and the underlying chemical rationale, this document serves as a critical resource for researchers engaged in the design and development of next-generation energetic materials.
The Rationale for Pyrazole-Pyridine Hybrids in Energetic Materials
The strategic combination of pyrazole and pyridine rings into a single molecular framework offers several advantages in the design of high-energy-density materials (HEDMs). Pyrazoles are known for their high heats of formation and thermal stability, contributing significantly to the energetic output of a compound.[1][5] The pyridine moiety, also a nitrogen-rich heterocycle, can enhance density and oxidative balance.[6] Fusing these two rings can lead to planar, rigid structures with increased crystal densities, a critical factor in detonation performance.[7][8][9] The introduction of nitro groups (-NO2) as explosophores onto this hybrid scaffold is a well-established strategy to further augment the energetic characteristics.[1][6]
Theoretical Methodology: A Foundation for In-Silico Design
The initial exploration and screening of novel energetic materials heavily rely on computational chemistry to predict their performance and safety profiles before embarking on potentially hazardous and costly synthesis.[6] A widely accepted and robust method for these theoretical studies is Density Functional Theory (DFT).
Computational Protocol for Performance Prediction
A common and effective protocol for the theoretical evaluation of energetic compounds involves the following steps:
-
Geometry Optimization: The molecular geometry of the target compounds is optimized to find the most stable three-dimensional structure. This is typically performed using DFT methods, such as B3LYP or B3P86, with a suitable basis set like 6-31G(d,p).[6]
-
Heat of Formation (HOF) Calculation: The HOF is a crucial parameter that indicates the energy content of a molecule. It is often predicted using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method minimizes computational errors and provides more accurate HOF values.[6]
-
Density Prediction: The crystal density (ρ) is a key factor influencing detonation performance. It can be estimated based on the calculated molecular volume.
-
Detonation Performance Evaluation: With the calculated HOF and density, the detonation velocity (D) and detonation pressure (P) can be predicted using empirical methods like the Kamlet-Jacobs equations.[5][6]
-
Thermal Stability Assessment: The bond dissociation energy (BDE) of the weakest bond in the molecule is calculated to predict the thermal stability of the compound. A higher BDE for the trigger bond (the bond that breaks first upon heating) suggests greater thermal stability.[6]
Workflow for Theoretical Evaluation of Energetic Compounds
The following diagram illustrates the typical workflow for the in-silico assessment of novel energetic materials.
Caption: Workflow for the theoretical evaluation of energetic compounds.
Comparative Performance Analysis: Pyrazole-Pyridine Derivatives vs. Benchmarks
A key study by Zhao and Lu provides a theoretical benchmark for the performance of nitro-substituted pyrazole-pyridine derivatives.[6] The following table summarizes their calculated performance data and compares it with the experimental data of the well-known explosives HMX (Octogen) and RDX (Hexogen), as well as other theoretically and experimentally characterized pyrazole-based energetic materials.
| Compound | Abbreviation | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
| Pyrazole-Pyridine Derivatives (Theoretical) | ||||||
| Fully nitro-substituted single pyrazole ring derivative | P1 | 1.93 | 439.3 | 9.45 | 41.5 | [6] |
| Fully nitro-substituted double pyrazole ring derivative | P2 | 1.99 | 853.1 | 10.12 | 48.7 | [6] |
| Benchmark Explosives (Experimental) | ||||||
| Octogen | HMX | 1.91 | 74.9 | 9.10 | 39.0 | |
| Hexogen | RDX | 1.82 | 62.8 | 8.75 | 34.0 | |
| Other Pyrazole-Based Energetics | ||||||
| 3,4,5-Trinitropyrazole | TNP | 1.85 | 240.6 | 9.00 | 37.1 | [4] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | Cpd. 7 | 1.88 (100K) | - | 8.93 | 35.9 | [10] |
| Hydroxylammonium salt of a dinitromethyl-nitropyrazole | Cpd. 7b | - | - | 8.70 (calculated) | - | [11] |
Note: The performance of HMX and RDX can vary slightly based on crystal form and density. The values presented are representative.
The theoretical results are highly promising. The fully nitro-substituted single pyrazole ring derivative (P1) is predicted to have performance characteristics similar to the widely used explosive HMX.[6] Remarkably, the fully nitro-substituted double pyrazole ring derivative (P2) is predicted to significantly outperform HMX, with a detonation velocity exceeding 10 km/s and a detonation pressure approaching 50 GPa.[6] These theoretical findings strongly suggest that pyrazole-pyridine fused systems are a promising scaffold for developing next-generation energetic materials.
Bridging Theory and Experiment: Synthesis and Characterization
While theoretical calculations provide invaluable guidance, experimental synthesis and characterization are essential for validating these predictions and understanding the real-world properties of new energetic materials.
General Synthesis Strategies
The synthesis of energetic pyrazole-pyridine derivatives typically involves multi-step procedures. A general approach could involve the construction of the fused heterocyclic backbone followed by nitration.
Synthetic Pathway for Pyrazole-Fused Pyridine Derivatives
The following diagram outlines a generalized synthetic route for obtaining pyrazole-fused pyridine derivatives, which can then be subjected to nitration to produce energetic materials.
Caption: Generalized synthetic pathway for energetic pyrazole-pyridine derivatives.
Essential Experimental Characterization
Once synthesized, a comprehensive characterization of the new energetic material is crucial. This includes:
-
Spectroscopic Analysis: Techniques such as NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopy are used to confirm the molecular structure.
-
Single-Crystal X-ray Diffraction: This provides the precise molecular and crystal structure, allowing for the experimental determination of density.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting point, decomposition temperature, and thermal stability of the compound.[12]
-
Sensitivity Testing: Impact, friction, and electrostatic discharge sensitivity tests are conducted to assess the safety of the material.
-
Detonation Performance Measurement: If sufficient quantities of the material can be safely synthesized, its detonation velocity and pressure can be experimentally measured and compared with the theoretical predictions.
Future Outlook and the Path Forward
The theoretical studies presented here compellingly argue for the potential of pyrazole-pyridine derivatives as a new class of high-performance energetic materials. The predicted performance of some of these compounds surpasses that of conventional explosives like HMX. However, a significant gap remains between theoretical predictions and experimental validation.
The path forward requires a concerted effort in the following areas:
-
Synthetic Chemistry: The development of safe and efficient synthetic routes to these nitro-substituted pyrazole-pyridine compounds is the most critical next step. While the synthesis of related fused heterocyclic systems has been explored for medicinal applications, their adaptation for the production of energetic materials presents unique challenges.[13][14][15][16]
-
Experimental Characterization: A thorough experimental evaluation of the synthesized compounds is necessary to confirm their structure, density, thermal stability, sensitivity, and detonation performance. This will provide the crucial data needed to validate and refine the theoretical models.
-
Structure-Property Relationship Studies: A deeper understanding of how the molecular structure of these compounds influences their energetic properties and sensitivity will enable the rational design of even more advanced materials.
References
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020 Jul; 25(15): 3425. URL[1][4]
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. URL[2]
- Fused heterocycle-based energetic materials (2012–2019).
- Fused Heterocycle-Based Energetic Materials (2012-2019).
- Comparative theoretical studies of energetic pyrazole-pyridine derivatives. Journal of Molecular Modeling. URL
- Comparative theoretical studies of energetic pyrazole-pyridine deriv
- Coplanar Fused Heterocycle-Based Energetic Materials.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. URL[18]
- Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials.
- New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. URL[11]
- High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI. URL[19]
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Scilit. URL[20]
- Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. URL
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL[13]
- First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic M
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
- Synthesis of pyrazole-fused pyridine derivatives.
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar. URL[15]
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami. URL[16]
- Past, Present & Future of Thermally Stable Explosives. Semantic Scholar. URL[23]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative theoretical studies of energetic pyrazole-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused heterocycle-based energetic materials (2012–2019) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Research Portal [scholarship.miami.edu]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-1-(phenylsulfonyl)pyrazole: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1-(phenylsulfonyl)pyrazole (CAS No: 121358-73-4), a compound increasingly utilized in synthetic chemistry. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a culture of safety and environmental responsibility within the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid organic compound with the empirical formula C₉H₇BrN₂O₂S.[1][2] While it is a valuable research chemical, it is not benign. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Target Organs |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | - |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | Skin |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | Eyes |
| Specific target organ toxicity — Single exposure (Category 3) | H335: May cause respiratory irritation | Warning | Respiratory system |
Data synthesized from multiple sources.[1][2][3][4][5]
The presence of a bromine atom classifies this compound as a halogenated organic compound .[6][7] This is a critical piece of information that dictates the appropriate disposal pathway, as halogenated and non-halogenated waste streams must be kept separate.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable when handling this compound. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation from dust or splashes.[3][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[9]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][10] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[9]
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular trash.[7][11] As a halogenated organic compound, it requires specialized disposal to prevent environmental contamination and to comply with hazardous waste regulations.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation is the most critical step.[7][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Solid Waste:
-
Place pure, unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) into a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids." [6][12]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste." [7]
-
Do not mix this waste with non-halogenated organic solvents.[7][8] This is crucial because halogenated waste undergoes incineration at higher costs and with more complex environmental controls.[7]
-
Step 2: Container Labeling
Properly label all waste containers as soon as the first drop or crystal of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
Step 3: Secure Storage
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3][11] This area should be away from general laboratory traffic and incompatible materials.
Step 4: Professional Disposal
The final and most crucial step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][10][11] These professionals are equipped to handle and transport hazardous waste in compliance with all local, regional, and national regulations.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill is large, remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small, solid spill, carefully sweep up the material, avoiding dust formation, and place it into a labeled container for halogenated solid waste.[3][5]
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH. [Link]
- Hazardous Waste Segreg
- Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. PubChem. [Link]
- This compound. PubChemLite. [Link]
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical-Radical Cross Coupling Sulfonylation, and Pyrazole Annul
Sources
- 1. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 2. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-Bromo-1-(phenylsulfonyl)pyrazole
An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-1-(phenylsulfonyl)pyrazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like this compound—a solid compound used in synthetic chemistry—requires a thorough understanding of its hazard profile to implement robust safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with a chemical is the critical first step in defining any safety protocol. This compound (CAS No: 121358-73-4) is not a benign substance; its hazard profile dictates the necessity of a multi-layered PPE approach.
According to its Globally Harmonized System (GHS) classification, this compound presents several key hazards.
| Hazard Statement | GHS Code | Implication for Handling and PPE Selection |
| Harmful if swallowed | H302 | Strict prohibition of eating, drinking, or smoking in the lab. Gloves must be removed and hands washed before leaving the work area. |
| Causes skin irritation | H315 | Direct skin contact must be prevented. Requires chemical-resistant gloves and a protective lab coat or gown. |
| Causes serious eye irritation | H319 | Potential for severe eye damage necessitates robust eye protection beyond standard safety glasses. |
| May cause respiratory irritation | H335 | The primary target organ is the respiratory system. Inhalation of the solid as a dust must be minimized through engineering controls and, where necessary, respiratory protection. |
This assessment logically concludes that exposure via inhalation, skin contact, and eye contact are the primary routes of occupational risk. Our PPE strategy is therefore designed to create effective barriers against these specific pathways.
Core PPE Protocol: A Head-to-Toe Defense
The following protocol is the minimum required PPE for any procedure involving the handling of solid this compound. Operations with a higher risk of dust generation or splashing may require enhanced protection.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place. All weighing and handling of this powdered compound must be conducted in a certified chemical fume hood or a powder containment hood.[1] This is the most effective way to mitigate the respiratory hazard (H335) by capturing dust at the source.
Hand Protection: Preventing Dermal Absorption
Given the H315 (Causes skin irritation) classification, appropriate gloves are mandatory.
-
Glove Type : Wear powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals and minimizes the risk of allergies. For hazardous compounds, double-gloving is a highly recommended best practice.[2]
-
Technique : When double-gloving, the inner glove cuff should be under the cuff of your lab coat or gown, while the outer glove cuff should be pulled over the gown's cuff.[2] This creates a sealed interface, preventing any skin exposure at the wrist.
-
Integrity and Replacement : Change gloves immediately if you suspect contamination, tearing, or perforation. At a minimum, outer gloves should be changed regularly (e.g., every 30-60 minutes) during extended procedures to prevent permeation.[3]
Eye and Face Protection: Shielding from Irritants
Standard safety glasses are insufficient. The H319 (Causes serious eye irritation) warning requires more comprehensive protection.
-
Minimum Requirement : Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Goggles provide a seal around the eyes, protecting against airborne dust and accidental splashes.
-
Enhanced Protection : When handling larger quantities or performing operations with a significant splash potential (e.g., dissolving the compound), supplement goggles with a full-face shield. A face shield offers an additional layer of protection for the entire face.[3]
Body Protection: Preventing Skin Contact and Contamination
To prevent skin irritation (H315) and avoid contaminating personal clothing, appropriate body protection is essential.
-
Standard Use : A long-sleeved, buttoned lab coat is the minimum requirement.
-
Recommended : For handling more than a few grams or when significant dust is anticipated, a disposable, low-permeability gown is preferable.[2] Ensure cuffs are elastic or knit to create a tight fit at the wrist.
Respiratory Protection: A Necessary Precaution
While engineering controls are primary, respiratory protection may be required in specific situations.
-
Standard Operations : When working within a properly functioning fume hood, additional respiratory protection is typically not necessary.
-
Maintenance or Spills : For cleaning spills outside of a containment hood or during maintenance where exposure to dust is possible, a respirator is required. A NIOSH-approved N95 particulate respirator is the minimum protection.[3] For larger spills, an elastomeric half-mask with P100 filters may be necessary.[4] All personnel required to wear respirators must be properly fit-tested and trained according to OSHA standards.[3]
Operational and Disposal Plans
Effective PPE use is part of a larger ecosystem of safe laboratory practices.
Workflow for Safe Handling and PPE Selection
The following diagram outlines the decision-making process for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Spill Response
In the event of a spill, avoid any actions that could generate dust.
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Don PPE : At a minimum, wear double gloves, chemical goggles, a lab gown, and an N95 respirator.
-
Containment : Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.
-
Clean-up : Carefully sweep the material into a designated, sealable container for hazardous waste. Avoid dry sweeping, which can create dust. If available, use a vacuum cleaner equipped with a HEPA filter.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal : Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collection : Collect waste in a clearly labeled, sealed container.
-
Regulations : Ensure disposal follows all local, regional, and national hazardous waste regulations.[1] Consult with your institution's Environmental Health and Safety (EH&S) department for specific procedures.
By integrating this comprehensive PPE strategy with robust engineering controls and safe handling practices, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromopyrazole. [Link]
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
- Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- American Society of Health-System Pharmacists. ASHP Section of Pharmacy Practice Leaders: Personal Protective Equipment. [Link]
- PubChemLite. This compound. [Link]
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
